Product packaging for Boc-L-Tyrosinol(Cat. No.:CAS No. 83345-46-4)

Boc-L-Tyrosinol

Cat. No.: B3430411
CAS No.: 83345-46-4
M. Wt: 267.32 g/mol
InChI Key: KMVXZPOLHFZPKW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-L-Tyrosinol is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.14705815 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4 B3430411 Boc-L-Tyrosinol CAS No. 83345-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579831
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-46-4, 282100-80-5
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83345-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the construction of complex, stereochemically defined molecules. Among these essential reagents, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, emerges as a highly versatile and valuable intermediate. Derived from the natural amino acid L-tyrosine, this compound uniquely combines the stability of the Boc-protecting group with the reactivity of both a primary alcohol and a phenolic hydroxyl group, all centered around a defined stereocenter.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic endeavors, particularly in the fields of peptide chemistry and the development of novel therapeutics.[1][2][3]

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by an L-tyrosinol backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility, as the Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[2][4][5]

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

PropertyValue
CAS Number 83345-46-4[1][3]
Molecular Formula C₁₄H₂₁NO₄[1][2][6]
Molecular Weight 267.33 g/mol [1][2][3]
Appearance White to off-white powder or solid[1][2][7]
Melting Point 115-122 °C[1][3][8]
Optical Rotation [α]²⁰/D = -27 ± 2° (c=1 in EtOH)[1]
Storage Conditions Store at 0-8 °C[1][3][7]

The compound is generally soluble in organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in a variety of reaction media.

Synthesis of this compound: A Validated Protocol

The most common and reliable synthesis of this compound begins with the readily available chiral precursor, L-Tyrosine. The process is a robust two-step procedure involving N-terminal protection followed by selective reduction of the carboxylic acid.

Synthetic Rationale and Mechanistic Insight

Step 1: N-α-Boc Protection. The synthesis commences with the protection of the primary amine of L-Tyrosine. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.[2][9] The reaction is performed under basic conditions (e.g., using NaOH, K₂CO₃, or NaHCO₃) which deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[2][10] This method is highly efficient and selective for the amine, leaving the carboxylic acid and the phenolic hydroxyl group intact for subsequent transformations.

Step 2: Carboxylic Acid Reduction. With the amine protected, the carboxylic acid of Boc-L-Tyrosine is selectively reduced to a primary alcohol. A common and field-proven method involves a mixed anhydride reduction. The Boc-L-Tyrosine is first activated with a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This forms a highly reactive mixed anhydride intermediate. Subsequent treatment with a mild reducing agent, such as sodium borohydride (NaBH₄), reduces the activated carbonyl to the primary alcohol, yielding this compound. This two-stage reduction is preferred as it avoids harsh reagents like LiAlH₄, which could potentially cleave the Boc group or lead to side reactions.

Detailed Experimental Protocol

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Hydroxide (NaOH)

  • Dioxane and Water

  • Tetrahydrofuran (THF), anhydrous

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of N-Boc-L-Tyrosine

  • Dissolve L-Tyrosine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1.1 eq) in dioxane.

  • Add the (Boc)₂O solution dropwise to the stirring L-Tyrosine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M HCl or KHSO₄ solution. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-Tyrosine as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-Tyrosinol

  • Dissolve N-Boc-L-Tyrosine (1.0 eq) in anhydrous THF and cool the solution to -15 °C (ice-salt bath).

  • Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 15 minutes to form the mixed anhydride. A precipitate of NMM·HCl will form.

  • In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in water and cool to 0 °C.

  • Add the NaBH₄ solution dropwise to the mixed anhydride suspension.

  • Stir the reaction for 30 minutes, then quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure white solid.

Synthesis Workflow Diagram

Synthesis_Workflow L_Tyrosine L-Tyrosine reagent1 1. (Boc)₂O, NaOH 2. H₃O⁺ L_Tyrosine->reagent1 Boc_Tyrosine N-Boc-L-Tyrosine reagent2 1. Isobutyl Chloroformate, NMM 2. NaBH₄ Boc_Tyrosine->reagent2 Boc_Tyrosinol This compound (Final Product) reagent1->Boc_Tyrosine reagent2->Boc_Tyrosinol

Caption: Synthesis of this compound from L-Tyrosine.

Applications in Research and Drug Development

The unique structural features of this compound make it an indispensable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

This compound is a key building block in the synthesis of modified peptides and peptidomimetics.[1][2] In traditional peptide synthesis, the C-terminus is a carboxylic acid. By incorporating this compound, chemists can introduce a C-terminal alcohol, creating a peptide alcohol. These structures are often more resistant to degradation by carboxypeptidases, potentially leading to drug candidates with improved pharmacokinetic profiles. The Boc-protected amine allows for standard coupling to the N-terminus of a growing peptide chain using conventional coupling reagents.

Chiral Intermediate for Drug Discovery

As a chiral building block, this compound provides a stereochemically defined scaffold for the synthesis of more complex molecules.[11][][13] The primary alcohol and the phenolic hydroxyl can be selectively functionalized to build intricate molecular architectures. This is particularly valuable in the development of pharmaceuticals, where specific stereochemistry is often critical for biological activity. Its utility has been noted in the synthesis of compounds targeting neurological disorders, where the tyrosinol backbone can be a key pharmacophoric element.[1][3][7]

Bioconjugation and Material Science

The dual functionality of this compound also lends itself to applications in bioconjugation and material science.[1][3] The hydroxyl groups can serve as attachment points for linking the molecule to proteins, antibodies, or surfaces. This enables the creation of targeted drug delivery systems or functionalized biomaterials.[1] Furthermore, its antioxidant potential, stemming from the phenolic ring, is an area of active research.[1][2]

Application Workflow Diagram

Application_Workflow Start This compound (Chiral Building Block) Peptide Peptide Synthesis Start->Peptide Drug Asymmetric Synthesis Start->Drug Material Bioconjugation Start->Material Product1 Modified Peptides (e.g., Peptide Alcohols) Peptide->Product1 Product2 Complex Drug Candidates (e.g., Enzyme Inhibitors) Drug->Product2 Product3 Functionalized Biomaterials Material->Product3

Caption: Applications of this compound in Synthesis.

Conclusion

This compound is far more than a simple protected amino acid derivative; it is a strategic chiral building block that empowers chemists to construct complex and biologically relevant molecules with precision and control. Its robust synthesis from an inexpensive starting material, coupled with its versatile reactivity, ensures its continued and expanding role in peptide science, medicinal chemistry, and materials research. A thorough understanding of its properties and synthetic protocols, as detailed in this guide, is essential for any scientist aiming to innovate at the frontiers of drug discovery and molecular design.[1]

References

An In-Depth Technical Guide to the Synthesis of Boc-L-Tyrosinol from L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-L-Tyrosinol in Drug Discovery

This compound, the N-tert-butyloxycarbonyl (Boc) protected form of the chiral amino alcohol derived from L-tyrosine, is a cornerstone building block in modern medicinal chemistry. Its structural motif is prevalent in a wide array of pharmacologically active molecules, including peptide mimetics, enzyme inhibitors, and chiral auxiliaries. The presence of the primary alcohol provides a versatile handle for further chemical modification, while the Boc protecting group ensures chemoselectivity in subsequent synthetic steps. The inherent chirality, derived from the parent L-amino acid, is often critical for biological activity and target specificity.

This guide provides a comprehensive, field-proven overview of the synthetic routes from the readily available starting material, L-tyrosine, to the high-value intermediate, this compound. We will delve into the mechanistic rationale behind each synthetic transformation, offering detailed, step-by-step protocols and insights into process optimization and validation.

Synthetic Strategy Overview: A Multi-Step Approach

The most common and reliable pathway for the synthesis of this compound from L-tyrosine involves a three-step sequence. This approach ensures high yields and purity by systematically modifying the functional groups of the starting material. The carboxylic acid is first converted to an ester to facilitate reduction, followed by protection of the amino group to prevent unwanted side reactions. Finally, the ester is selectively reduced to the primary alcohol.

G Tyrosine L-Tyrosine Ester L-Tyrosine Methyl Ester Tyrosine->Ester  Step 1:  Esterification BocEster Boc-L-Tyrosine Methyl Ester Ester->BocEster  Step 2:  N-Boc Protection Tyrosinol This compound BocEster->Tyrosinol  Step 3:  Selective Reduction

Caption: High-level workflow for the three-step synthesis of this compound.

Part 1: Esterification of the Carboxylic Acid

Causality: The direct reduction of a carboxylic acid requires harsh reducing agents like lithium aluminum hydride (LiAlH4). Such reagents are non-selective and can react with the unprotected amine and phenolic hydroxyl group of tyrosine. Converting the carboxylic acid to an ester allows for the use of milder, more selective reducing agents in the final step, thereby preserving the integrity of other functional groups. The Fischer-Speier esterification using methanol in the presence of an acid catalyst is a classic, efficient, and scalable method for this transformation.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-tyrosine (18.1 g, 100 mmol) and anhydrous methanol (250 mL).

  • Catalyst Addition: Cool the resulting suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent excessive formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to facilitate precipitation of the product. Isolate the white crystalline solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL) to remove residual impurities, and dry under vacuum.

ParameterValueSource(s)
Starting Material L-Tyrosine-
Reagents Methanol, Thionyl Chloride[1]
Typical Yield 95-98%[2]
Product L-Tyrosine Methyl Ester HCl[1]
Purity (Typical) >98% (HPLC)[2]

Part 2: N-Boc Protection of the Amino Group

Causality: The amino group is a nucleophile and can react with various reagents. Protection with the tert-butyloxycarbonyl (Boc) group is essential before the reduction step. The Boc group is stable under the basic and reductive conditions of the subsequent steps but can be easily removed under acidic conditions if required. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA), which acts as a scavenger for the acidic byproduct.

Experimental Protocol: Synthesis of Boc-L-Tyrosine Methyl Ester
  • Reaction Setup: Suspend L-tyrosine methyl ester hydrochloride (23.1 g, 100 mmol) in a mixture of dichloromethane (DCM, 300 mL) and water (150 mL) in a 1 L flask.

  • Basification & Protection: Cool the mixture to 0 °C in an ice bath. Add triethylamine (28 mL, 200 mmol) to neutralize the hydrochloride and free the amine. Immediately add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) in DCM (50 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.

G cluster_0 Reaction Mechanism Ester L-Tyrosine Methyl Ester (Nucleophile) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product Boc-L-Tyrosine Methyl Ester Intermediate->Product Collapse & Proton Loss Byproduct t-BuOH + CO₂ + H⁺

References

An In-Depth Technical Guide to Boc-L-Tyrosinol: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, stands out as a pivotal chiral building block. Derived from the naturally occurring amino acid L-tyrosine, this compound features two critical modifications: the protection of its primary amine with a tert-butoxycarbonyl (Boc) group and the reduction of its carboxylic acid to a primary alcohol. This unique structural arrangement makes it an exceptionally versatile intermediate. Its applications span from the intricate art of peptide synthesis to the frontier of drug discovery, where it serves as a foundational component for novel therapeutics, particularly those targeting neurological disorders. This guide provides an in-depth exploration of this compound's molecular profile, synthesis, handling, and its multifaceted applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile

This compound is a white to off-white crystalline powder valued for its stability and reactivity in controlled synthetic environments.[1][2][3] The core of its utility lies in its distinct functional groups, which dictate its chemical behavior and applications.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₄[1][2][3]
Molecular Weight 267.33 g/mol [1][2][3]
Appearance White to off-white powder[1][2]
Melting Point 115-122 °C[2][3]
CAS Numbers 83345-46-4, 220237-31-0[1][2][3][4]
Purity Typically ≥ 99% (HPLC)[2][3]
Optical Rotation [α]D²⁰ = -27 ± 2º (c=1 in EtOH)[3]
Synonyms Boc-L-Tyr-ol, N-Boc-L-Tyrosinol[3]

Note on CAS Numbers: Both CAS numbers 83345-46-4 and 220237-31-0 are frequently used in commercial and research contexts to refer to this compound. Researchers should be aware of both identifiers when sourcing the material.

Significance of Key Functional Groups:
  • The Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group is the cornerstone of this compound's utility in multi-step synthesis. It effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions. Its key advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, while allowing for clean and straightforward deprotection under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][5]

  • The Primary Alcohol (-CH₂OH): The reduction of the native carboxylic acid to a primary alcohol transforms the amino acid derivative into an amino alcohol.[1] This opens up a new realm of chemical transformations not accessible to its carboxylic acid counterpart, such as oxidation to the corresponding aldehyde, esterification, or ether formation, making it a valuable synthon for peptidomimetics and complex organic molecules.

  • The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring, native to tyrosine, provides another site for chemical modification. It can be alkylated to form ethers or used in coupling reactions, allowing for the introduction of diverse functionalities or for linking the molecule to other scaffolds.

Part 2: Synthesis and Handling

The most logical and common pathway to this compound involves a two-step process starting from the readily available amino acid, L-tyrosine. This process is designed to be high-yielding and to preserve the stereochemical integrity of the chiral center.

General Synthesis Workflow

The synthesis begins with the protection of the amino group of L-tyrosine, followed by the selective reduction of the carboxylic acid.

SynthesisWorkflow L_Tyrosine L-Tyrosine Boc_Tyrosine Boc-L-Tyrosine L_Tyrosine->Boc_Tyrosine Step 1: Boc Protection ((Boc)₂O, Base) Boc_Tyrosinol This compound Boc_Tyrosine->Boc_Tyrosinol Step 2: Reduction (e.g., NaBH₄ / Activator)

A two-step synthesis of this compound from L-Tyrosine.
Illustrative Experimental Protocol: Reduction of Boc-L-Tyrosine

This protocol is based on established methods for the reduction of N-protected amino acids to their corresponding alcohols using a mixed anhydride approach followed by borohydride reduction. This method is favored for its mild conditions, operational simplicity, and minimization of racemization.

Objective: To synthesize this compound from Boc-L-Tyrosine.

Materials:

  • Boc-L-Tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-L-Tyrosine (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to -15 °C using an appropriate cooling bath.

    • Add N-Methylmorpholine (NMM) (1 equivalent) dropwise, maintaining the temperature at -15 °C.

    • After stirring for 5 minutes, add isobutyl chloroformate (1 equivalent) dropwise. The formation of a precipitate (NMM·HCl) is typically observed.

    • Allow the reaction to stir at -15 °C for an additional 15-20 minutes to ensure complete formation of the mixed anhydride.

  • Reduction:

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a small amount of water.

    • Add the freshly prepared NaBH₄ solution dropwise to the mixed anhydride suspension at -15 °C. Vigorous gas evolution (H₂) may occur.

    • After the addition is complete, allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

  • Workup and Purification:

    • Quench the reaction by carefully adding methanol to decompose excess NaBH₄.

    • Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. Purity is assessed by HPLC, and the structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to established reference data. The preservation of stereochemistry can be confirmed by measuring the optical rotation.

Safe Handling and Storage

While not classified as a hazardous material, the toxicological profile of this compound is not fully investigated, warranting cautious handling.[1]

GuidelineRecommendationSource(s)
Personal Protective Equipment Wear safety glasses, lab coat, and chemical-resistant gloves.[6][7]
Handling Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[6]
Storage Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 0-8 °C is recommended.[3]
Spills Sweep up spilled material, avoiding dust generation, and place it in a suitable disposal container.[6]

Part 3: Applications in Research and Development

This compound's unique structure makes it a valuable tool across several scientific disciplines.

Pillar 1: Advanced Peptide Synthesis

In peptide chemistry, the replacement of a C-terminal carboxyl group with a hydroxyl group can significantly alter the biological activity and pharmacokinetic properties of a peptide. This compound is an essential building block for creating such peptide alcohols.

PeptideSynthesis cluster_0 Step 1: Coupling cluster_1 Step 2: Final Product Boc_AA Boc-Amino Acid (e.g., Boc-Ala) Dipeptide_Ester Protected Dipeptide Ester Boc_AA->Dipeptide_Ester Coupling Reagent Boc_Tyrosinol This compound Boc_Tyrosinol->Dipeptide_Ester Deprotection (TFA) -> Esterification Dipeptide_Alcohol Dipeptide Alcohol (Ala-Tyrosinol) Dipeptide_Ester->Dipeptide_Alcohol Deprotection

Incorporation of Tyrosinol into a dipeptide structure.
Pillar 2: Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals. Its chiral nature is often exploited to build stereospecific drugs.

  • Neurological Disorders: The compound is particularly valuable in creating molecules designed to target the central nervous system. Its structure is believed to contribute to the ability of some derivatives to cross the blood-brain barrier, a critical challenge in neuropharmacology.[1]

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists use this compound to synthesize analogs of lead compounds. For example, it has been used to create tyrosine-based analogs that show promising inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target in antidiabetic research.[1]

  • Opioid Research: The parent amino acid, tyrosine, is a fundamental component of endogenous opioid peptides. Modified derivatives like 2',6'-dimethyl-L-tyrosine, which can be synthesized via multi-step pathways involving similar building blocks, are used to develop potent and selective opioid receptor ligands.[8]

Pillar 3: Emerging Applications

The utility of this compound extends beyond traditional domains:

  • Bioconjugation: The primary alcohol can be activated and used to link the molecule to proteins, antibodies, or other biomolecules, creating targeted therapeutic agents.

  • Materials Science: It is being investigated for its role in developing biocompatible materials, where its properties could enhance the performance and safety of medical implants and devices.

  • Antioxidant Research: The phenolic ring makes it a candidate for studies on antioxidant activity and its potential to neutralize harmful free radicals.

Part 4: Comparative Analysis

To fully appreciate the unique role of this compound, it is useful to compare it with structurally related compounds commonly used in synthesis.[1]

CompoundMolecular FormulaMolecular WeightKey Structural DifferencePrimary Application Focus
This compound C₁₄H₂₁NO₄267.33Carboxylic acid is reduced to a primary alcohol .Synthesis of peptide alcohols, peptidomimetics, and complex drug intermediates.
Boc-L-Tyrosine C₁₄H₁₉NO₅281.31Retains the native carboxylic acid group.Standard building block for incorporating tyrosine into peptides via solid-phase peptide synthesis (SPPS).
Boc-L-Tyrosine Methyl Ester C₁₅H₂₁NO₅295.33Carboxylic acid is esterified as a methyl ester .Intermediate in solution-phase peptide synthesis; the ester facilitates coupling reactions.
Boc-O-benzyl-L-tyrosinol C₂₁H₂₇NO₄357.45Primary alcohol is present, and the phenolic -OH is protected with a benzyl group .Used when the phenolic hydroxyl needs to be masked during subsequent reaction steps.[9]

Conclusion

This compound is far more than a simple derivative of L-tyrosine. It is a strategically designed chiral building block that empowers chemists and drug developers to construct complex molecules with a high degree of control. Its combination of a stable amine protecting group, a versatile primary alcohol, and a modifiable phenolic ring provides a robust platform for innovation. From enhancing the properties of peptides to forming the backbone of novel therapeutics, this compound continues to be an invaluable asset in both academic and industrial research, driving progress in the chemical and biomedical sciences.

References

A Technical Guide to the Spectroscopic Characterization of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Boc-L-Tyrosinol in Synthetic Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propan-1-ol, commonly known as this compound, is a chiral building block of significant interest in the realms of peptide synthesis and medicinal chemistry. As a derivative of the natural amino acid L-tyrosine, it provides a versatile scaffold for the introduction of a hydroxymethyl group in place of a carboxylic acid, a modification that can profoundly influence the biological activity and pharmacokinetic properties of peptides and other complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity in subsequent synthetic transformations, making this compound a valuable intermediate in the construction of novel therapeutics.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that are essential for the unambiguous identification and quality assessment of this compound. As Senior Application Scientists, our aim is to not only present the data but also to provide the underlying scientific rationale for the observed spectral features, thereby empowering researchers to confidently utilize this important synthetic intermediate.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound, including the aromatic ring, the carbamate protecting group, and the primary alcohol, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization involves a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic_Workflow_for_this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Boc_Tyr_OH Boc-L-Tyrosine Reduction Reduction (e.g., NaBH4/I2) Boc_Tyr_OH->Reduction Boc_Tyrosinol This compound Reduction->Boc_Tyrosinol NMR NMR Spectroscopy (¹H and ¹³C) Boc_Tyrosinol->NMR IR IR Spectroscopy Boc_Tyrosinol->IR Data_Interpretation Data Interpretation & Structural Confirmation NMR->Data_Interpretation IR->Data_Interpretation Boc_L_Tyrosinol_Structure cluster_structure This compound C1 O1 C1->O1 C2 O1->C2 N C2->N CH N->CH CH2OH CH->CH2OH CH2Ar CH->CH2Ar Ar CH2Ar->Ar OH Ar->OH

References

Navigating the Solubility Landscape of Boc-L-Tyrosinol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a pivotal chiral building block in the synthesis of complex peptides and pharmacologically active molecules.[1][2] Its utility in drug development, particularly for compounds targeting neurological disorders, is well-documented.[1] A thorough understanding of its solubility profile across a range of laboratory solvents is fundamental to optimizing reaction conditions, developing robust purification strategies, and formulating drug candidates. This guide provides a comprehensive technical overview of the solubility of this compound, presenting a detailed, field-proven experimental protocol for its determination, an analysis of the underlying physicochemical principles, and a practical framework for solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure of this compound is essential to interpreting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Characteristics:

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₄[1][2]
Molecular Weight 267.33 g/mol [1][2]
Appearance White powder[1][2]
Melting Point 115-122 °C[1][2]
Optical Rotation [α]D²⁰ = -27 ± 2º (c=1 in EtOH)[1]

The structure reveals several key features that dictate its solubility:

  • Aromatic Ring and Hydrocarbon Backbone: These nonpolar regions contribute to solubility in less polar organic solvents.

  • Hydroxyl Groups (Phenolic and Primary Alcohol): These groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents.

  • Amide Linkage and Boc Carbonyl: These moieties can act as hydrogen bond acceptors, enhancing solubility in polar solvents.

  • tert-Butyl Group: This bulky, nonpolar group increases the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents while potentially reducing aqueous solubility.

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4][5] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

cluster_solute Solute (this compound) cluster_solvent Solvent solute Polar Groups: - Phenolic OH - Primary OH - Amide Nonpolar Groups: - Aromatic Ring - Alkyl Chain - Boc t-Butyl solvent Solvent Properties: - Polarity (Dielectric Constant) - H-Bond Donor/Acceptor Ability - Dipole Moment solute->solvent Interaction Strength Determines Solubility

Caption: Key molecular interactions governing solubility.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can form strong hydrogen bonds.[6] They will effectively solvate the polar functional groups of this compound (hydroxyls, amide). However, the nonpolar regions of the molecule may limit its overall solubility in highly polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are particularly effective at dissolving compounds like this compound, as they can interact favorably with both the polar (via dipole-dipole interactions and hydrogen bond acceptance) and nonpolar parts of the molecule.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[4] The large nonpolar surface area of this compound, particularly the Boc group and the aromatic ring, will promote some solubility in these solvents, though it is expected to be lower than in polar aprotic solvents due to the presence of the polar functional groups.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[8][9][10][11][12] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Workflow for Thermodynamic Solubility Determination

G start Start prep Prepare Supersaturated Mixture: Add excess this compound to a known volume of solvent in a sealed vial. start->prep equilibrate Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep->equilibrate separate Phase Separation: Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate analyze Analysis of Supernatant: Dilute an aliquot of the clear supernatant and analyze by HPLC-UV. separate->analyze calculate Calculation: Determine concentration from a calibration curve. This is the solubility. analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (≥99% purity)[1]

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14][15]

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a period of 24 to 72 hours to ensure that thermodynamic equilibrium is reached.[11] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Carefully remove the vials from the shaker and let them stand to allow the solid to settle.

    • Separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

      • Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[9]

  • Analysis by HPLC-UV:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[13][16]

    • Sample Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, the following table presents expected solubility values based on its structural features, the principles of solubility, and qualitative data from chemical suppliers.[7] These values serve as a practical guide for solvent selection.

Table 1: Expected Solubility of this compound in Common Laboratory Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Hydrogen BondingExpected Solubility Range (mg/mL)Rationale & Use Case
Polar Protic Water80.1Donor & Acceptor< 1 (Sparingly Soluble)The large nonpolar Boc group and aromatic ring limit solubility despite the presence of H-bond donors/acceptors.[7] Useful for extractions and purifications.
Methanol (MeOH)32.7Donor & Acceptor10 - 50Good balance of polarity and nonpolar character. Suitable for reactions and chromatography.
Ethanol (EtOH)24.5Donor & Acceptor10 - 50Similar to methanol, widely used as a reaction solvent. The optical rotation is measured in ethanol, indicating at least moderate solubility.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Acceptor> 100 (Highly Soluble)Excellent solvent for a wide range of polarities. Ideal for creating concentrated stock solutions for biological assays.[7]
N,N-Dimethylformamide (DMF)36.7Acceptor> 100 (Highly Soluble)A common solvent in peptide synthesis, known for its strong solvating power for protected amino acids.[7]
Acetone20.7Acceptor5 - 20Moderate polarity, useful for crystallization and as a component in mixed solvent systems.
Nonpolar Dichloromethane (DCM)9.1None20 - 70A good solvent for many protected amino acids due to its ability to solvate the nonpolar regions effectively.[7]
Toluene2.4None< 5 (Slightly Soluble)Limited solubility expected due to the polar functional groups.
Hexane1.9None< 1 (Insoluble)The polarity of the hydroxyl and amide groups will prevent significant dissolution in this aliphatic hydrocarbon.

Practical Implications for Researchers

  • Reaction Chemistry: For homogeneous reaction conditions, select a solvent in which this compound is highly soluble, such as DMF or DMSO. If using less ideal solvents like methanol or ethanol, solubility may be concentration-dependent.

  • Purification: The differential solubility of this compound can be exploited for purification. For example, it can be precipitated from a solution in a good solvent (e.g., DCM) by the addition of a poor solvent (e.g., hexane).

  • Formulation Development: For drug delivery applications, understanding the aqueous solubility is critical. The low aqueous solubility of this compound may necessitate the use of co-solvents (e.g., a small percentage of DMSO) or other formulation strategies to achieve the desired concentration in physiological media.[7]

Conclusion

The solubility of this compound is a critical parameter that is dictated by a balance of its polar and nonpolar structural features. While it exhibits limited solubility in water and nonpolar hydrocarbons, it is readily soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol. The thermodynamic equilibrium (shake-flask) method provides a robust and reliable means of quantifying its solubility. The data and protocols presented in this guide offer a comprehensive framework for scientists and researchers to make informed decisions regarding solvent selection, thereby facilitating the effective use of this compound in peptide synthesis, drug discovery, and development.

References

The Synthetic Heart of Discovery: A Technical Guide to Boc-L-Tyrosinol's Role in Elucidating Biochemical Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and chemical biology, precision in molecular design is paramount. We do not merely seek active compounds; we endeavor to understand the intricate dance of molecular recognition, catalysis, and inhibition. In this context, seemingly simple building blocks can be the most powerful tools in our arsenal. N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a prime example of such a foundational molecule.

This guide deviates from a conventional discussion of a direct "mechanism of action" for this compound itself. Through extensive application experience, it is clear that its principal role in biochemical assays is not that of a primary effector molecule. Instead, it serves as a crucial, stereochemically defined intermediate for the synthesis of bespoke chemical probes and potential therapeutic agents. Its inherent value lies in the Boc-protecting group, which ensures stability and allows for controlled, site-specific modifications, and the tyrosinol scaffold, which provides a key recognition motif for a variety of biological targets.[1][2][3]

Herein, we will explore the indirect but vital role of this compound in biochemical discovery. We will dissect how this versatile building block is leveraged to create potent and selective enzyme inhibitors, and through these derivatives, we can probe complex biological pathways. This guide will provide not just the "what," but the "why" behind experimental design, grounded in real-world applications.

The Strategic Importance of the this compound Scaffold

At its core, this compound is a protected amino alcohol derived from the amino acid L-tyrosine.[1] The tert-butoxycarbonyl (Boc) group shields the amine, preventing unwanted side reactions during synthetic elaboration of other parts of the molecule.[1][3] This protection is robust under many reaction conditions but can be cleanly removed with mild acid, a cornerstone of modern peptide synthesis and medicinal chemistry.[1]

The tyrosinol portion of the molecule, with its phenolic hydroxyl group, presents a key recognition element for enzymes that interact with tyrosine or tyrosine-containing peptides. This makes it an ideal starting point for designing inhibitors for several important classes of enzymes, including:

  • Protein Tyrosine Phosphatases (PTPs): These enzymes play critical roles in cellular signaling by dephosphorylating phosphotyrosine residues.

  • Tyrosinases: Copper-containing enzymes that catalyze the production of melanin and other pigments.[4][5]

  • Metallo-β-lactamases: Enzymes that confer bacterial resistance to β-lactam antibiotics.

The following sections will provide in-depth case studies on how this compound is employed to investigate the mechanisms of these enzymes.

Case Study: Probing the Active Site of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major regulator of insulin and leptin signaling pathways, making it a key target for the development of therapeutics for diabetes and obesity. Derivatives of this compound have been synthesized to act as potent and selective inhibitors of PTP1B.[1]

From Building Block to Inhibitor: A Synthetic Strategy

The synthesis of PTP1B inhibitors often begins with this compound as the chiral scaffold. The phenolic hydroxyl group can be modified to introduce moieties that mimic the phosphate group of phosphotyrosine, while the amino alcohol can be further elaborated to enhance binding affinity and selectivity.

Experimental Workflow: Synthesis of a PTP1B Inhibitor from this compound

G A This compound B O-Alkylation of Phenolic Hydroxyl A->B C Deprotection of Boc Group B->C D Amide Coupling with a Specificity-Enhancing Moiety C->D E Final PTP1B Inhibitor D->E

Caption: Synthetic route from this compound to a PTP1B inhibitor.

Mechanism of Action: Competitive Inhibition

The resulting inhibitors, derived from this compound, typically act as competitive inhibitors of PTP1B. They achieve this by binding to the active site of the enzyme, directly competing with the natural substrate, phosphotyrosine-containing proteins.

Signaling Pathway: Inhibition of PTP1B by a this compound Derivative

G Insulin Insulin IR Insulin Receptor Insulin->IR binds Downstream Downstream Signaling (e.g., GLUT4 translocation) IR->Downstream activates PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) Inhibitor This compound Derivative Inhibitor->PTP1B inhibits

Caption: Inhibition of PTP1B by a this compound-derived inhibitor enhances insulin signaling.

Biochemical Assay Protocol: PTP1B Inhibition Assay

To determine the potency of the synthesized inhibitors, a standard in vitro PTP1B inhibition assay is performed.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant human PTP1B enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

    • Prepare serial dilutions of the this compound-derived inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the inhibitor solution (or DMSO for control), and the PTP1B enzyme.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

CompoundTargetIC₅₀ (nM)Inhibition Type
This compound Derivative APTP1B50Competitive
This compound Derivative BPTP1B25Competitive

Case Study: Targeting Tyrosinase for Hyperpigmentation and Melanoma Research

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a target for developing treatments for hyperpigmentation disorders and as a potential target in melanoma. L-tyrosine is the natural substrate for tyrosinase, making this compound an excellent starting point for designing competitive inhibitors.

Rationale for Inhibitor Design

The phenolic group of tyrosinol can mimic the natural substrate, L-tyrosine, allowing it to bind to the copper-containing active site of tyrosinase. Modifications to the rest of the this compound scaffold can be made to enhance binding affinity and prevent the catalytic conversion that L-tyrosine undergoes.

Logical Relationship: From Substrate to Inhibitor

G Tyrosine L-Tyrosine (Substrate) Inhibitor Tyrosinase Inhibitor (Competitive) Tyrosine->Inhibitor Structural Mimicry BocTyrosinol This compound (Scaffold) BocTyrosinol->Inhibitor Synthetic Precursor

Caption: The structural similarity of the tyrosinol scaffold to L-tyrosine enables the design of competitive inhibitors.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Derivatives synthesized from this compound can act as competitive inhibitors of tyrosinase. They bind to the active site, preventing the binding of L-tyrosine and subsequent oxidation to L-DOPA, the first step in melanin synthesis.[4][5]

Biochemical Assay Protocol: Mushroom Tyrosinase Inhibition Assay

A common and well-established assay for screening tyrosinase inhibitors uses mushroom tyrosinase due to its commercial availability and high activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of the substrate, L-DOPA, in the same phosphate buffer.

    • Prepare serial dilutions of the this compound-derived inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, the inhibitor solution (or DMSO for control), and the mushroom tyrosinase solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA substrate.

    • Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

CompoundTargetIC₅₀ (µM)Inhibition Type
Kojic Acid (Reference)Mushroom Tyrosinase15.2Competitive
This compound Derivative CMushroom Tyrosinase8.5Competitive

Conclusion: A Foundational Tool for Mechanistic Insight

While this compound may not be the protagonist in the story of a biochemical assay, it is undeniably the master architect behind the scenes. Its strategic use as a chiral building block empowers researchers to construct highly specific molecular probes.[2][3] These probes, in turn, are the key to unlocking the mechanisms of complex enzyme systems, validating drug targets, and ultimately, driving the development of novel therapeutics. The true "mechanism of action" of this compound, therefore, is to enable the precise and logical design of experiments that yield unambiguous and actionable biochemical data.

References

A Technical Guide to the Biological Activities of Boc-L-Tyrosinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, amino acid derivatives represent a particularly fertile ground for discovery, offering chiral integrity, biocompatibility, and a rich tapestry of functional groups for synthetic elaboration. This guide focuses on a specific subclass: Boc-L-Tyrosinol derivatives. We will delve into their synthesis, explore their significant biological activities, elucidate underlying mechanisms of action, and provide robust, field-proven protocols for their evaluation.

Introduction: The Strategic Importance of this compound

This compound is a protected amino alcohol derived from the naturally occurring amino acid L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability and allows for controlled, stepwise peptide synthesis or other chemical modifications.[1][2] The reduction of the carboxylic acid to a primary alcohol fundamentally alters the molecule's chemical properties, creating a versatile building block for a diverse range of derivatives.[3] This unique structure, featuring a stable protected amine, a reactive primary alcohol, and a phenolic hydroxyl group, makes this compound an attractive starting point for developing novel bioactive compounds, including enzyme inhibitors and therapeutic agents.[1][2]

The core structure of this compound serves as a scaffold for derivatization, primarily at the phenolic hydroxyl and the primary alcohol, to modulate properties such as lipophilicity, target engagement, and metabolic stability. These modifications are pivotal in tailoring the molecule for specific biological applications.

Key Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a spectrum of biological activities, with the most promising results observed in anticancer, antimicrobial, and antioxidant domains.

Anticancer Activity

The structural similarity of the tyrosinol moiety to tyrosine, a critical component in cellular signaling pathways, positions its derivatives as promising candidates for anticancer drug development.

Mechanism of Action: The anticancer effects of tyrosol and its derivatives, the core of which is present in this compound, are often multi-faceted. Studies on related compounds suggest that these effects are mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling proteins. For instance, tyrosol has been shown to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shifts the cellular balance towards cell death. Furthermore, these compounds can induce oxidative stress within cancer cells by increasing reactive oxygen species (ROS), further pushing them towards apoptosis.[4][5]

Some derivatives may also function as enzyme inhibitors. The tyrosine scaffold is central to the action of tyrosine kinase inhibitors (TKIs), a major class of anticancer drugs. By modifying the this compound core, it is possible to design derivatives that compete with ATP for the binding site of tyrosine kinases, thereby inhibiting downstream signaling pathways that control cell proliferation and survival.[6]

Logical Workflow for Anticancer Drug Discovery with this compound Derivatives

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A This compound Scaffold B Rational Design & Derivatization (e.g., esterification, etherification) A->B C Chemical Synthesis & Purification B->C D Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) C->D C->D E Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) D->E F Enzyme Inhibition Assays (e.g., Tyrosinase, Kinases) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G F->G H Lead Optimization G->H I In Vivo Studies (Animal Models) H->I G Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS p53 ↑ p53 expression Derivative->p53 ROS->p53 Bax ↑ Bax expression p53->Bax Bcl2 ↓ Bcl-2 expression p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

An In-Depth Technical Guide to the Antioxidant Properties of N-tert-butoxycarbonyl-L-tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. These include neurodegenerative diseases, cardiovascular disorders, cancer, and the aging process itself. The imperative to identify and characterize novel antioxidant compounds for therapeutic and preventative applications is therefore a cornerstone of modern drug discovery and development.

This technical guide provides a comprehensive overview of the antioxidant properties of N-tert-butoxycarbonyl-L-tyrosinol, a lipophilic derivative of the naturally occurring amino alcohol, L-tyrosinol. By leveraging established principles of structure-activity relationships and outlining robust methodologies for its evaluation, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Chemical and Structural Profile of N-tert-butoxycarbonyl-L-tyrosinol

N-tert-butoxycarbonyl-L-tyrosinol is a derivative of L-tyrosine where the carboxylic acid functional group has been reduced to a primary alcohol, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification has profound implications for its physicochemical properties, most notably its increased lipophilicity compared to its parent amino acid, L-tyrosine.

PropertyValueSource
Molecular Formula C14H21NO4[1]
Molecular Weight 267.32 g/mol [1]
Appearance White to off-white powder[1]
Key Structural Features Phenolic hydroxyl group, primary alcohol, N-Boc protecting group[2]

The antioxidant potential of N-tert-butoxycarbonyl-L-tyrosinol is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The electronic and steric effects of the N-Boc group and the aliphatic side chain play a crucial role in modulating this activity, as will be discussed in the subsequent sections.

Synthesis of N-tert-butoxycarbonyl-L-tyrosinol: A Step-by-Step Protocol

The synthesis of N-tert-butoxycarbonyl-L-tyrosinol is a multi-step process commencing from the readily available amino acid, L-tyrosine. The following protocol outlines a common synthetic route.

Step 1: N-protection of L-tyrosine

  • Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to deprotonate the amino group.

  • Slowly add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to precipitate the N-Boc-L-tyrosine product.

  • Filter, wash, and dry the product to obtain N-Boc-L-tyrosine.[3][4]

Step 2: Reduction of the Carboxylic Acid

  • Suspend the N-Boc-L-tyrosine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride. Caution: These reagents are highly reactive and must be handled with extreme care.

  • After the addition is complete, allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or an acidic solution.

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-L-tyrosinol.

Synthesis_Workflow Tyrosine L-Tyrosine Boc_Tyrosine N-Boc-L-Tyrosine Tyrosine->Boc_Tyrosine (Boc)2O, Base Tyrosinol N-tert-butoxycarbonyl-L-tyrosinol Boc_Tyrosine->Tyrosinol Reducing Agent (e.g., BH3-THF) Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Promotes Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Compound N-tert-butoxycarbonyl- L-tyrosinol (or metabolite) Compound->Keap1_Nrf2 Induces Experimental_Workflow cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) Assay Nrf2_Assay Nrf2 Activation Assay (e.g., Western Blot, qPCR) CAA->Nrf2_Assay Mechanistic Insight Compound N-tert-butoxycarbonyl-L-tyrosinol Compound->DPPH Direct Scavenging Compound->ABTS Direct Scavenging Compound->FRAP Direct Scavenging Compound->CAA Cellular Protection

References

Introduction: The Paradox of Stability and Lability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Stability

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the chemist's primary challenge is to orchestrate the sequential assembly of amino acids into a defined primary structure. This requires a delicate balance: reactive functional groups must be rendered inert to prevent unwanted side reactions, yet this "protection" must be reversible to allow for chain elongation.[1] The strategic use of protecting groups is the cornerstone of this endeavor, and among the most foundational and enduring is the tert-butyloxycarbonyl (Boc) group.[2]

Introduced in the late 1950s, the Boc group revolutionized peptide synthesis by providing a robust, acid-labile shield for the α-amino group of amino acids.[3][4] Its role is a study in controlled duality: it confers exceptional stability upon the amino acid under a wide array of chemical conditions, yet it can be selectively and cleanly removed when desired.[2][] This guide provides a comprehensive technical exploration of the Boc group's function, delving into the chemical principles that govern its stability, the mechanisms of its application and removal, its strategic role in solid-phase peptide synthesis (SPPS), and the field-proven methods for mitigating potential side reactions.

Part 1: The Chemical Foundation of the Boc Group

The efficacy of the Boc group stems directly from its unique chemical structure and the resulting electronic and steric properties. It is a carbamate derived from the unstable carbamic acid, but the bulky tert-butyl ester group confers remarkable stability.

Core Stability Profile

The Boc group's primary role is to decrease the nucleophilicity of the amino group it protects. This protection is steadfast under a variety of conditions, which is critical for the multiple steps involved in peptide synthesis.

  • Base and Nucleophile Stability : N-Boc protected amino acids are exceptionally stable in the presence of strong bases (e.g., sodium hydroxide) and a wide range of nucleophiles.[3][][6] This allows for chemistry to be performed on other parts of the molecule, such as the deprotection of base-labile groups in orthogonal strategies, without compromising the N-terminal protection.[6]

  • Stability to Catalytic Hydrogenation : Unlike the benzyloxycarbonyl (Cbz) group, which is readily cleaved by hydrogenolysis (H₂/Pd), the Boc group is completely stable under these conditions.[1][7] This orthogonality is a significant advantage, enabling the selective deprotection of Cbz-protected side chains while the N-α-Boc group remains intact.[]

  • Storage and Handling : Many Boc-protected amino acids are stable, crystalline solids that can be stored for extended periods without significant decomposition, a practical advantage for laboratory use.[7][8]

The Principle of Acid Lability

The defining and most crucial feature of the Boc group is its susceptibility to cleavage under acidic conditions.[1] This "instability" is not a flaw but a precisely controlled feature. The mechanism is predicated on the formation of a highly stable tertiary carbocation.

Treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.[7][9] This initiates a fragmentation cascade, yielding the free amine (as an ammonium salt), carbon dioxide, and a stable tert-butyl cation.[7][10] The stability of this cation is the thermodynamic driving force for the reaction, allowing the deprotection to occur under relatively mild acidic conditions that leave more robust protecting groups, such as benzyl-based side-chain protectors, untouched.[9][11]

Boc_Deprotection_Mechanism cluster_0 1. Protonation cluster_1 2. Fragmentation cluster_2 3. Decarboxylation BocAA Boc-NH-R ProtonatedBoc Boc(H⁺)-NH-R BocAA->ProtonatedBoc Protonation of carbonyl oxygen H_plus H⁺ (from TFA) tBu_cation t-Bu⁺ ProtonatedBoc->tBu_cation Formation of stable tert-butyl cation CarbamicAcid HOOC-NH-R ProtonatedBoc->CarbamicAcid FreeAmine H₂N-R CarbamicAcid->FreeAmine Release of free amine CO2 CO₂ CarbamicAcid->CO2

Orthogonality: The Key to Complex Synthesis

The concept of "orthogonality" is central to modern chemical synthesis. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting the others.[12][13] The Boc group's specific acid lability makes it a key player in two major orthogonal schemes:

  • Boc vs. Fmoc : The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[] This allows for the use of Boc-protected side chains in an Fmoc-based synthesis, or vice versa, providing immense flexibility.[6]

  • Boc vs. Cbz : The Boc group is acid-labile, while the Carboxybenzyl (Cbz) group is removed by hydrogenolysis.[1] This pairing is also fully orthogonal.

This selective removal is the foundation of multi-step syntheses, allowing chemists to unmask specific functional groups at precise moments.[12][15]

Part 2: The Boc Protection of Amino Acids

The journey of a Boc-protected amino acid begins with its synthesis. The process is a robust and well-established nucleophilic acyl substitution reaction.

Mechanism of Protection

The most common method for installing the Boc group is the reaction of a free amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[3][7] The reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, which deprotonates the amino group, enhancing its nucleophilicity.[][16] The nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][17] The resulting intermediate collapses, releasing the Boc-protected amino acid, carbon dioxide, and tert-butanol.[17]

// Reactants AminoAcid [label="H₂N-CHR-COOH"]; Boc2O [label="(Boc)₂O"]; Base [label="Base (e.g., NaOH)"];

// Intermediates & Products Intermediate [label="Tetrahedral Intermediate"]; BocAminoAcid [label="Boc-NH-CHR-COOH", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="t-BuOH + CO₂ + H₂O"];

// Workflow {rank=same; AminoAcid; Boc2O; Base;} AminoAcid -> Intermediate [label="Nucleophilic Attack"]; Boc2O -> Intermediate; Base -> AminoAcid [style=dashed, label="Deprotonates NH₂"]; Intermediate -> BocAminoAcid [label="Collapse of intermediate"]; Intermediate -> Byproducts [style=dashed, label="Leaving group decomposition"]; } ends_dot Caption: Mechanism of Boc-protection of an amino acid.

Experimental Protocol: General Procedure for N-α-Boc Protection

This protocol describes a standard method for the N-protection of an amino acid using Boc anhydride.

Materials:

  • Amino Acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)[7]

  • Sodium Hydroxide (NaOH, 1.5 eq) or Sodium Bicarbonate (NaHCO₃)[7][18]

  • Solvent system: e.g., 1,4-Dioxane/Water or tert-Butanol/Water[18]

  • 1M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution[7][18]

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution : Dissolve the amino acid in an aqueous solution of the base (e.g., 1M NaOH) with stirring. A co-solvent like dioxane or t-butanol may be added to aid solubility.[7][18]

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Addition of (Boc)₂O : Add the di-tert-butyl dicarbonate to the cooled solution, either neat (if liquid) or dissolved in the organic co-solvent. The addition should be done portion-wise to maintain temperature control.[7]

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.[7]

  • Workup - Quenching and Solvent Removal : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[7] Dilute the remaining aqueous solution with water.

  • Workup - Washing : Wash the aqueous layer with a nonpolar solvent like pentane or hexane to remove any unreacted (Boc)₂O and t-butanol byproduct.[18]

  • Workup - Acidification and Extraction : Cool the aqueous layer again in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl or KHSO₄ solution.[7][18] The Boc-protected amino acid, being less water-soluble, will often precipitate or form an oil. Extract the product into ethyl acetate (3x).

  • Drying and Concentration : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The product can be purified by recrystallization if it is a solid.

Part 3: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The classic application of Boc-protected amino acids is in the Boc/Bzl strategy for SPPS.[8][19] This method is built on a principle of graduated acid lability.

  • Temporary Nα-Protection : The Boc group is used for the temporary protection of the alpha-amino group. It is removed at the beginning of each coupling cycle using a moderate acid like 50% TFA in dichloromethane (DCM).[20][21]

  • Permanent Side-Chain Protection : Reactive amino acid side chains are protected with groups that are stable to TFA but are cleaved by a much stronger acid. These are typically benzyl-based (Bzl) ethers, esters, and carbamates.[8][22]

  • Final Cleavage : At the end of the synthesis, both the side-chain protecting groups and the linkage to the solid support resin are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][19][20]

The Boc-SPPS Cycle: A Step-by-Step Workflow

// Nodes Start [label="Resin-Bound Peptide\n(N-α-Boc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM, IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="Step 2: Neutralization\n(e.g., DIEA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 3: Coupling\n(Add activated Boc-AA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> Start [label="Cycle Repeats for\nNext Amino Acid"]; } ends_dot Caption: The cyclical workflow of Boc-based SPPS.

Field-Proven Advantages of the Boc Strategy

While Fmoc chemistry is more common today due to its milder conditions, the Boc strategy remains highly valuable and is often the method of choice in specific situations.[23] Its primary advantage lies in the synthesis of long or "difficult" sequences, particularly those rich in hydrophobic amino acids.[24][25] The repeated TFA deprotection step leaves the N-terminus of the growing peptide chain protonated as an ammonium salt. This positive charge helps to disrupt inter-chain hydrogen bonding and aggregation, improving solvation and coupling efficiency for subsequent steps.[23][25]

Part 4: Managing Instability and Side Reactions

The primary source of instability and side reactions in Boc chemistry arises from the deprotection step itself. The generation of the reactive tert-butyl cation is an inherent part of the mechanism, and if not controlled, it can lead to undesired modifications of the target peptide.[26][27]

t-Butylation of Nucleophilic Residues

The electrophilic tert-butyl cation can alkylate any available nucleophile in the reaction mixture.[16][26] Several amino acid side chains are particularly susceptible:

  • Tryptophan (Trp) : The indole ring is highly nucleophilic and prone to alkylation.[26]

  • Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt.[26]

  • Cysteine (Cys) : A free thiol group is a prime target for alkylation.[26]

  • Tyrosine (Tyr) : The activated phenolic ring can also be alkylated.[26]

The Critical Role of Scavengers

To prevent these side reactions, the deprotection cocktail must include "scavengers." These are nucleophilic molecules added in excess to trap the tert-butyl cation before it can react with the peptide.[6][16] The choice of scavenger is dictated by the amino acids present in the sequence.

ScavengerTarget Residue(s)Typical ConcentrationMechanism of Action
Water Trp2-5%Protonates the indole nitrogen, reducing its nucleophilicity, and traps t-Bu⁺.
Thioanisole Trp, Met, Tyr2-5%A soft nucleophile that readily reacts with the soft t-Bu⁺ electrophile.
Triisopropylsilane (TIS) Trp1-2%Reduces the indole ring and traps the cation. Effective scavenger.
1,2-Ethanedithiol (EDT) Trp, Met1-2%A dithiol that effectively scavenges carbocations.
Anisole General2-5%Traps t-Bu⁺ via Friedel-Crafts alkylation.

Table 1: Common scavengers used in Boc deprotection to prevent side reactions.[26]

It is common practice to use a "scavenger cocktail" containing multiple reagents to provide broad-spectrum protection during both the cyclical deprotection steps and the final HF cleavage.[26]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in chemical biology and drug development, embodying a perfect balance of stability and controlled lability. Its robust nature ensures the integrity of the protected amino group throughout various synthetic manipulations, while its clean, acid-catalyzed removal allows for precise, stepwise construction of complex peptide chains.[] The classic Boc/Bzl SPPS strategy, though requiring harsher reagents than its Fmoc counterpart, remains indispensable for tackling challenging sequences prone to aggregation.[23][24] A thorough understanding of the underlying mechanisms—both of protection and deprotection—and the strategic use of scavengers to mitigate the inherent reactivity of the deprotection byproducts are paramount to leveraging the full power of this versatile protecting group. The Boc group's enduring legacy is a testament to its reliability, versatility, and critical role in advancing the science of peptide synthesis.

References

Stereochemistry and chiral properties of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry and Chiral Properties of N-Boc-L-Tyrosinol

Authored by a Senior Application Scientist

Abstract

N-tert-butoxycarbonyl-L-Tyrosinol (Boc-L-Tyrosinol) is a cornerstone chiral building block in modern medicinal chemistry and peptide synthesis. Derived from the natural amino acid L-tyrosine, its utility is fundamentally governed by the precise three-dimensional arrangement of its atoms. This guide provides an in-depth exploration of the stereochemical integrity of this compound, detailing its absolute configuration, methods for its stereoretentive synthesis, and the analytical workflows required to validate its enantiomeric purity. We will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals who rely on this synthon for constructing stereochemically defined molecules of therapeutic interest.

The Architectural Significance of Chirality: An Introduction to this compound

In the landscape of drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of biological activity, pharmacokinetics, and safety.[][] Many pharmaceuticals currently in use are chiral compounds, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even detrimental.[] this compound emerges as a pivotal intermediate in this context. It is a protected derivative of L-tyrosine where the amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the native carboxylic acid is reduced to a primary alcohol.[3] This structural modification retains the inherent chirality of the parent amino acid, making it an ideal scaffold for introducing the L-tyrosine side chain into complex molecules while preventing unwanted side reactions.[4][5] Its application is extensive, serving as a key component in the synthesis of enzyme inhibitors, peptide-based therapeutics, and ligands targeting neurological disorders.[4][6]

This document serves as a technical guide to the core stereochemical and chiral properties of this compound, ensuring that its application in synthesis is both precise and reliable.

Defining the Stereocenter: Absolute Configuration of this compound

The chiral identity of this compound originates from a single stereogenic center: the alpha-carbon (Cα), the carbon atom bonded to the Boc-protected amino group, the hydroxymethyl group, the p-hydroxybenzyl side chain, and a hydrogen atom. The spatial arrangement around this carbon is inherited directly from its precursor, the natural amino acid L-tyrosine, which possesses the (S)-configuration.

According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NHBoc (highest atomic number directly attached) receives the highest priority (1).

  • -CH₂-Ph-OH (the p-hydroxybenzyl side chain) receives the second priority (2).

  • -CH₂OH (the hydroxymethyl group) receives the third priority (3).

  • -H (the hydrogen atom) receives the lowest priority (4).

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This unequivocally assigns the absolute configuration as (S) . This intrinsic and fixed stereochemistry is the primary reason for its value in asymmetric synthesis.[]

CIP_Priority cluster_0 Cahn-Ingold-Prelog Priority Assignment for (S)-Boc-L-Tyrosinol C_alpha NHBoc (1)-NHBoc C_alpha->NHBoc CH2PhOH (2)-CH₂-Ph-OH C_alpha->CH2PhOH CH2OH (3)-CH₂OH C_alpha->CH2OH H (4)-H (away) C_alpha->H NHBoc->CH2PhOH Counter-Clockwise = (S) p1 CH2PhOH->CH2OH p2 p3 Synthesis_Workflow start L-Tyrosine ((S)-configuration) step1 Boc Protection start->step1 intermediate Boc-L-Tyrosine step1->intermediate reagent1 Boc₂O, Base (e.g., K₂CO₃) Dioxane/H₂O reagent1->step1 step2 Carboxylic Acid Reduction intermediate->step2 purification Purification (Column Chromatography) step2->purification reagent2 1. Isobutyl chloroformate, NMM 2. NaBH₄, H₂O reagent2->step2 final This compound ((S)-configuration retained) purification->final Chiral_HPLC cluster_0 Principle of Chiral HPLC Separation cluster_1 Differential Interaction racemate Racemic Mixture (S)- and (R)-Enantiomers column Chiral Stationary Phase (CSP) racemate->column detector Detector column->detector S_enantiomer S interaction_S Stronger Interaction R_enantiomer R interaction_R Weaker Interaction chromatogram Chromatogram (Separated Peaks) detector->chromatogram Drug_Dev_Logic start This compound (Defined (S)-Stereocenter) step1 Multi-step Synthesis (Stereocenter is preserved) start->step1 intermediate Complex Chiral Intermediate step1->intermediate step2 Final Synthetic Steps & Deprotection intermediate->step2 final_product Stereochemically Pure API (e.g., Enzyme Inhibitor) step2->final_product outcome Predictable & Selective Biological Activity final_product->outcome ensures

References

Methodological & Application

Application Notes and Protocols for the Integration of Boc-L-Tyrosinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of the non-canonical amino alcohol, Boc-L-Tyrosinol, in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic considerations and methodologies required to synthesize peptides with a C-terminal Tyrosinol moiety using the Boc/Bzl protection strategy. Key areas covered include the selection of an appropriate solid support, orthogonal protection of the primary and phenolic hydroxyl groups, step-by-step protocols for resin loading, peptide chain elongation, and final cleavage and deprotection. The causality behind experimental choices is explained to ensure both scientific integrity and practical success.

Introduction: The Significance of C-Terminal Peptide Alcohols

The modification of the C-terminus of peptides from a carboxylic acid to an alcohol introduces significant changes in their physicochemical properties. Peptide alcohols often exhibit altered solubility, metabolic stability, and receptor-binding affinities compared to their corresponding peptide acid counterparts. This compound, a derivative of L-tyrosine where the carboxylic acid is reduced to a primary alcohol, is a valuable building block for introducing a C-terminal aromatic alcohol functionality. This modification can be instrumental in the development of novel peptide-based therapeutics and biochemical probes.

The successful integration of this compound into an SPPS workflow, particularly within the framework of the tert-butyloxycarbonyl (Boc) protection strategy, requires careful consideration of several critical factors. These include the choice of resin and linker to allow for the final product to be a peptide alcohol, and the implementation of an orthogonal protecting group strategy for the multiple reactive moieties present in the this compound building block. This guide will address these challenges and provide experimentally validated protocols.

Strategic Considerations for this compound Incorporation

Orthogonal Protection Scheme

A successful synthesis hinges on a well-designed orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others. For this compound in a Boc-SPPS protocol, three key functional groups require protection:

  • α-Amino Group: Protected with the acid-labile Boc group , which is the cornerstone of this SPPS strategy. It is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1]

  • Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine side chain is nucleophilic and prone to side reactions. Protection with an acid-labile group is necessary. A Boc group is a suitable choice, creating a Boc-L-Tyr(Boc)-ol analogue. This group is stable to the repetitive TFA treatments for Nα-Boc removal but is cleaved during the final strong acid deprotection step.[2][3]

  • Primary Alcohol Group: The C-terminal primary alcohol is also a nucleophile and can undergo undesired acylation during subsequent coupling steps. Therefore, its protection is highly recommended. An ideal protecting group must be stable to both the acidic deprotection and basic neutralization steps of the Boc-SPPS cycle. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent candidate. It is stable to the conditions of the SPPS cycles and can be removed during the final strong acid cleavage, or selectively with fluoride-based reagents if needed.[2][4][5]

The fully protected this compound building block for this strategy would therefore be Nα-Boc-O-phenol(Boc)-O-primary(TBDMS)-L-Tyrosinol .

Choice of Solid Support

To obtain a peptide with a C-terminal alcohol, the linkage to the solid support must be through the hydroxyl group of the amino alcohol. The 2-Chlorotrityl chloride (2-CTC) resin is the support of choice for this application.[6][7]

Key advantages of 2-CTC resin:

  • Mild Cleavage Conditions: Peptides can be cleaved from the 2-CTC resin under very mild acidic conditions, which preserves acid-labile side-chain protecting groups if a protected peptide fragment is desired.[4][8] For the final deprotected peptide alcohol, a stronger acid cocktail is used.

  • Suppression of Racemization: The steric hindrance of the trityl group minimizes the risk of racemization of the first amino alcohol during its attachment to the resin.[6][7]

  • Inhibition of Diketopiperazine Formation: The bulky nature of the linker also helps to prevent the formation of diketopiperazine, a common side reaction with the first two amino acids.[6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/Purity
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)1.0-1.6 mmol/g substitution
Protected this compoundNα-Boc, O-phenol(Boc), O-primary(TBDMS)-L-Tyrosinol
Dichloromethane (DCM)Anhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis grade
Diisopropylethylamine (DIEA)Peptide synthesis grade
PyridineAnhydrous
Methanol (MeOH)Anhydrous
Trifluoroacetic acid (TFA)Reagent grade
Boc-protected amino acidsStandard side-chain protection (e.g., Bzl-based)
Coupling reagents (e.g., HBTU, HOBt, DIC)Peptide synthesis grade
Cleavage Cocktail (Reagent K)TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)
Diethyl etherAnhydrous, cold

Workflow Overview

SPPS_Workflow Resin_Prep Resin Swelling & Activation Attachment Attachment of Protected This compound to 2-CTC Resin Resin_Prep->Attachment Capping Capping of Unreacted Sites Attachment->Capping SPPS_Cycle Iterative SPPS Cycles (Deprotection, Neutralization, Coupling) Capping->SPPS_Cycle Cleavage Cleavage from Resin & Global Deprotection SPPS_Cycle->Cleavage Repeat n-1 times Isolation Peptide Precipitation & Isolation Cleavage->Isolation Purification Purification & Analysis Isolation->Purification

Caption: Overall workflow for the synthesis of a peptide with a C-terminal Tyrosinol.

Protocol 1: Attachment of Protected this compound to 2-CTC Resin

This protocol describes the covalent attachment of the fully protected this compound to the 2-CTC resin via its primary alcohol.

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in anhydrous DCM (10-15 mL) for 30-60 minutes in a peptide synthesis vessel with gentle agitation.

  • Drain: Drain the DCM from the swollen resin.

  • Attachment Solution Preparation: In a separate flask, dissolve 2.0 equivalents of the fully protected this compound (relative to the resin substitution) in anhydrous pyridine (8-10 mL per gram of resin).

  • Attachment Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small sample of the supernatant and analyzing for the disappearance of the starting material by TLC or LC-MS.

  • Capping: After the attachment is complete, drain the reaction mixture. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (17:2:1, 10 mL per gram of resin) and agitate for 30-60 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The substitution level can be determined gravimetrically or by a quantitative method like Fmoc cleavage if an Fmoc-containing molecule was used for a test loading.

Protocol 2: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the elongation of the peptide chain.

Boc_SPPS_Cycle start Resin-Peptide(n) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-AA, HBTU/DIEA in DMF) neutralization->coupling end Resin-Peptide(n+1) coupling->end

Caption: A single iterative cycle in Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in DCM (10-15 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes (pre-wash).[9]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v) to the resin and agitate for 2 minutes.[1]

    • Drain the solution and repeat the neutralization step once more.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (2-4 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain yellow) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Repeat this cycle until the desired peptide sequence is assembled.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the 2-CTC resin and the simultaneous removal of all acid-labile protecting groups (Boc, Bzl-ethers, TBDMS-ether) to yield the final deprotected peptide alcohol.

Safety Precaution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures. The use of a less hazardous but still potent cleavage cocktail like Reagent K (TFA-based) is described below. All cleavage procedures must be performed in a well-ventilated fume hood.[7]

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) and cool it to 0°C in an ice bath.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the combined filtrate to approximately one-third of its original volume using a gentle stream of nitrogen or rotary evaporation (ensure the apparatus is compatible with TFA).

    • Add the concentrated peptide solution dropwise to a 10-fold excess of cold anhydrous diethyl ether with vigorous stirring. A white precipitate of the peptide should form.

  • Collection and Drying:

    • Collect the peptide precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage reagents.

    • Dry the final peptide product under high vacuum.

Characterization and Purification

The crude peptide should be analyzed to confirm its identity and purity.

Analytical TechniquePurpose
RP-HPLC To determine the purity of the crude peptide and for purification.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) To confirm the molecular weight of the desired peptide alcohol.
Amino Acid Analysis (AAA) To confirm the amino acid composition of the synthesized peptide.

Purification of the crude peptide is typically performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low loading of this compound on resin Incomplete reaction; moisture in reagents/solvents.Extend reaction time; ensure all reagents and solvents are anhydrous. Activate the 2-CTC resin with thionyl chloride prior to use if it has been stored for a long time.[7]
Incomplete coupling (positive Kaiser test) Steric hindrance; peptide aggregation.Perform a second coupling; switch to a more potent coupling reagent (e.g., HATU); use a different solvent (e.g., NMP).
Side products observed in final product Incomplete deprotection; alkylation of Tyr side chain.Ensure sufficient cleavage time and use of a fresh cleavage cocktail with an adequate amount of scavengers.
Low yield after cleavage Incomplete cleavage from the resin.Extend the cleavage reaction time; ensure the resin is thoroughly dry before adding the cleavage cocktail.

Conclusion

The synthesis of peptides with a C-terminal Tyrosinol moiety is a valuable strategy for modulating the biological activity and pharmacokinetic properties of peptide-based molecules. By employing a carefully designed orthogonal protection strategy for this compound and utilizing 2-chlorotrityl chloride resin as the solid support, researchers can successfully incorporate this non-canonical amino alcohol using standard Boc-SPPS protocols. The detailed methodologies and troubleshooting guide presented herein provide a comprehensive framework for the efficient and high-purity synthesis of C-terminal peptide alcohols, paving the way for further exploration in drug discovery and chemical biology.

References

Using Boc-L-Tyrosinol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Boc-L-Tyrosinol: A Chiral Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of this compound

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in pharmaceutical development where stereochemistry dictates biological activity.[][2] this compound, a derivative of the natural amino acid L-tyrosine, has emerged as a cornerstone chiral building block for constructing complex molecular architectures.[3][4] Its structure is deceptively simple, yet it offers a rich platform for synthetic elaboration. The molecule, N-tert-butoxycarbonyl-L-tyrosinol, features a primary alcohol in place of the native carboxylic acid, an N-terminal amine protected by the robust tert-butoxycarbonyl (Boc) group, and a nucleophilic phenolic side chain.[3][5] This trifecta of functional groups, anchored to a defined stereocenter, provides chemists with a versatile and reliable starting point for asymmetric synthesis, enabling the creation of novel therapeutics, chiral ligands, and complex natural products.[5][6]

This guide moves beyond simple cataloging of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind experimental choices when using this compound. We will explore its reactivity, detail key synthetic transformations with validated protocols, and illustrate the strategic thinking required to harness its full potential.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is governed by the distinct reactivity of its three primary functional sites. A successful synthetic campaign hinges on understanding how to address these sites selectively.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection in modern synthesis.[7][] Its principal advantage is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[9] However, it is readily and cleanly cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), liberating the free amine for subsequent reactions.[7][9] This acid-lability forms the basis of many orthogonal protection strategies.

  • The Primary Alcohol (-CH₂OH): This site is a versatile handle for chain extension and functional group interconversion. It readily undergoes oxidation to the corresponding aldehyde or carboxylic acid, esterification, and, most powerfully, substitution reactions. The Mitsunobu reaction, in particular, is a highly effective method for converting the primary alcohol into esters, ethers, azides, and other functionalities with high fidelity.[10][11]

  • The Phenolic Hydroxyl (-OH): The tyrosine side chain possesses a nucleophilic and mildly acidic phenolic hydroxyl group. This site is susceptible to oxidation, which can lead to undesired quinone byproducts.[3][12] Therefore, in many synthetic routes, its protection is a critical first step. Common strategies include ether formation (e.g., benzyl or silyl ethers) which can be removed under conditions orthogonal to the N-Boc group.[6]

The logical relationship between these functional groups and their protection is key to multi-step synthesis.

G cluster_molecule This compound Core Structure cluster_strategy Synthetic Strategy Boc_NH N-Boc (Acid Labile) Chiral_Center Chiral Carbon (L-config) Boc_NH->Chiral_Center Deprotect_Amine Deprotect Amine (TFA) Boc_NH->Deprotect_Amine Final Step or Chain Elongation CH2OH Primary Alcohol (Nucleophilic) Chiral_Center->CH2OH C-C Bond Aromatic_Ring Aromatic_Ring Modify_Alcohol Modify Primary OH (e.g., Mitsunobu Rxn) CH2OH->Modify_Alcohol Key Transformation Phenol_OH Phenolic OH (Nucleophilic, Acidic) Protect_Phenol Protect Phenolic OH (e.g., Benzylation) Phenol_OH->Protect_Phenol Address First

Caption: Strategic workflow for manipulating this compound.

Application Note 1: Synthesis of Chiral Ligands via Phenolic Etherification

Chiral ligands are indispensable tools in asymmetric catalysis, and amino alcohols derived from the chiral pool are premium starting materials for their synthesis.[][14][15] this compound is an excellent scaffold for ligands like phosphinoaryl-oxazolines (PHOX ligands), which requires modification of both the primary alcohol and the aromatic ring. A common initial step is the protection of the phenolic hydroxyl via etherification to prevent its interference in subsequent steps.[16][17][18]

The Williamson ether synthesis is a reliable method for this transformation. By converting the phenol into its more nucleophilic phenoxide with a mild base, it can readily react with an electrophile like benzyl bromide.

G start This compound intermediate Phenoxide Intermediate start->intermediate Deprotonation reagents 1. Base (K₂CO₃) 2. Benzyl Bromide (BnBr) Solvent: DMF reagents->start reagents->intermediate product Boc-O-benzyl-L-tyrosinol intermediate->product SN2 Attack

Caption: Workflow for Benzyl Protection of Phenolic Hydroxyl.

Protocol: Benzylation of this compound

This protocol describes the protection of the phenolic hydroxyl group as a benzyl ether, a derivative which itself is a valuable building block for pharmaceutical development.[6]

Materials & Reagents

Reagent/MaterialGradeExample Supplier
This compound>98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher Scientific
Benzyl Bromide (BnBr)>98%, Reagent GradeAcros Organics
N,N-Dimethylformamide (DMF)AnhydrousVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated NaCl solution (Brine)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The product, Boc-O-benzyl-L-tyrosinol, will have a higher Rf value than the starting material.

  • Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure product.

Expected Outcome:

ParameterValue
Typical Yield85-95%
Product AppearanceWhite solid
Purity (by HPLC)>99%

Application Note 2: C-O Bond Formation via the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic chemistry for its ability to achieve a mild, stereospecific conversion of a primary or secondary alcohol to a variety of other functional groups.[10][11] It operates via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] For the primary alcohol of this compound (or its O-protected derivatives), this reaction is a powerful tool for introducing new C-O, C-N, or C-S bonds, which is a frequent strategy in the synthesis of bioactive molecules.[11][19]

The causality is critical: PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium intermediate, which is a superb leaving group. The pronucleophile (e.g., a carboxylic acid) then displaces this group in an Sₙ2 fashion.[10]

G R_OH Boc-Tyrosinol-OH (Alcohol) Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] R_OH->Oxyphosphonium PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(OEt)O⁻] PPh3->Betaine DEAD DEAD DEAD->Betaine Nu_H R'-COOH (Nucleophile) Product Ester Product (R-O-CO-R') Nu_H->Product SN2 Attack Betaine->Oxyphosphonium Proton Transfer Oxyphosphonium->Product TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu Reaction.

Protocol: Mitsunobu Esterification of this compound

This protocol details the esterification of the primary alcohol with benzoic acid as a representative nucleophile. For this reaction, it is advisable to first protect the phenolic hydroxyl (as per Application Note 1) to prevent its competing reactivity.

Materials & Reagents

Reagent/MaterialGradeExample Supplier
Boc-O-benzyl-L-tyrosinolAs prepared above-
Triphenylphosphine (PPh₃)>99%Sigma-Aldrich
Benzoic Acid>99.5%Fisher Scientific
Diisopropyl azodicarboxylate (DIAD)~95%Acros Organics
Tetrahydrofuran (THF)AnhydrousVWR

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-O-benzyl-L-tyrosinol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD (1.5 eq) dropwise to the cooled, stirring solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[20]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The product ester will be less polar (higher Rf) than the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. The non-polar byproduct triphenylphosphine oxide can often be partially removed by trituration with a solvent like diethyl ether or hexanes prior to chromatography.

Expected Outcome:

ParameterValue
Typical Yield70-90%
Key ByproductTriphenylphosphine oxide (TPPO)
Purification NoteTPPO can co-elute with products of similar polarity. Careful chromatography is essential.

Summary of Key Transformations

This compound is a versatile chiral building block whose utility is defined by the selective manipulation of its three key functional groups. Understanding the specific reagents and conditions required to modify each site independently is crucial for its effective use in multi-step organic synthesis. The protocols provided herein for phenolic protection and primary alcohol modification represent fundamental, high-yield transformations that open the door to a vast array of more complex molecular targets. By grounding these procedures in a firm understanding of the underlying chemical principles, researchers can confidently and creatively apply this compound to challenges in drug discovery and materials science.

References

Application Notes and Protocols: Leveraging Boc-L-Tyrosinol in the Development of Therapeutics for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-L-Tyrosinol in CNS Drug Discovery

The development of effective therapeutics for neurological disorders is one of the most pressing challenges in modern medicine. A primary hurdle is the blood-brain barrier (BBB), a highly selective physiological gate that stringently controls the passage of substances into the central nervous system (CNS). Chiral building blocks that can impart favorable properties for BBB penetration and target engagement are therefore invaluable. This compound, a protected derivative of the amino alcohol L-Tyrosinol, has emerged as a critical starting material in the synthesis of novel drug candidates for neurological diseases.[1][2]

Its inherent structural features—a chiral center, a protected amine, and reactive hydroxyl and phenolic groups—make it a versatile scaffold for creating diverse molecular architectures.[2][3] The lipophilic tert-butyloxycarbonyl (Boc) protecting group can enhance stability during synthesis, while the overall structure can be modified to design compounds with the potential to treat conditions like Alzheimer's and Parkinson's disease.[1] This guide provides detailed protocols and technical insights for utilizing this compound in the synthesis and evaluation of potential neuroprotective agents.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis and scale-up.

PropertyValueSource
CAS Number 83345-46-4Chem-Impex
Molecular Formula C₁₄H₂₁NO₄Chem-Impex
Molecular Weight 267.33 g/mol Chem-Impex
Appearance White to off-white powderBenchChem
Melting Point 115-122 °CChem-Impex
Optical Rotation [α]D²⁰ = -27 ± 2º (c=1 in EtOH)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

PART 1: Synthesis of a Novel Neuroprotective Agent from this compound

This section details a representative synthetic workflow to generate a hypothetical neuroprotective compound, BT-Amide-01 , from this compound. The design of BT-Amide-01 incorporates an amide linkage, a common motif in CNS-active molecules, and leverages the reactive hydroxyl group of the starting material.

Experimental Workflow: Synthesis of BT-Amide-01

The following diagram illustrates the multi-step synthesis of BT-Amide-01, a potential neuroprotective agent, starting from this compound. The process involves an initial etherification of the phenolic hydroxyl group, followed by activation of the primary alcohol and subsequent amidation. The final step is the deprotection of the Boc group to yield the target compound.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Amidation cluster_3 Step 4: Boc Deprotection Boc_Tyr This compound Intermediate_1 Intermediate 1 (O-alkylated) Boc_Tyr->Intermediate_1 Reagents: NaH, Alkyl Halide Solvent: THF Intermediate_2 Intermediate 2 (Tosyl-activated) Intermediate_1->Intermediate_2 Reagents: TsCl, Pyridine Solvent: DCM Intermediate_3 Intermediate 3 (Boc-BT-Amide-01) Intermediate_2->Intermediate_3 Reagents: Amine, K2CO3 Solvent: DMF Final_Product BT-Amide-01 (Final Compound) Intermediate_3->Final_Product Reagents: TFA or 4M HCl in Dioxane Solvent: DCM

Caption: Synthetic pathway for BT-Amide-01 from this compound.

Detailed Synthesis Protocol for BT-Amide-01

Objective: To synthesize BT-Amide-01, a novel derivative of this compound, for subsequent evaluation as a neuroprotective agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Protocol:

Step 1: O-Alkylation of the Phenolic Hydroxyl Group

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield Intermediate 1.

Step 2: Activation of the Primary Hydroxyl Group

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the portion-wise addition of TsCl (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain Intermediate 2, which can often be used in the next step without further purification.

Step 3: Amidation

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.5 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (EtOAc/Hexanes gradient) to afford Intermediate 3 (Boc-BT-Amide-01).

Step 4: Boc Deprotection

  • Dissolve Intermediate 3 (1.0 eq) in DCM.

  • Add TFA (10-20 eq) or an equal volume of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with cold diethyl ether to yield the final compound, BT-Amide-01, as a salt. Neutralize with a mild base if the free amine is required.

PART 2: In Vitro Evaluation of Neuroprotective Activity

This section provides protocols for assessing the neuroprotective potential of newly synthesized this compound derivatives like BT-Amide-01 using established cell-based assays. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurodegenerative diseases.

Workflow for In Vitro Neuroprotection Assays

The following diagram outlines the workflow for assessing the neuroprotective effects of a test compound. This process begins with cell culture and induction of neurotoxicity, followed by treatment with the compound and subsequent evaluation using various cell-based assays.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_assays Endpoint Assays cluster_analysis Data Analysis culture Culture SH-SY5Y cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with BT-Amide-01 seed->pretreat induce Induce neurotoxicity (e.g., with H₂O₂ or MPP+) pretreat->induce viability Cell Viability (MTT Assay) induce->viability ros ROS Measurement (DCFH-DA) induce->ros apoptosis Apoptosis (Caspase-3 Assay) induce->apoptosis analyze Quantify and analyze data viability->analyze ros->analyze apoptosis->analyze

Caption: Workflow for in vitro neuroprotection assessment.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the protective effect of BT-Amide-01 against neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., Hydrogen peroxide (H₂O₂), or 1-methyl-4-phenylpyridinium (MPP⁺))

  • BT-Amide-01 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of BT-Amide-01 (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce neurotoxicity by adding H₂O₂ (e.g., 100-200 µM) or MPP⁺ (e.g., 0.5-1 mM) to the wells (excluding the control group) and incubate for 24 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the antioxidant capacity of BT-Amide-01 by measuring its ability to reduce intracellular ROS levels.

Materials:

  • Treated cells from a parallel plate to the MTT assay

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Following the treatment protocol described in the MTT assay, remove the culture medium and wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • An increase in fluorescence indicates higher levels of intracellular ROS. Compare the fluorescence of BT-Amide-01 treated cells to the neurotoxin-only treated cells.

Protocol 3: Caspase-3 Activity Assay

Objective: To determine if BT-Amide-01 can inhibit the apoptotic pathway by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Treated cells from a parallel plate

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • After the 24-hour treatment period, lyse the cells according to the assay kit manufacturer's instructions.

  • Collect the cell lysates and determine the protein concentration for normalization.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence.

  • The activity is proportional to the amount of cleaved substrate and should be normalized to the protein concentration.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of novel compounds targeting neurological disorders. Its chiral nature and multiple reactive sites allow for the creation of diverse chemical libraries with drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis of this compound derivatives and their subsequent evaluation for neuroprotective effects. Successful "hit" compounds from these in vitro screens can be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying promising candidates for in vivo studies and eventual clinical development. The continued exploration of derivatives from this valuable chiral building block holds significant promise for the discovery of next-generation therapeutics for debilitating neurological conditions.

References

Application Notes & Protocols: Boc-L-Tyrosinol as a Precursor for an Evans-Type Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the field of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, guiding subsequent transformations to yield a desired stereoisomer. While Boc-L-Tyrosinol itself is primarily utilized as a protected amino acid in peptide synthesis, its derivative, L-Tyrosinol, serves as an excellent precursor for the synthesis of a highly effective Evans-type oxazolidinone chiral auxiliary. This guide provides an in-depth exploration of the synthesis of a tyrosinol-derived chiral auxiliary and its application in cornerstone asymmetric reactions, designed for researchers, scientists, and professionals in drug development.

The core principle of this strategy involves the conversion of L-Tyrosinol into a rigid oxazolidinone ring system. This heterocyclic scaffold, when N-acylated, provides a defined steric environment that directs the approach of electrophiles to the α-carbon of the acyl group, leading to high levels of diastereoselectivity. The inherent chirality of L-Tyrosinol, derived from the natural chiral pool, is thus effectively translated into the stereochemical outcome of carbon-carbon bond-forming reactions.

Part 1: Synthesis of the (S)-4-(4-hydroxybenzyl)oxazolidin-2-one Chiral Auxiliary

The journey from this compound to a functional chiral auxiliary begins with the deprotection of the Boc group to yield L-Tyrosinol, followed by cyclization to form the oxazolidinone ring. This transformation establishes the rigid chiral scaffold necessary for stereocontrol.

Workflow for Auxiliary Synthesis:

Boc_Tyr This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Boc_Tyr->Deprotection Tyr L-Tyrosinol Deprotection->Tyr Cyclization Cyclization (e.g., Diethyl Carbonate) Tyr->Cyclization Auxiliary (S)-4-(4-hydroxybenzyl) oxazolidin-2-one Cyclization->Auxiliary

Caption: Synthesis of the tyrosinol-derived chiral auxiliary.

Protocol 1: Synthesis of (S)-4-(4-hydroxybenzyl)oxazolidin-2-one from L-Tyrosinol

This protocol is adapted from methodologies for the cyclization of amino alcohols.[1]

  • Materials: L-Tyrosinol, diethyl carbonate, potassium carbonate (K₂CO₃), ethanol, toluene.

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-Tyrosinol (1 equivalent) and potassium carbonate (1.5 equivalents) in a mixture of ethanol and toluene.

  • Step 2: Cyclization: Add diethyl carbonate (2-3 equivalents) to the suspension. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 4: Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the pure (S)-4-(4-hydroxybenzyl)oxazolidin-2-one auxiliary.

Part 2: Application in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for the utility of oxazolidinone auxiliaries.[2] The tyrosinol-derived auxiliary provides excellent stereocontrol, typically yielding syn-aldol products with high diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model, where the enolate and aldehyde coordinate to a Lewis acid in a six-membered chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.[3]

Generalized Workflow for Asymmetric Aldol Reaction:

Aux Tyrosinol-derived Auxiliary Acylation N-Acylation (e.g., Propionyl Chloride) Aux->Acylation Acyl_Aux N-Acyl Auxiliary Acylation->Acyl_Aux Enolization Enolization (e.g., Bu₂BOTf, DIPEA) Acyl_Aux->Enolization Enolate Boron Enolate Enolization->Enolate Aldol Aldol Addition (Aldehyde, -78 °C) Enolate->Aldol Adduct Diastereomerically Enriched Aldol Adduct Aldol->Adduct

Caption: Asymmetric aldol reaction workflow.

Protocol 2: Asymmetric syn-Aldol Reaction

  • Materials: Tyrosinol-derived auxiliary, propionyl chloride, n-butyllithium (n-BuLi), dibutylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), aldehyde (e.g., isobutyraldehyde), THF.

  • Step 1: N-Acylation: Dissolve the tyrosinol-derived auxiliary (1 equivalent) in anhydrous THF at -78 °C. Add n-BuLi (1.05 equivalents) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 equivalents) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract the product. Purify by chromatography.

  • Step 2: Enolization: Dissolve the N-propionyl auxiliary (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C. Add Bu₂BOTf (1.2 equivalents) followed by the dropwise addition of DIPEA (1.3 equivalents). Stir for 30 minutes.

  • Step 3: Aldol Addition: Cool the solution to -78 °C. Add the desired aldehyde (1.5 equivalents) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Step 4: Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Extract the aqueous layer with DCM. The combined organic layers are dried, filtered, and concentrated.

  • Step 5: Purification and Analysis: Purify the crude product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Table 1: Representative Data for Asymmetric Aldol Reactions

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:285-95
Benzaldehyde>95:580-90
Acetaldehyde>95:575-85
(Data is illustrative based on typical performance of similar Evans auxiliaries)

Part 3: Application in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating α-chiral carboxylic acid derivatives.[4] The chelated (Z)-enolate, formed upon deprotonation with a strong base, presents two diastereotopic faces to an incoming electrophile. The substituent at the C4 position of the auxiliary sterically blocks one face, directing alkylation to the other, thus establishing the new stereocenter with high fidelity.

Protocol 3: Asymmetric Alkylation

  • Materials: N-acyl tyrosinol-derived auxiliary (e.g., N-propionyl), sodium bis(trimethylsilyl)amide (NaHMDS), alkyl halide (e.g., benzyl bromide), THF.

  • Step 1: Enolate Formation: Dissolve the N-acyl auxiliary (1 equivalent) in anhydrous THF and cool to -78 °C. Add a solution of NaHMDS (1.1 equivalents) in THF dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Step 2: Alkylation: Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to warm slowly to -40 °C.

  • Step 3: Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate.

  • Step 4: Purification: Purify the product by flash column chromatography to separate the diastereomeric products.

Part 4: Cleavage of the Chiral Auxiliary

A critical feature of a chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. The N-acyl bond can be cleaved through various methods to reveal different functional groups, and the valuable auxiliary can often be recovered.

Protocol 4: Reductive Cleavage to a Chiral Alcohol

  • Materials: Alkylated N-acyl auxiliary, lithium borohydride (LiBH₄), THF, diethyl ether.

  • Step 1: Reduction: Dissolve the N-acyl auxiliary (1 equivalent) in a mixture of THF and water at 0 °C. Add LiBH₄ (2-3 equivalents) portion-wise.

  • Step 2: Workup: Stir the reaction for several hours until completion (monitored by TLC). Quench carefully with aqueous Rochelle's salt solution. Extract the product alcohol with diethyl ether. The aqueous layer can be further processed to recover the chiral auxiliary.

Protocol 5: Hydrolytic Cleavage to a Chiral Carboxylic Acid

  • Materials: Alkylated N-acyl auxiliary, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.

  • Step 1: Saponification: Dissolve the N-acyl auxiliary (1 equivalent) in a 3:1 mixture of THF and water at 0 °C. Add aqueous hydrogen peroxide (4 equivalents), followed by aqueous LiOH (2 equivalents).[5]

  • Step 2: Workup: Stir the reaction at 0 °C for 2-4 hours. Quench with an aqueous solution of sodium sulfite. Acidify the mixture and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

This compound, through its conversion to an Evans-type oxazolidinone, provides a gateway to a powerful and reliable chiral auxiliary for asymmetric synthesis. The resulting (S)-4-(4-hydroxybenzyl)oxazolidin-2-one is highly effective in directing stereoselective aldol additions and alkylations, offering predictable outcomes and high levels of diastereoselectivity. The straightforward protocols for its synthesis, application, and removal make it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.

References

Protocol for coupling Boc-L-Tyrosinol with HBTU/HATU reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation: Protocols for Coupling Boc-L-Tyrosinol with HBTU and HATU Reagents

Introduction: The Centrality of the Amide Bond

In the landscape of pharmaceutical sciences and drug development, the formation of the amide bond is a cornerstone reaction. This fundamental linkage is the defining feature of peptides and proteins and is prevalent in a vast array of small-molecule therapeutics. Achieving high-fidelity amide bond formation—efficiently, with high yields, and crucially, with minimal side reactions and preservation of stereochemical integrity—is paramount. This guide provides a detailed examination of protocols for coupling the versatile building block, this compound, with a carboxylic acid, utilizing two of the most powerful and widely adopted uronium-based coupling reagents: HBTU and HATU.

This compound, a derivative of the amino acid L-tyrosine, is a valuable synthetic intermediate.[1][2][3] Its protected amino group (Boc) and primary alcohol offer distinct points for synthetic elaboration, making it a key component in the synthesis of complex peptides, enzyme inhibitors, and other bioactive molecules.[1][2]

The direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions. To overcome this, activating agents, or "coupling reagents," are employed. HBTU and HATU are aminium/uronium salts that have become indispensable tools for this purpose.[4][5][6] While both are highly effective, they possess distinct reactivity profiles. HATU is generally recognized as the more potent reagent, offering faster reaction times and superior performance in sterically demanding or "difficult" coupling scenarios.[7][8][9] This enhanced efficacy stems from the electronic properties of its 7-azabenzotriazole (OAt) core, which generates a more reactive active ester intermediate compared to the standard benzotriazole (OBt) core of HBTU.[7][8]

This document serves as a comprehensive guide for researchers, offering a comparative analysis of HBTU and HATU, a deep dive into their reaction mechanisms, and robust, step-by-step protocols for their application in coupling with this compound.

Reagent and Substrate Overview

A thorough understanding of the components is critical for successful synthesis.

  • This compound: A protected amino alcohol, it acts as the nucleophilic amine component in the coupling reaction. Its Boc protecting group is stable under the basic conditions of the coupling reaction but can be readily removed later under acidic conditions.[10]

    • Structure: this compound Structure

    • Properties:

      • Molecular Formula: C₁₄H₂₁NO₄[1]

      • Molecular Weight: 267.33 g/mol [1]

      • Appearance: White powder[1][2]

      • Melting Point: 115-122 °C[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective coupling reagent known for promoting high yields and minimizing racemization.[4] It is a stable, easy-to-handle solid suitable for both solution-phase and solid-phase synthesis.[4][11]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A superior coupling reagent renowned for its exceptional efficiency, especially in challenging syntheses.[5][6] The nitrogen atom in the azabenzotriazole ring enhances the reactivity of the active ester, leading to faster and more complete reactions with a lower risk of epimerization.[5][7][8]

  • Tertiary Amine Base (e.g., DIPEA, TEA): A non-nucleophilic base is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required to initiate the activation process.[12][13][14] It also serves to neutralize the reaction medium and any acid salts present.

Mechanism of Action: The Path to Amide Formation

The efficacy of HBTU and HATU lies in their ability to convert a weakly nucleophilic carboxylic acid into a highly reactive acylating agent (an active ester), which is then readily attacked by the amine.

The general mechanism proceeds in two main stages:

  • Carboxylic Acid Activation: In the presence of a base like Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of the uronium salt (HBTU or HATU). This forms a highly reactive OAt- or OBt-active ester, with the concomitant release of tetramethylurea.[6][7][12]

  • Nucleophilic Attack and Amide Formation: The amine component, this compound, attacks the carbonyl carbon of the activated ester. The subsequent collapse of the tetrahedral intermediate yields the desired amide bond and regenerates the benzotriazole derivative (HOAt or HOBt).

G cluster_activation Stage 1: Carboxylic Acid Activation cluster_coupling Stage 2: Amide Formation R-COOH Carboxylic Acid ActiveEster OAt/OBt Active Ester + Tetramethylurea R-COOH->ActiveEster  Attack Base Base (DIPEA) Base->R-COOH Deprotonation HBTU_HATU HBTU or HATU HBTU_HATU->ActiveEster  Reacts with  Carboxylate Amide Final Amide Product + HOAt/HOBt ActiveEster->Amide  Nucleophilic Attack Amine This compound Amine->Amide

Caption: General workflow for uronium salt-mediated amide coupling.

The critical difference between HATU and HBTU lies in the active ester they form. The electron-withdrawing pyridine nitrogen in the HOAt leaving group of HATU makes the OAt-ester significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine than the OBt-ester formed from HBTU.[7]

G cluster_hbtu HBTU Activation cluster_hatu HATU Activation HBTU HBTU OBt_Ester OBt-Active Ester (Less Reactive) HBTU->OBt_Ester HATU HATU OAt_Ester OAt-Active Ester (More Reactive) HATU->OAt_Ester

Caption: Comparison of active esters formed by HBTU and HATU.

Comparative Analysis: HBTU vs. HATU

The choice between HBTU and HATU often depends on the specific requirements of the synthesis, balancing reactivity with cost. Experimental evidence consistently points to HATU's superior performance, especially for challenging substrates.[7][8]

ParameterHBTUHATUReference
Coupling Efficiency HighVery High[7][8]
Reaction Speed SlowerFaster[7][8]
Risk of Racemization HigherLower[7][8][9]
Hindered Couplings GoodExcellent[6][8]
Cost Generally LowerGenerally Higher[8]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Protocol 1: Amide Coupling using HBTU

This protocol is well-suited for standard couplings where high reactivity is not the primary concern.

Materials and Reagents

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
This compound267.331.1
HBTU379.251.2
DIPEA129.253.0
Anhydrous DMF-~0.1 M

Step-by-Step Procedure

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.) and this compound (1.1 eq.).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • HBTU Addition: Add HBTU (1.2 eq.) portion-wise to the cooled solution. A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[12]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered substrates, acid-sensitive compounds, or when rapid reaction times are desired. Pre-activation of the carboxylic acid is a key step to prevent unwanted side reactions.[15]

Materials and Reagents

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
This compound267.331.1
HATU380.231.1
DIPEA129.252.5
Anhydrous DMF-~0.1 M

Step-by-Step Procedure

  • Pre-activation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.). Dissolve in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the solution at room temperature for 5-10 minutes. This is the "activation solution."

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF.

  • Coupling: Add the this compound solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion.[12]

Standard Aqueous Work-up and Purification

The byproducts of these reactions (tetramethylurea, HOBt/HOAt) are generally water-soluble, allowing for a straightforward purification.

  • Quenching & Dilution: Upon reaction completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc) (approx. 10 volumes).

  • Aqueous Washes: Transfer the solution to a separatory funnel. Wash sequentially with:

    • 10% aqueous citric acid or 1N HCl (to remove excess base).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove unreacted acid and HOBt/HOAt).

    • Water.

    • Saturated aqueous sodium chloride (Brine) (to aid phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.[12]

G prep 1. Reagent Preparation (Acid, Amine, Solvent, Base) activation 2. Activation (Add Coupling Reagent at 0°C or Pre-activate) prep->activation reaction 3. Reaction (Stir at RT, Monitor by TLC/LCMS) activation->reaction workup 4. Aqueous Work-up (Dilute, Wash with Acid/Base/Brine) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Overall experimental workflow for amide coupling.

Field Insights & Troubleshooting

  • Anhydrous Conditions: The uronium salts are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the reagents and the activated ester, which would lead to low yields.

  • Guanidinylation Side Reaction: Uronium reagents like HBTU and HATU can react with the amine nucleophile to form an undesired guanidinium byproduct.[9][15] This is more likely if a large excess of the coupling reagent is used or if the amine is present during the activation step. Pre-activating the carboxylic acid with HATU before adding the amine is a highly effective strategy to circumvent this issue.[15]

  • Racemization Control: While both reagents are designed to suppress racemization, HATU is superior.[7][9] For chiral carboxylic acids prone to epimerization when using HBTU, the addition of 1.0 equivalent of an additive like HOBt can further minimize this side reaction.[16]

  • Reaction Monitoring: The disappearance of the limiting reagent (typically the carboxylic acid) is the most reliable indicator of reaction completion. Co-spotting your reaction mixture with the starting materials on a TLC plate is a simple and effective monitoring technique.

Conclusion

Both HBTU and HATU are exceptionally powerful reagents for the synthesis of amides from carboxylic acids and amines like this compound. They offer mild reaction conditions, high yields, and good control over stereochemistry. HBTU serves as a reliable and cost-effective choice for many standard applications. For more challenging syntheses involving sterically hindered substrates, peptides prone to aggregation, or when reaction speed is critical, the superior reactivity of HATU makes it the reagent of choice. By understanding the underlying mechanisms and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and successfully execute these crucial coupling reactions, advancing their objectives in drug discovery and chemical synthesis.

References

Application Note: Strategic Incorporation of Boc-L-Tyrosinol into Peptide Sequences for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty - The Rationale for Unnatural Amino Acids

In the quest for novel therapeutics, peptides offer a compelling balance of specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and limited cell permeability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these hurdles, allowing for the rational design of peptides with enhanced pharmacological properties.[1][2][3] Boc-L-Tyrosinol, a derivative of L-tyrosine where the carboxylic acid is reduced to a primary alcohol, is a particularly valuable UAA.[4]

This modification fundamentally alters the peptide backbone, introducing a hydroxyl group that can serve as a new point for bioconjugation, enhance solubility, and, most critically, confer resistance to enzymatic degradation by proteases that recognize the canonical carboxyl group.[5] By replacing a standard tyrosine residue with tyrosinol, researchers can create peptidomimetics with potentially longer circulatory half-lives and improved therapeutic profiles.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using Boc-strategy Solid-Phase Peptide Synthesis (SPPS). We will detail not only the synthetic protocols but also the underlying chemical principles and subsequent analytical and functional evaluation workflows.

Physicochemical Properties & Handling of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 83345-46-4[7][8]
Molecular Formula C₁₄H₂₁NO₄[4][7]
Molecular Weight 267.33 g/mol [4][7]
Appearance White to off-white powder[4][7]
Melting Point 115-122 °C[7][8]
Solubility Soluble in DMF, DCM, Chloroform, EtOH[7][9]
Storage Store at 0-8 °C, desiccated[7][8]

Scientist's Note: While this compound is stable, its hydroxyl group is reactive. Ensure all solvents, particularly N,N-Dimethylformamide (DMF), are anhydrous (peptide synthesis grade) to prevent unwanted side reactions during the coupling step. The toxicological profile is not extensively studied, so standard laboratory precautions (gloves, safety glasses, lab coat) should be strictly followed.[4]

Synthesis Workflow: Boc-SPPS Incorporation of this compound

The classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is well-suited for incorporating this compound.[10] This approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle, and more stable side-chain protecting groups that are cleaved at the end of the synthesis.[9][11]

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin PAM Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling TyrOH_Coupling This compound Coupling (Extended Time) Neutralization->TyrOH_Coupling At desired position Wash Wash (DCM/DMF) Coupling->Wash Repeat for Standard AAs TyrOH_Coupling->Wash Wash->Deprotection Cleavage Cleavage & Global Deprotection (Anhydrous HF or TFMSA) Wash->Cleavage Sequence Complete Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Fig 1. Boc-SPPS workflow for peptide synthesis incorporating this compound.
Detailed Experimental Protocol: Boc-SPPS

This protocol assumes a manual synthesis on 0.1 mmol scale using a Phenylacetamidomethyl (PAM) resin, which provides a stable linkage resistant to premature cleavage during Boc deprotection steps.[12]

Materials & Reagents:

  • PAM Resin (e.g., 0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Step 1: Resin Swelling & Preparation

  • Place the PAM resin (e.g., 200 mg for 0.1 mmol scale) into a fritted reaction vessel.

  • Wash and swell the resin with DCM (3 x 5 mL for 2 min each).

  • Wash with DMF (2 x 5 mL for 2 min each).

Step 2: Nα-Boc Deprotection

  • Add a solution of 50% TFA in DCM (v/v) to the resin.[12]

  • Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-25 minutes.

  • Drain and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove all traces of acid.[12]

Scientist's Note: Complete removal of TFA is critical. Residual acid will neutralize the base in the subsequent coupling step, inhibiting the reaction.

Step 3: Neutralization

  • Wash the peptide-resin with 10% DIEA in DCM (v/v) (2 x 5 mL for 2 min each).[9]

  • Wash with DCM (3 x 5 mL) followed by DMF (3 x 5 mL) to prepare for coupling.

Step 4: Amino Acid Coupling (Standard & this compound)

  • Pre-activation: In a separate vial, dissolve the Boc-amino acid or This compound (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in a minimal volume of DMF. Add DIEA (6 eq., 0.6 mmol) and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate at room temperature.

    • For standard Boc-amino acids: 60-90 minutes.

    • For This compound : Extend coupling time to 2-4 hours.

  • Validation: Perform a qualitative Kaiser test. A negative result (beads remain yellow) confirms complete coupling. If the test is positive (beads turn blue), repeat the coupling step.

  • After complete coupling, drain the vessel and wash thoroughly with DMF (3x) and DCM (3x).

Expertise Insight: HBTU is a highly efficient uronium-based coupling reagent that rapidly forms an activated HOBt ester, minimizing the risk of racemization, which is crucial for producing biologically active peptides.[14][15][16] The bulkier nature of this compound compared to a standard amino acid can sterically hinder the reaction, necessitating a longer coupling time to ensure the reaction goes to completion.

Step 5: Iteration

  • Repeat steps 2 through 4 for each amino acid in the desired sequence.

Step 6: Cleavage and Global Deprotection WARNING: This step involves extremely hazardous acids (HF or TFMSA) and must be performed by trained personnel in a specialized apparatus within a certified fume hood.

  • Dry the final peptide-resin thoroughly under vacuum.

  • Transfer the resin to the reaction vessel of an HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole) to protect acid-sensitive residues like Met or Trp.[17]

  • Perform the cleavage using anhydrous HF (typically at 0°C for 1-2 hours) or an alternative strong acid cocktail like TFMSA.[12]

  • Evaporate the acid under a stream of nitrogen.

Step 7: Peptide Precipitation and Washing

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the suspension and carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Protocol 4.1: Reversed-Phase HPLC (RP-HPLC) Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system.

Table 2: Typical RP-HPLC Purification Parameters

ParameterExample Value
Column C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 minutes
Flow Rate 10-20 mL/min (Preparative)
Detection 220 nm & 280 nm

Scientist's Note: The presence of the tyrosinol phenolic ring allows for monitoring at 280 nm, which can help distinguish peptide-containing fractions from other synthesis impurities.

Protocol 4.2: Purity and Identity Confirmation

  • Analyze the collected fractions using analytical RP-HPLC to assess purity (>95% is typically desired for biological assays).

  • Confirm the molecular weight of the purified peptide using Mass Spectrometry (LC-MS or MALDI-TOF) to verify the successful incorporation of this compound. The expected mass will be lower than the parent tyrosine-containing peptide due to the reduction of the carboxylic acid (C₉H₁₁NO₃, MW=181.19) to an alcohol (C₉H₁₃NO₂, MW=167.21), a difference of -14.02 Da plus the loss of water during amide bond formation.

Application in Therapeutic Research: A Functional Workflow

Once the tyrosinol-modified peptide is synthesized and purified, its therapeutic potential must be evaluated. A common application is assessing its binding affinity to a target receptor.

Functional_Assay_Workflow cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Peptide Purified Tyrosinol Peptide Incubation Incubate Receptor + Radioligand + varying concentrations of Tyrosinol Peptide Peptide->Incubation Receptor Target Receptor (e.g., cell membrane prep) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-agonist) Radioligand->Incubation Separation Separate Bound vs. Free Ligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Plot Plot % Inhibition vs. [Peptide] Quantification->Plot Calc Calculate IC₅₀ / Kᵢ (Non-linear regression) Plot->Calc

Fig 2. Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (IC₅₀) of a tyrosinol-modified peptide.[18][19]

  • Preparation: Prepare serial dilutions of the purified tyrosinol peptide in an appropriate binding buffer.

  • Reaction Setup: In a 96-well filter plate, add the cell membrane preparation expressing the target receptor, a constant concentration of a known radiolabeled ligand, and the varying concentrations of the tyrosinol peptide.[19] Include controls for total binding (no competitor peptide) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Terminate the binding reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the free radioligand in the solution.[19]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a microplate scintillation counter.[19]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the tyrosinol peptide. Plot this data against the logarithm of the peptide concentration and use non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of the peptide required to inhibit 50% of the specific binding of the radioligand.[19]

This IC₅₀ value is a critical parameter for evaluating the peptide's potency and guiding further structure-activity relationship (SAR) studies.[20] The enhanced stability conferred by the tyrosinol modification can then be assessed in subsequent cell-based functional assays and in vivo pharmacokinetic studies.[21]

References

Application Notes & Protocols: The Strategic Utility of Boc-L-Tyrosinol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boc-L-Tyrosinol is a chiral amino alcohol that serves as a high-value building block in the synthesis of complex pharmaceutical agents and peptidomimetics.[1] Its structure, featuring a Boc-protected amine, a primary alcohol, and a phenolic side chain, offers a unique trifecta of reactive sites that can be manipulated with high selectivity.[2][3] This guide provides an in-depth analysis of this compound's role as a pharmaceutical intermediate, focusing on the strategic oxidation of its primary alcohol to the corresponding aldehyde, Boc-L-Tyrosinal. This transformation is a critical gateway to a diverse array of molecular scaffolds. We present a detailed, field-proven protocol for this oxidation using Dess-Martin Periodinane (DMP), chosen for its mild conditions and high efficiency, which are paramount for preserving the sensitive chiral center.[4][5]

Introduction: The Architectural Value of this compound

In modern drug discovery, the demand for enantiomerically pure and structurally complex molecules is incessant. Chiral amino alcohols are foundational synthons that form the backbone of numerous active pharmaceutical ingredients (APIs).[1][] this compound, derived from the natural amino acid L-tyrosine, is a prime example of a "chiral pool" starting material.[1][7] Its inherent chirality is often critical for the biological activity and safety of a final drug molecule, making its preservation throughout a synthetic sequence a primary objective.[1][8]

The strategic importance of this compound lies in its protected amine and free primary alcohol. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, preventing unwanted side reactions, yet it can be cleanly removed under mild acidic conditions.[9][10] This leaves the primary alcohol and the phenolic hydroxyl as key points for synthetic elaboration. The selective oxidation of the primary alcohol to an aldehyde is arguably the most powerful downstream application, as the resulting electrophilic aldehyde can participate in a vast range of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and reductive aminations, to build molecular complexity.

This document serves as a practical guide for researchers, outlining the properties, safe handling, and a validated protocol for the efficient oxidation of this compound, thereby unlocking its potential in pharmaceutical development programs targeting areas from neurological disorders to oncology.[2][3][11]

Physicochemical & Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 83345-46-4[2][3]
Molecular Formula C₁₄H₂₁NO₄[2][3][9]
Molecular Weight 267.33 g/mol [2][3][9]
Appearance White to off-white powder[2][9]
Melting Point 115-122 °C[2][3]
Optical Rotation [α]²⁰/D = -27 ± 2º (c=1 in EtOH)[2]
Purity ≥ 99% (HPLC)[2][3]
Storage Conditions Store at 0-8 °C, tightly sealed[2][3][12]
Safety & Handling Precautions

While specific toxicological data for this compound is limited, standard laboratory precautions for handling fine chemicals should be strictly followed.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13][14]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

  • Spills: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[14]

  • Incompatibilities: Keep away from strong oxidizing agents.[12]

Core Application: Selective Oxidation to Boc-L-Tyrosinal

The conversion of the primary alcohol in this compound to the aldehyde (Boc-L-Tyrosinal) is a cornerstone transformation. This aldehyde is a versatile intermediate for synthesizing peptidomimetics and other complex chiral molecules.[15][16]

Rationale for Choosing Dess-Martin Periodinane (DMP)

Several methods exist for oxidizing primary alcohols to aldehydes, such as Swern, Moffatt, and TEMPO-based oxidations.[17][18] However, for substrates like this compound, the Dess-Martin Oxidation offers several distinct advantages:

  • Mild Conditions: The reaction is typically performed at room temperature in a neutral, aprotic solvent (e.g., dichloromethane), which minimizes the risk of racemization at the adjacent chiral center or cleavage of the acid-labile Boc group.[5][19][20]

  • High Selectivity: DMP is highly selective for oxidizing primary and secondary alcohols and does not affect other sensitive functional groups like the Boc-protected amine or the phenol (if unprotected).[4]

  • Operational Simplicity: The reaction does not require cryogenic temperatures (unlike Swern oxidation), avoids the use of toxic chromium reagents, and generally has a straightforward workup.[5][20]

  • Excellent Yields: This method consistently provides high yields of the desired aldehyde with short reaction times, often within 0.5 to 2 hours.[4][5]

The key to DMP's reactivity is the hypervalent iodine(V) center, which acts as the oxidizing agent.[5] The mechanism involves an initial ligand exchange with the alcohol, followed by an intramolecular elimination that yields the aldehyde, iodinane, and acetic acid.[19][21]

Detailed Protocol: Dess-Martin Oxidation of this compound

This protocol describes a laboratory-scale procedure for the synthesis of (S)-tert-butyl (1-formyl-2-(4-hydroxyphenyl)ethyl)carbamate (Boc-L-Tyrosinal).

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants & Reagents A This compound B Dess-Martin Periodinane (DMP) DCM, Room Temp C Reaction Mixture B->C Oxidation D Quench (aq. Na₂S₂O₃ / NaHCO₃) C->D E Aqueous Workup (Extraction with EtOAc) D->E F Purification (Silica Gel Chromatography) E->F G Boc-L-Tyrosinal (Product) F->G

Caption: Workflow for the oxidation of this compound to Boc-L-Tyrosinal.

Materials & Reagents
  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution at room temperature until all solids have dissolved.

  • Reagent Addition: In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirred solution at room temperature. Causality Note: Adding DMP in one portion is generally acceptable for this scale. For larger scales, portion-wise addition may be necessary to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the oxidation by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product aldehyde will have a higher Rf value than the starting alcohol. The reaction is typically complete within 1-2 hours.[5]

  • Quenching the Reaction: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality Note: This quenching step is critical. The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, protecting the Boc group.[20] The Na₂S₂O₃ reduces any excess DMP and the iodinane byproduct to more water-soluble iodine species, facilitating their removal.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine. Causality Note: These washes further remove residual water-soluble byproducts and quenching agents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation). Be cautious not to use excessive heat to avoid product degradation.

  • Purification: The crude aldehyde is often of high purity but can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-L-Tyrosinal as a white solid or a colorless oil.

Characterization & Validation
  • ¹H NMR: Confirm the structure by observing the appearance of the characteristic aldehyde proton signal (δ ≈ 9.5-9.7 ppm) and the disappearance of the primary alcohol methylene protons.

  • Chiral HPLC: To ensure the stereochemical integrity of the product, analyze the enantiomeric excess (ee) using a suitable chiral HPLC method. A very high optical purity should be maintained with this mild oxidation method.[4]

Conclusion and Future Prospects

This compound is a powerful and versatile chiral building block in pharmaceutical synthesis. The protocol detailed here for its selective oxidation to Boc-L-Tyrosinal provides a reliable and efficient entry point to a wide range of complex molecular architectures. By understanding the causality behind the choice of reagents and procedural steps, researchers can confidently employ this intermediate to accelerate their drug discovery and development efforts. The resulting aldehyde is primed for further elaboration, serving as a key synthon in the construction of novel peptide mimetics, enzyme inhibitors, and other therapeutically relevant compounds.

References

Application Notes & Protocols: The Role of Boc-L-Tyrosinol Derivatives in Biocompatible Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of biocompatible and biodegradable polymers is a cornerstone of modern medicine, underpinning innovations in tissue engineering, drug delivery, and medical implants. Traditional polymers often rely on monomers like Bisphenol A (BPA), which raise concerns regarding long-term biocompatibility. A paradigm shift towards amino acid-based monomers has identified L-tyrosine derivatives as a superior alternative. These monomers leverage the inherent biocompatibility of the natural amino acid to create polymers with exceptional safety profiles and tunable properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of polymers derived from Boc-L-Tyrosinol and related tyrosine precursors. We offer detailed protocols for polymerization, scaffold fabrication, and comprehensive biocompatibility assessment, designed for researchers, materials scientists, and drug development professionals.

The Foundational Monomer: From L-Tyrosine to Polymerizable Building Blocks

The journey from a simple amino acid to a high-performance biopolymer begins with strategic chemical modification. L-tyrosine is an ideal starting material due to its phenolic hydroxyl group, which is essential for polymerization into classes like polycarbonates and polyarylates.[1] this compound, a derivative where the amine group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is reduced to an alcohol, is a key building block in this chemical space.[2][3][4] It exemplifies the strategy of using protected amino acid precursors to build more complex, polymerizable monomers.

The most widely used monomers for creating tyrosine-derived biocompatible polymers are desaminotyrosyl-tyrosine alkyl esters (DTR).[1][5] These diphenolic monomers are synthesized from L-tyrosine and serve as a direct, non-toxic replacement for BPA.[6][7] The resulting polymers exhibit significantly improved tissue compatibility, eliciting only a mild inflammatory response comparable to medical-grade standards like poly(L-lactic acid) and high-density polyethylene.[7][8]

Logical Framework: Replacing BPA with Tyrosine Derivatives

The core principle is the substitution of a synthetic diphenol (BPA) with a biologically recognizable and resorbable monomer (DTR). This enhances biocompatibility and introduces biodegradable linkages into the polymer backbone.

cluster_0 Traditional Polymer Synthesis cluster_1 Biocompatible Polymer Synthesis BPA Bisphenol A (BPA) (Industrial Diphenol) Polymer_BPA Polycarbonate / Polyarylate (Potential Biotoxicity Concerns) BPA->Polymer_BPA Polymerization DTR Desaminotyrosyl-Tyrosine Alkyl Ester (DTR) (Biocompatible Diphenol) Tyrosine L-Tyrosine (Natural Amino Acid) Tyrosine->DTR Monomer Synthesis Polymer_Tyr Tyrosine-Derived Polymer (Enhanced Biocompatibility, Biodegradable) DTR->Polymer_Tyr Polymerization Title Figure 1. Monomer Design Rationale. Mat_Prep Material Preparation (e.g., Scaffold, Film) Sterilization Extract_Prep Extract Preparation (ISO 10993-5) Incubate material in culture medium Mat_Prep->Extract_Prep Cell_Interaction Cell Interaction Studies (Direct Contact) Mat_Prep->Cell_Interaction Cytotoxicity Cytotoxicity Assays (MTT, SRB, LDH) Assess cell viability, metabolic activity Extract_Prep->Cytotoxicity In_Vivo In Vivo Studies (Subcutaneous Implantation) Histological Analysis Cytotoxicity->In_Vivo If promising Adhesion Cell Adhesion Assay (Plating Efficiency, Microscopy) Cell_Interaction->Adhesion Proliferation Cell Proliferation Assay (e.g., using CyQUANT) Adhesion->Proliferation Proliferation->In_Vivo If promising Title Figure 2. Workflow for biomaterial biocompatibility assessment.

References

Troubleshooting & Optimization

Technical Support Center: Preventing C-Alkylation of Tyrosine During Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of C-alkylation side reactions during the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc) protected tyrosine residues. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-proven solutions to help you achieve cleaner reaction profiles and higher purity of your target molecules.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. The question-and-answer format is designed to help you quickly identify and solve problems related to C-alkylation of tyrosine.

Q1: After Boc deprotection of my tyrosine-containing peptide, my LC-MS analysis shows an unexpected peak with a mass increase of 56 Da. What is this side product and why did it form?

A1: The observed +56 Da mass adduct is characteristic of the addition of a tert-butyl group to your molecule. This side reaction is known as C-alkylation, a common issue when deprotecting Boc groups in the presence of nucleophilic residues like tyrosine.[1][2]

The Underlying Mechanism:

The deprotection of a Boc group is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3] The reaction proceeds through the protonation of the Boc group, which then cleaves to form a relatively stable tert-butyl carbocation (t-Bu⁺) and an unstable carbamic acid that subsequently decomposes to carbon dioxide and the free amine.[4][5]

This liberated tert-butyl cation is a potent electrophile.[1] The phenolic side chain of tyrosine possesses an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution.[6] The tert-butyl cation can attack the aromatic ring, leading to the formation of a covalent bond and the undesired tert-butylated tyrosine side product.[1][7]

G cluster_0 Boc Deprotection cluster_1 C-Alkylation Side Reaction Boc-NH-R Boc-Protected Amine tBu+ tert-Butyl Cation (+56 Da) Boc-NH-R->tBu+ + H+ H2N-R Deprotected Amine Boc-NH-R->H2N-R + CO2 H+ H+ (from TFA) Tyr Tyrosine Residue tBu+->Tyr Attacks Nucleophilic Ring CO2 CO2 tBu-Tyr C-Alkylated Tyrosine Tyr->tBu-Tyr Electrophilic Attack

Caption: Mechanism of Boc deprotection and subsequent C-alkylation of tyrosine.

Solution: Employing Scavengers

To prevent this side reaction, you must add "scavengers" to your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the tyrosine ring.[3][8] They effectively "trap" the carbocation before it has a chance to alkylate your peptide.[2][9]

Recommended Actions:

  • Repeat the Deprotection with a Scavenger Cocktail: For your next attempt, incorporate a scavenger into the TFA deprotection mixture. A widely used and effective general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).[1][10]

  • Analyze the Crude Product: After deprotection and work-up, analyze the crude product by LC-MS to confirm the absence of the +56 Da adduct and the complete consumption of the starting material.

Q2: I used a standard scavenger cocktail (TFA/TIS/H₂O), but I'm still observing some C-alkylation of my tyrosine residue. What could be going wrong and how can I improve the outcome?

A2: While the TFA/TIS/H₂O cocktail is broadly effective, its performance can be influenced by several factors, including the specific peptide sequence, reaction conditions, and the nature of other sensitive residues present.[1][3] If you are still observing C-alkylation, consider the following points for optimization:

Possible Causes & Solutions:

  • Insufficient Scavenger Concentration: The stoichiometry of scavengers is critical. For particularly sensitive sequences or under forcing conditions (e.g., elevated temperature or prolonged reaction times), you may need to increase the concentration of the scavenger.

    • Solution: Increase the proportion of TIS in your cocktail to 5% (e.g., TFA/TIS/H₂O at 90:5:5 v/v/v).[9] Alternatively, for substrates with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][3]

  • Reaction Conditions: Higher temperatures and longer reaction times can increase the likelihood of side reactions, even in the presence of scavengers.[3][9]

    • Solution: Ensure your deprotection is carried out at room temperature or below (e.g., 0 °C to start).[11][12] Monitor the reaction closely by TLC or a rapid analytical method and stop the reaction as soon as the starting material is consumed (typically 1-2 hours).[4]

  • Choice of Scavenger: TIS is a "hard" scavenger and is excellent for trapping the hard tert-butyl carbocation. However, other scavengers can offer complementary protection.

    • Solution: Consider adding thioanisole to your cocktail. Thioanisole is particularly effective at protecting tyrosine and other sensitive residues like methionine.[9][13] A cocktail of TFA/thioanisole/TIS/H₂O can provide comprehensive protection.

G tBu+ tert-Butyl Cation Scavenger Scavenger (e.g., TIS, Thioanisole) tBu+->Scavenger Rapid Trapping Tyr Tyrosine Residue tBu+->Tyr Blocked Reaction Trapped_tBu Inert Adduct (e.g., tBu-S-Ph, Isobutane) Scavenger->Trapped_tBu No_Reaction Protected Tyrosine

Caption: Protective action of a scavenger trapping the tert-butyl cation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the chemistry of Boc deprotection and tyrosine C-alkylation.

Q: What is the fundamental mechanism of C-alkylation on tyrosine during Boc deprotection?

A: The phenolic ring of tyrosine is "activated" towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. During acid-catalyzed Boc deprotection, the generated tert-butyl carbocation acts as an electrophile. It preferentially attacks the ortho position relative to the hydroxyl group, leading to the formation of 3-tert-butyltyrosine. This is a classic Friedel-Crafts alkylation reaction occurring as an undesired side reaction.[6][7]

Q: Which scavengers are most effective for preventing tyrosine C-alkylation and why?

A: The effectiveness of a scavenger is determined by its nucleophilicity and its ability to react with the tert-butyl cation faster than the tyrosine ring. Several scavengers are highly effective:

ScavengerTypical Conc. (v/v)Mechanism of Action & Key Advantages
Triisopropylsilane (TIS) 2.5 - 5%Acts as a hydride donor, reducing the tert-butyl cation to the inert gas isobutane. Very clean and effective.[9]
Thioanisole 5 - 10%A soft nucleophile that readily traps the carbocation. Particularly effective for protecting both tyrosine and methionine residues.[9][13]
Water 2.5 - 5%Reacts with the carbocation to form tert-butanol, a less reactive species. Often used in combination with other scavengers.[9]
Phenol 5%Acts as a competitive substrate for alkylation. The resulting tert-butylated phenol is easily removed during purification.[9]
1,2-Ethanedithiol (EDT) 2.5%A strong nucleophile, particularly useful when cysteine residues are also present, but also effective for general carbocation scavenging.[3][9]
Q: Can I optimize reaction conditions to minimize C-alkylation without using scavengers?

A: While optimizing reaction conditions is good practice, it is highly inadvisable to perform Boc deprotection on tyrosine-containing molecules without scavengers. The rate of C-alkylation is significant, and even under optimized conditions (low temperature, short reaction time), some degree of side product formation is likely.[14] Scavengers are the most reliable and effective method to ensure a clean deprotection.[1][3] Attempting to avoid them often leads to complex purification challenges and reduced yields.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Tyrosine-Containing Peptide with a Scavenger Cocktail

This protocol describes a standard procedure for the removal of a Boc protecting group from a tyrosine-containing peptide using a TFA/TIS/H₂O cocktail.

Materials:

  • Boc-protected tyrosine-containing peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Scavenger Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 volumetric ratio. For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. Prepare this solution fresh before use.

  • Reaction Setup: Dissolve the Boc-protected peptide in a minimal amount of anhydrous DCM in a round-bottom flask (e.g., 10 mL of solvent per gram of peptide). Cool the flask in an ice bath with stirring for 5-10 minutes.[4]

  • Deprotection Reaction: Slowly add the pre-prepared scavenger cocktail to the stirred solution of the peptide at 0 °C. A typical ratio is 10 mL of the cocktail per gram of starting material.[4]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the deprotection by a suitable analytical method such as TLC or LC-MS.[3][4] The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil or solid, add a sufficient volume of cold diethyl ether to precipitate the deprotected peptide, which is typically obtained as its TFA salt. c. Stir or sonicate the suspension to break up any clumps and ensure complete precipitation. d. Collect the solid product by filtration or centrifugation. e. Wash the solid with cold diethyl ether two more times to remove residual scavengers and organic byproducts.[4] f. Dry the final product under vacuum to yield the purified, deprotected peptide TFA salt.

G cluster_workflow Boc Deprotection Workflow A 1. Prepare Scavenger Cocktail (TFA/TIS/H2O 95:2.5:2.5) C 3. Add Scavenger Cocktail to Peptide Solution A->C B 2. Dissolve Peptide in DCM Cool to 0 °C B->C D 4. Stir at Room Temperature (1-2 hours) C->D E 5. Monitor by LC-MS for Completion D->E F 6. Concentrate in vacuo E->F G 7. Precipitate with Cold Ether F->G H 8. Filter, Wash & Dry Product G->H

Caption: Experimental workflow for Boc deprotection with scavengers.

References

Technical Support Center: Optimizing Boc-L-Tyrosinol Deprotection with TFA Cocktails

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Boc-L-Tyrosinol deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet critical reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve clean, efficient, and high-yield deprotection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of this compound using trifluoroacetic acid (TFA) cocktails.

Issue 1: Incomplete Deprotection

Question: I am observing a significant amount of starting material (this compound) in my reaction mixture after the recommended reaction time. What are the possible causes and how can I resolve this?

Answer:

Incomplete deprotection is a common issue that can typically be attributed to several factors.[1][2] Here is a breakdown of potential causes and their solutions:

  • Insufficient Acid Concentration or Strength: The cleavage of the Boc group is an acid-catalyzed process.[2][3] If the concentration of TFA is too low, the reaction rate will be significantly slower.

    • Solution: Ensure you are using a sufficient concentration of TFA. A common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).[4] For particularly stubborn substrates, using neat TFA or a stronger acidic system like 4M HCl in dioxane can be considered.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[2]

    • Solution: Monitor the reaction progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2][5] Most deprotections are carried out at room temperature; however, for sterically hindered substrates, a slight increase in temperature might be necessary, though this can also increase the risk of side reactions.[1]

  • Steric Hindrance: The molecular environment around the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[2]

    • Solution: Increasing the reaction time or using a stronger acid system can help overcome steric hindrance.[1]

  • Solvent Issues: The solvent must effectively dissolve both the substrate and the acid.[2]

    • Solution: Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection due to its excellent solvating properties for a broad range of substrates.[6][7]

Issue 2: Formation of Unexpected Side Products

Question: My HPLC/LC-MS analysis shows unexpected peaks after the deprotection reaction. What are these impurities and how can I prevent their formation?

Answer:

The formation of side products is primarily due to the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1][3][6] This electrophilic carbocation can alkylate nucleophilic sites on your molecule, particularly the electron-rich phenolic ring of tyrosine.[1][6]

  • Primary Side Reaction: tert-butylation of the tyrosine phenol ring.

To prevent this, the inclusion of "scavengers" in your TFA cocktail is crucial. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively "trapping" it before it can cause unwanted side reactions.[1][8][9]

Recommended Scavenger Cocktails for Tyrosine-Containing Substrates:
Scavenger Cocktail (v/v/v)Target ResiduesNotes
TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)General purpose, effective for TyrA widely used and effective general-purpose cocktail.[6]
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Trp, Met, Cys, Tyr, ArgKnown as "Reagent K," this is a robust cocktail for complex substrates with multiple sensitive residues.[6]
TFA / Thioanisole / H₂O (90:5:5)Tyr, MetThioanisole is an effective scavenger for tyrosine.

EDT = Ethanedithiol

G cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Action Boc-Tyr Boc-Tyr Protonated_Boc-Tyr Protonated_Boc-Tyr Boc-Tyr->Protonated_Boc-Tyr + H+ (TFA) Free_Amine Free_Amine Protonated_Boc-Tyr->Free_Amine - CO2 - t-Bu+ tBu_cation t-Butyl Cation (t-Bu+) Protonated_Boc-Tyr->tBu_cation Desired_Product Desired_Product Free_Amine->Desired_Product + H+ (TFA) Alkylated_Product Alkylated_Product tBu_cation->Alkylated_Product Electrophilic Attack Trapped_tBu Trapped_tBu tBu_cation->Trapped_tBu Trapping Phenol_Ring Tyrosine Phenol Ring Phenol_Ring->Alkylated_Product Scavenger Scavenger Scavenger->Trapped_tBu

Issue 3: Difficulties with Work-up and Purification

Question: I am struggling to remove residual TFA and scavengers from my product after the reaction. What is the recommended work-up procedure?

Answer:

A proper work-up is essential to obtain your deprotected L-Tyrosinol in high purity. Here are a few common and effective methods:

  • Precipitation with Cold Ether: This is the most common method for isolating the TFA salt of the deprotected amine.

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3][6]

    • To the resulting oil, add cold diethyl ether to precipitate the product.[6][10]

    • Collect the precipitate by filtration or centrifugation.[6]

    • Wash the solid with cold diethyl ether multiple times to remove residual scavengers and byproducts.[6][10]

    • Dry the product under vacuum.[6]

  • Aqueous Work-up for the Free Amine: If the free amine is required and is not water-soluble.

    • After removing the bulk of the TFA and solvent, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining TFA.[11][12] Be cautious of CO₂ evolution.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][12]

  • Use of Basic Ion-Exchange Resins: For a non-aqueous work-up to obtain the free amine, a basic ion-exchange resin can be used.[11][13]

    • After concentrating the reaction mixture, dissolve the residue in a suitable solvent (e.g., methanol).

    • Add a basic ion-exchange resin (e.g., Amberlyst A-21) and stir for 30-60 minutes.[11][13]

    • Filter off the resin and concentrate the filtrate to obtain the free amine.

G start Deprotection Reaction Complete concentrate Concentrate in vacuo start->concentrate precipitate Precipitate with cold diethyl ether concentrate->precipitate dissolve_org Dissolve in organic solvent concentrate->dissolve_org filter_wash Filter and wash with cold ether precipitate->filter_wash product_salt Product (TFA Salt) filter_wash->product_salt wash_bicarb Wash with sat. NaHCO3 dissolve_org->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry_concentrate Dry and concentrate wash_brine->dry_concentrate product_free_amine Product (Free Amine) dry_concentrate->product_free_amine

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with TFA?

A1: The deprotection of the Boc group with TFA is an acid-catalyzed cleavage that proceeds in several steps:[6][14][15]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[3][6][14]

  • Carbocation Formation: The protonated Boc group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.[3][6][14]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[6][14][15]

  • Protonation of the Amine: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the ammonium trifluoroacetate salt.[6][14]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Regular monitoring is key to determining the optimal reaction time and avoiding over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and effective qualitative method.[2][5] The deprotected product (L-Tyrosinol) is more polar than the Boc-protected starting material and will therefore have a lower Rf value on the TLC plate. The disappearance of the starting material spot indicates the reaction is progressing. Staining with ninhydrin can be used to visualize the primary amine product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction progress.[2][5] By injecting aliquots of the reaction mixture at different time points, you can monitor the decrease in the starting material peak area and the increase in the product peak area.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides definitive structural information. The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm confirms deprotection.[2]

Q3: Do I always need to use scavengers for Boc deprotection of L-Tyrosinol?

A3: Yes, for a substrate like L-Tyrosinol, the use of scavengers is highly recommended. The phenolic ring of tyrosine is susceptible to alkylation by the tert-butyl cation generated during the reaction.[1][6] Omitting scavengers will likely lead to the formation of tert-butylated tyrosine derivatives, complicating purification and reducing the yield of your desired product.

Experimental Protocols

Protocol 1: General Procedure for this compound Deprotection
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Preparation of Cleavage Cocktail: In a separate container, prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O in a 95:2.5:2.5 volumetric ratio.

  • Deprotection Reaction: Cool the solution of this compound to 0 °C in an ice bath with stirring. Slowly add the cleavage cocktail to the stirred solution. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (Protocol 2) or HPLC until the starting material is consumed.[6]

  • Work-up: Once the reaction is complete, follow one of the work-up procedures outlined in the "Difficulties with Work-up and Purification" section above.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, apply small spots of your starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) onto the starting line.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10% methanol in DCM). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with a ninhydrin solution (which will stain the primary amine product, typically a purplish color). The product spot should have a lower Rf than the starting material spot.

References

Troubleshooting incomplete coupling in Boc-SPPS with a positive Kaiser test

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete coupling in Boc-SPPS, specifically when faced with a positive Kaiser test.

Frequently Asked Questions (FAQs)

Q1: I've just completed a coupling step in my Boc-SPPS protocol, but the Kaiser test is positive (intense blue beads). What does this mean and what are the immediate steps I should take?

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines on the resin.[1][2] This means the coupling of your Boc-protected amino acid to the N-terminus of the growing peptide chain was incomplete. The appearance of a dark blue or purple color on the resin beads signals that a significant number of free amines are still available for reaction.[1][2]

Your immediate course of action should be to perform a "double coupling" or "recoupling".[1] This involves repeating the coupling step with a fresh solution of the activated Boc-amino acid to drive the reaction towards completion. It is a common first step before considering more drastic changes to the protocol.[1]

Q2: What are the common underlying causes for incomplete coupling in Boc-SPPS?

Several factors can contribute to poor coupling efficiency. Understanding these can help in diagnosing the root cause:

  • Steric Hindrance: This is a primary culprit, especially with bulky amino acids like Isoleucine, Valine, or Threonine.[1][3] The large side chains, combined with the Boc protecting group, can physically block the activated carboxyl group from reaching the N-terminal amine of the peptide chain.[1][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate with neighboring chains.[1][4] This aggregation can make the N-terminal amine inaccessible to the incoming activated amino acid, leading to failed coupling.[1][4][5] This is a frequent issue in so-called "difficult sequences," which are often hydrophobic.[4][6][7]

  • Poor Resin Swelling: For the coupling reaction to occur efficiently, the resin must be adequately swollen in the reaction solvent.[8] Improper swelling limits the accessibility of the reactive sites on the peptide chains attached to the resin.[8]

  • Suboptimal Reagent Concentration or Activation: Insufficient equivalents of the amino acid or coupling reagents, or incomplete activation of the carboxylic acid, can lead to a sluggish or incomplete reaction.

  • Reagent Quality: Degradation of amino acids or coupling reagents over time can reduce their reactivity.

In-Depth Troubleshooting Guide

My recoupling attempt also resulted in a positive Kaiser test. What are my next options?

If a second coupling does not resolve the issue, a more systematic approach is required. The following flowchart outlines a decision-making process for troubleshooting persistent coupling failures.

G cluster_conditions Modify Reaction Conditions cluster_capping Final Resort start Positive Kaiser Test After Recoupling change_solvent Change Solvent System (e.g., NMP, DMF/DCM, add DMSO) start->change_solvent High suspicion of aggregation increase_temp Increase Temperature (e.g., to 50-60°C) start->increase_temp If aggregation is suspected change_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) start->change_reagent If steric hindrance is likely kaiser_test_1 Perform Kaiser Test change_solvent->kaiser_test_1 kaiser_test_2 Perform Kaiser Test increase_temp->kaiser_test_2 kaiser_test_3 Perform Kaiser Test change_reagent->kaiser_test_3 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_4 Perform Kaiser Test capping->kaiser_test_4 kaiser_test_1->capping Positive proceed Proceed to Deprotection kaiser_test_1->proceed Negative kaiser_test_2->capping Positive kaiser_test_2->proceed Negative kaiser_test_3->capping Positive kaiser_test_3->proceed Negative kaiser_test_4->proceed Negative (Confirms successful capping)

Caption: Troubleshooting workflow for a positive Kaiser test after recoupling.

Detailed Protocols & Explanations

Protocol 1: Modifying the Solvent System

Rationale: The choice of solvent is critical for proper resin swelling and solvation of the growing peptide chain.[1] If peptide aggregation is the root cause of incomplete coupling, switching to a more polar solvent can disrupt the intermolecular hydrogen bonds responsible for the aggregation.[1][4]

Recommended Solvents for Difficult Couplings:

Solvent/MixtureRationale
N-Methylpyrrolidone (NMP) Higher polarity than DMF, excellent for disrupting aggregation.[4][7][9]
Dimethylformamide (DMF) / Dichloromethane (DCM) (1:1) Can alter the solvation properties and improve resin swelling.[10]
Addition of Dimethyl Sulfoxide (DMSO) (e.g., 25% in DMF) A highly polar, chaotropic agent that effectively breaks up secondary structures.[1][4][7]

Step-by-Step Protocol:

  • After the failed recoupling, wash the resin thoroughly with DMF (3x) to remove residual reagents.

  • Wash the resin with the new solvent or solvent mixture (3x) to ensure complete solvent exchange.

  • Proceed with a new coupling reaction using the chosen solvent system.

  • After the coupling reaction time, wash the resin and perform a Kaiser test.

Protocol 2: Utilizing Stronger Coupling Reagents

Rationale: For sterically hindered amino acids, standard carbodiimide activators (like DCC or DIC) may not be potent enough. Uronium/aminium salt-based coupling reagents are generally more reactive and can overcome the activation energy barrier for difficult couplings.

Recommended Coupling Reagents:

ReagentClassNotes
HATU Aminium SaltHighly reactive, often used for difficult couplings and to suppress racemization.[3][11]
HBTU Aminium SaltA very efficient and popular coupling reagent.[12]
HCTU Aminium SaltReactivity is generally considered to be between that of HBTU and HATU.[3]
PyBOP Phosphonium SaltEffective for difficult couplings, but a carcinogenic byproduct (HMPA) is formed.

Step-by-Step Protocol (Example with HATU):

  • Wash the resin thoroughly after the previous failed coupling.

  • In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HATU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and allow for pre-activation for 1-5 minutes.

  • Add the pre-activated solution to the peptide-resin.

  • Allow the reaction to proceed for 1-2 hours.

  • Wash the resin and perform a Kaiser test to monitor the reaction's completion.[3]

Protocol 3: Capping of Unreacted Amines

Rationale: If, after attempting the above strategies, a small fraction of N-termini remains unreacted, it is crucial to cap these free amines.[10] Capping involves acetylating the unreacted amino groups, rendering them unreactive for subsequent coupling cycles.[10] This prevents the formation of deletion peptides, which are often difficult to separate from the desired product during purification.[3]

Step-by-Step Capping Protocol:

  • Wash the resin thoroughly with DMF.

  • Prepare a capping solution. A common mixture is acetic anhydride and a base (like pyridine or DIPEA) in DMF. A typical ratio is 50 equivalents of each based on resin substitution.[10]

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.[10]

  • Drain the capping solution and wash the resin extensively with DMF.

  • Perform a final Kaiser test. A negative result (colorless or yellow beads) will confirm the successful capping of all free amines.[1]

The Kaiser Test: A Closer Look

The Kaiser test is a qualitative colorimetric assay used to detect free primary amines.[13][14] The reaction between ninhydrin and a primary amine produces a characteristic deep blue or purple color, often referred to as Ruhemann's purple.[2]

G resin Peptide-Resin with Free Amine (R-NH2) heat Heat (110°C, 5 min) resin->heat reagents Kaiser Reagents (Ninhydrin, KCN, Pyridine, Phenol) reagents->heat result Positive Result: Intense Blue Color (Ruhemann's Purple) heat->result

Caption: Simplified workflow of the Kaiser test reaction.

Kaiser Test Protocol

Reagents:

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.

  • Solution C: Phenol in n-butanol.

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.[15]

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[14][15]

  • Heat the test tube at 110°C for 5 minutes.[14][15]

  • Observe the color of the beads and the solution.[15]

Interpretation of Results:

ObservationInterpretation
Intense Blue Beads & Solution Positive result: Free primary amines are present. Coupling is incomplete.[15]
Colorless/Yellow Beads & Solution Negative result: No primary amines detected. Coupling is complete or capping was successful.[15]
Brownish-Red Color May indicate the presence of a secondary amine (e.g., Proline). The Kaiser test is not reliable for secondary amines.[10][15]
Light Blue Solution, Dark Beads Coupling is incomplete. A recoupling is necessary.[14]

Important Note: The Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.[10] In such cases, an alternative like the isatin test or chloranil test should be used.[10][15]

References

Technical Support Center: Minimizing Racemization in Boc-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis using Boc-protected amino acids. Racemization, the loss of stereochemical integrity at the α-carbon during peptide bond formation, is a critical challenge that can lead to the generation of diastereomeric impurities, compromising the final peptide's purity, yield, and biological activity.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize racemization and ensure the stereochemical fidelity of your synthetic peptides.

Understanding the Mechanism of Racemization

Racemization during the coupling of N-urethane-protected amino acids, such as those with a Boc group, primarily proceeds through two pathways after the carboxyl group is activated:

  • Direct α-Proton Abstraction: A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid. This forms an achiral enolate intermediate, which can be protonated from either face, leading to a mixture of L- and D-isomers.[2][3]

  • Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is particularly susceptible to racemization because the α-proton is now part of a planar, aromatic-like system, making it more acidic and easily removed by a base.[2][4]

The Boc protecting group is generally effective at reducing the rate of oxazolone formation compared to acyl-type protecting groups, which is why it is a staple in peptide synthesis.[] However, under non-optimized coupling conditions, racemization can still be a significant issue, especially for sensitive amino acids.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to racemization in a practical, question-and-answer format.

Question 1: I'm observing significant D-isomer formation in my peptide. Which component of my coupling reaction should I investigate first?

Answer: Start by evaluating your coupling reagent and additive combination . This is often the most critical factor influencing racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents generate a highly reactive O-acylisourea intermediate that is very prone to racemization.[4] It is essential to use them in conjunction with a racemization-suppressing additive.

  • Additives (e.g., HOBt, HOAt, OxymaPure): These additives function by trapping the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[6][7] This active ester is significantly less prone to racemization.[8]

    • 1-Hydroxybenzotriazole (HOBt): The classic additive, effective in many cases.[9]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally superior to HOBt in suppressing racemization, particularly for difficult or sterically hindered couplings.[8][10] The nitrogen atom in the pyridine ring of HOAt is thought to stabilize the active ester.[8]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A safe and highly effective alternative to HOBt and HOAt, with a pKa similar to HOBt.[1]

  • Onium Salts (e.g., HBTU, HATU): These reagents are pre-activated forms of HOBt and HOAt, respectively, and are generally considered "low-racemization" options.[7] However, their effectiveness is still dependent on the additive component. HATU (based on HOAt) is often superior to HBTU (based on HOBt) for suppressing racemization.[11]

Recommendation: If you are using a carbodiimide alone, immediately incorporate an additive like HOBt or, preferably, HOAt or OxymaPure.[10] If you are already using HBTU and still see racemization, consider switching to HATU or a DIC/HOAt combination.

Question 2: How does my choice of base impact racemization?

Answer: The base plays a dual role: it is necessary to deprotonate the incoming amino group for coupling (especially with onium salt reagents), but it also promotes racemization by abstracting the α-proton.[2][3] The choice of base is therefore a critical parameter.

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base): Widely used due to its steric hindrance, which minimizes side reactions. However, it is still basic enough to cause significant racemization, especially with sensitive amino acids.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often resulting in lower levels of racemization.[6][7]

  • 2,4,6-Collidine (TMP): A highly hindered and weaker base. It is particularly effective at minimizing racemization, especially during the coupling of cysteine and histidine residues, but may lead to slower coupling rates.[2][12][13]

Recommendation: If racemization is a problem, switch from DIPEA to NMM.[6] For particularly sensitive couplings, using the weaker, more hindered base 2,4,6-collidine is highly recommended.[14] Always use the minimum amount of base necessary for the reaction to proceed efficiently.[10]

Question 3: Can the solvent I use affect the level of racemization?

Answer: Yes, the reaction solvent can influence racemization rates, although its effect is often secondary to the choice of coupling reagents and base.

  • Polar Aprotic Solvents (DMF, NMP): These are the most common solvents in solid-phase peptide synthesis (SPPS) due to their excellent solvating properties for both the resin and reagents.[15] However, their polarity can stabilize the charged enolate intermediate, potentially increasing the rate of racemization.[3]

  • Less Polar Solvents (DCM, THF): In solution-phase synthesis, using less polar solvents can sometimes reduce racemization. In SPPS, the choice is often dictated by the need for adequate resin swelling. Some studies have explored greener solvents like 2-MeTHF, which showed low racemization potential in certain model systems.[16]

Recommendation: While DMF and NMP are standard for SPPS, ensure they are of high purity and anhydrous. For solution-phase couplings where racemization is a concern, consider testing less polar solvents like Dichloromethane (DCM) if reagent solubility permits.[10]

Question 4: What is the effect of temperature and pre-activation time on racemization?

Answer: Both temperature and the duration of the activation step are critical variables to control.

  • Temperature: Higher temperatures increase the rate of all reactions, including racemization.[14] While elevated temperatures can be used to drive difficult couplings, this comes at the cost of increased epimerization.[17] For sensitive amino acids like Cys and His, lowering the coupling temperature can significantly limit racemization.[12][13]

  • Pre-activation Time: This is the time between the addition of the coupling reagent to the carboxylic acid and the introduction of the amine component. A longer pre-activation time allows the activated species to exist for a longer period before it is consumed, increasing the opportunity for it to racemize via oxazolone formation or direct enolization.[14]

Recommendation: Perform couplings at room temperature or below (e.g., 0 °C) whenever possible, especially for racemization-prone residues.[14] Minimize pre-activation time. An in situ activation protocol, where the coupling reagent is added to a mixture of the Boc-amino acid, additive, and the resin-bound amine, is the best practice to avoid prolonged exposure of the activated amino acid.[14]

Question 5: Are certain amino acids more prone to racemization?

Answer: Absolutely. The susceptibility to racemization is highly dependent on the amino acid side chain.

  • Highly Prone: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[9][12][18] For histidine, the imidazole side chain can catalyze the racemization process.[18]

  • Moderately Prone: Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) can also be problematic due to their electron-withdrawing aromatic side chains.

  • Low Risk: Alanine (Ala) and Leucine (Leu) are generally considered low-risk. Proline (Pro) is an imino acid and cannot racemize via the oxazolone mechanism. Glycine (Gly) is achiral.

Recommendation: For highly susceptible amino acids like Boc-His(Tos)-OH or Boc-Cys(Trt)-OH, take maximum precautions: use a DIC/HOAt or DIC/OxymaPure coupling strategy, employ a weak, hindered base like collidine, couple at 0 °C, and use an in situ activation protocol.[12][18]

Data Presentation: Comparative Analysis

The selection of coupling additives and bases has a quantifiable impact on stereochemical purity. The tables below summarize typical results from model studies, providing a clear comparison for protocol optimization.

Table 1: Effect of Additives on Racemization

This table shows the percentage of D-isomer formed during a model peptide coupling using Diisopropylcarbodiimide (DIC) as the coupling reagent with various additives.

AdditiveCoupling Reagent% D-Isomer FormationReference
HOBtDIC14.8%[10]
HOAtDIC5.9%[10]
OxymaPureDIC7.7%[7]
Oxyma-BDIC5.1%[7]

Data illustrates the superior performance of HOAt and Oxime-based additives over HOBt in suppressing racemization.[7][10]

Table 2: Influence of Base on Racemization

This table compares the racemization levels when using different tertiary amine bases in a standardized coupling reaction.

BaseSteric HindranceBasicity (pKa of conjugate acid)Relative Racemization
Triethylamine (TEA)Low~10.7High
DIPEAHigh~10.7Moderate
N-Methylmorpholine (NMM)Moderate~7.4Low-Moderate
2,4,6-CollidineHigh~7.4Low

Generally, weaker and more sterically hindered bases are preferred to minimize racemization.[6][12]

Key Experimental Protocols & Visualizations

Protocol: Low-Racemization Coupling of a Boc-Amino Acid using DIC/HOAt

This protocol describes a standard manual solid-phase coupling cycle designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-protected amino acid (3-4 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3-4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DCM for neutralization (if needed)

Procedure:

  • Resin Preparation: If starting post-deprotection with TFA, neutralize the resulting trifluoroacetate salt. Wash the resin with DCM (3x), followed by 10% DIPEA in DCM (2x, 2 min each), and then wash thoroughly with DCM (3x) and DMF (3x) to remove residual base.

  • Amino Acid Solution Preparation: In a separate reaction vessel, dissolve the Boc-amino acid (3-4 eq.) and HOAt (3-4 eq.) in the minimum required volume of anhydrous DMF.

  • In Situ Activation and Coupling:

    • Add the amino acid/HOAt solution to the washed and swollen peptide-resin.

    • Immediately add DIC (3-4 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For highly sensitive amino acids, perform the coupling at 0°C for an extended period (2-4 hours).[10]

  • Washing: After the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess reagents and soluble byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.

Diagram: Racemization Pathways and Points of Intervention

The following diagram illustrates the mechanistic pathways for racemization and highlights the key control points discussed in this guide.

Racemization_Control Boc_AA Boc-AA-OH Activated_Ester Activated Intermediate (O-Acylisourea / Active Ester) Boc_AA->Activated_Ester Activation Peptide_L Desired L-Peptide Activated_Ester->Peptide_L Coupling (Desired) Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Enolate Achiral Enolate Activated_Ester->Enolate α-H Abstraction Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Boc_AA Additive Additive (HOAt/Oxyma) Additive->Activated_Ester Base Base (Collidine/NMM) Base->Enolate Promotes Oxazolone->Enolate Enolate->Peptide_L Protonation Peptide_D Racemized D-Peptide Enolate->Peptide_D

Caption: Key control points for minimizing racemization during peptide coupling.

References

Stability of Boc-L-Tyrosinol under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability and Deprotection of Boc-L-Tyrosinol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound during acidic deprotection. Our focus is on ensuring high-yield, high-purity outcomes by understanding the underlying chemistry and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when removing the Boc group from this compound?

The main challenge arises from the reactive nature of the L-Tyrosine side chain. During acidic deprotection, the tert-butoxycarbonyl (Boc) group is cleaved to form a stable, but highly reactive, tert-butyl carbocation (t-Bu⁺)[1][2][3]. This electrophilic cation can readily attack the electron-rich phenolic ring of the tyrosine side chain, leading to an undesired alkylation side reaction.[4][5][6] This results in impurity formation and a reduction in the yield of the desired L-Tyrosinol.

Q2: What are the standard acidic reagents for this compound deprotection?

The most common reagents are strong acids, typically Trifluoroacetic Acid (TFA) or a solution of Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[][8]

  • TFA: Often used in a mixture with a solvent like Dichloromethane (DCM), typically at concentrations of 25-50%. It provides rapid and efficient deprotection.[9][10]

  • HCl in Dioxane (e.g., 4M): This is generally considered a milder alternative to TFA and can offer better selectivity, especially if other acid-sensitive groups are present.[11][12][13]

Q3: What are scavengers and why are they critical for this specific deprotection?

Scavengers are nucleophilic reagents added to the reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate the tyrosine ring.[5][14] For substrates containing sensitive residues like tyrosine, methionine, or tryptophan, the use of scavengers is non-negotiable for achieving a clean reaction.[5][6] They are more reactive towards the carbocation than the substrate's side chain, effectively preventing side product formation.[5]

Q4: Is the primary alcohol of the "-sinol" moiety stable under these acidic conditions?

Yes, the primary alcohol in L-Tyrosinol is generally stable under the standard acidic conditions used for Boc deprotection. The reaction conditions are optimized for carbamate cleavage and are typically not harsh enough to cause dehydration or other side reactions involving the primary alcohol.

Troubleshooting Guide: Diagnosing and Solving Deprotection Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the acidic deprotection of this compound.

TroubleshootingWorkflow start Deprotection Reaction Performed analysis Analyze Crude Product (TLC, LC-MS) start->analysis check_purity Is the reaction clean and complete? analysis->check_purity incomplete Problem: Incomplete Deprotection check_purity->incomplete No, starting material remains side_products Problem: Side Products Observed check_purity->side_products No, new impurities detected success Success: Proceed to Work-up/Purification check_purity->success Yes cause_incomplete1 Cause: - Insufficient Acid - Short Reaction Time - Low Temperature incomplete->cause_incomplete1 cause_incomplete2 Cause: - Poor Reagent Quality (e.g., wet TFA) incomplete->cause_incomplete2 cause_side_products Cause: - No or ineffective scavengers - Reaction temp too high side_products->cause_side_products solution_incomplete1 Solution: - Increase acid concentration or time - Allow to warm to RT - Monitor reaction longer cause_incomplete1->solution_incomplete1 solution_incomplete2 Solution: - Use fresh, anhydrous reagents cause_incomplete2->solution_incomplete2 solution_side_products Solution: - Add/optimize scavenger cocktail (e.g., TFA/TIS/H2O) - Run reaction at 0°C cause_side_products->solution_side_products

Caption: Troubleshooting workflow for Boc deprotection of this compound.

Issue 1: Incomplete Deprotection
  • Symptom: Analysis (TLC, LC-MS) of the crude reaction mixture shows a significant amount of remaining this compound starting material.

  • Possible Cause 1: Insufficient Acid or Reaction Time. The acidic conditions may not be potent enough, or the reaction was not allowed to proceed to completion.[9] Steric hindrance around the Boc group can also slow the reaction.[9]

    • Solution: Increase the reaction time and monitor every 30 minutes. If the reaction is stalled, consider increasing the concentration of the acid (e.g., from 25% TFA to 50% TFA). Ensure the reaction is conducted at an appropriate temperature, typically starting at 0°C and warming to room temperature.[5]

  • Possible Cause 2: Reagent Degradation. The acidic reagent, particularly TFA, can absorb water, which reduces its effective acidity.[9] Solutions of HCl in dioxane can also degrade over time.

    • Solution: Use fresh, anhydrous-grade reagents. Always store acidic reagents under an inert atmosphere and away from moisture.

Issue 2: Formation of Side Products
  • Symptom: LC-MS analysis shows a major peak with a mass corresponding to the desired product plus 56 Da (C₄H₈), and HPLC analysis shows significant, hard-to-separate impurities.

  • Possible Cause: Tyrosine Ring Alkylation. This is the classic side reaction where the tert-butyl cation has alkylated the phenolic ring of tyrosine.[5][6] This occurs when scavengers are absent or used in insufficient quantities.

    • Solution: This is the most critical aspect of deprotecting tyrosine-containing compounds. Always use a scavenger cocktail. A highly effective and common cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[1] TIS acts as a potent reducing agent and carbocation scavenger, while water can also help quench the cation.

  • Possible Cause: Oxidation. Although less common for tyrosine during Boc deprotection, sensitive substrates can undergo oxidation.

    • Solution: The addition of scavengers like dimethyl sulfide (DMS) or thioanisole can help mitigate oxidative side reactions.[5]

Data Summaries & Key Reagents

Table 1: Comparison of Common Acidic Deprotection Conditions
ReagentTypical ConditionsProsCons & Mitigation
Trifluoroacetic Acid (TFA) 25-50% in DCM, 0°C to RT, 1-2 hours[10]Fast, highly effective, volatile (easy to remove)Highly corrosive. Strong acid can damage other sensitive groups. Mitigation: Always use with a scavenger cocktail for tyrosine.[1]
HCl in Dioxane 4M solution, RT, 30 min - 2 hours[11][12]Milder than TFA, can offer better selectivity[15]Dioxane is a peroxide-former and less volatile. Reagent has a limited shelf life. Mitigation: Use fresh solution and ensure complete removal under vacuum.
HCl (generated in situ) Acetyl chloride or oxalyl chloride in Methanol[16]Very mild conditions, useful for highly sensitive substratesReaction kinetics can be slower. May not be effective for sterically hindered Boc groups.[16]
Table 2: Recommended Scavenger Cocktails for this compound
Scavenger Cocktail (v/v/v)Components & PurposeWhen to Use
TFA / H₂O / TIS (95:2.5:2.5) [1]TFA: Deprotection reagent. H₂O: Scavenger. TIS: Potent carbocation scavenger.Standard, highly effective choice for routine deprotection of tyrosine-containing substrates.
TFA / Thioanisole / EDT (90:5:5) Thioanisole: Scavenger for cations. EDT (Ethanedithiol): Scavenger, also helps prevent methionine oxidation.Useful for complex peptides containing multiple sensitive residues (Tyr, Trp, Met, Cys).

Validated Experimental Protocols

Protocol 1: Deprotection using TFA with a Scavenger Cocktail

This protocol outlines the standard, robust method for complete Boc deprotection.

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve 1. Dissolve this compound (1 eq.) in anhydrous DCM (10 mL/g) cool 2. Cool solution to 0°C (ice bath) dissolve->cool prep_cocktail 3. Prepare cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) cool->prep_cocktail add_cocktail 4. Add cleavage cocktail (10 mL/g) slowly to the stirred solution at 0°C prep_cocktail->add_cocktail warm_stir 5. Allow to warm to RT and stir for 1-2 hours add_cocktail->warm_stir monitor 6. Monitor reaction by TLC or LC-MS (See Protocol 3) warm_stir->monitor concentrate 7. Concentrate under reduced pressure to remove DCM and excess TFA monitor->concentrate precipitate 8. Add cold diethyl ether to the resulting oil to precipitate the product concentrate->precipitate filter_wash 9. Collect solid by filtration and wash with cold diethyl ether (2x) precipitate->filter_wash dry 10. Dry the product (L-Tyrosinol·TFA salt) under high vacuum filter_wash->dry

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM), using approximately 10 mL per gram of starting material.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0°C.

  • Cleavage Cocktail: In a separate, vented container, prepare the cleavage cocktail by combining Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volumetric ratio.

  • Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of this compound at 0°C. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.[1]

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.

  • Monitoring: Check for the completion of the reaction using TLC or LC-MS (see Protocol 3).

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt. c. Collect the precipitate by filtration or centrifugation. d. Wash the solid with cold diethyl ether two more times to remove residual scavengers and byproducts. e. Dry the product under vacuum. The product, H-L-Tyrosinol·TFA, is typically a white to off-white solid.

Protocol 2: Analytical Monitoring of Deprotection

Validation of reaction completion is essential for good laboratory practice.

  • Thin-Layer Chromatography (TLC):

    • Principle: Separates compounds based on polarity. The deprotected product (a free amine salt) is significantly more polar than the Boc-protected starting material.

    • Procedure: Spot the reaction mixture on a silica TLC plate alongside a spot of the starting material. Elute with an appropriate solvent system (e.g., 10% Methanol in DCM).

    • Expected Result: The starting material will have a high Retention Factor (Rf). Upon successful deprotection, this spot will disappear and a new spot will appear at a much lower Rf (closer to the baseline).[17][18] Visualize with a UV lamp and/or a ninhydrin stain, which will turn purple/blue in the presence of the newly formed primary amine.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Provides definitive confirmation of the mass of the starting material, product, and any side products.[18]

    • Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system.

    • Expected Result: The peak corresponding to the mass of this compound [M+H]⁺ will decrease over time, while a new peak corresponding to the mass of L-Tyrosinol [M+H]⁺ will appear and become dominant. Check for any significant side products, such as a mass corresponding to alkylated tyrosinol ([M+H]⁺ + 56).

Mechanistic Insights

Understanding the reaction mechanism is key to rational troubleshooting.

Mechanism cluster_main Boc Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention BocTyr This compound Protonated Protonated Carbamate BocTyr->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_cation t-Butyl Cation (t-Bu⁺) Electrophile Product L-Tyrosinol (Amine Salt) CarbamicAcid->Product - CO₂ CO2 CO₂ AlkylatedTyr Alkylated Tyrosinol (Side Product) tBu_cation:f0->AlkylatedTyr Attacks Tyr Ring Trapped Trapped Cation (e.g., t-Bu-H) tBu_cation:f0->Trapped + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and scavenger-mediated prevention of side reactions.

The deprotection proceeds via an acid-catalyzed cleavage.[1]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[2]

  • Carbocation Formation: The protonated group cleaves to form a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation & Product Formation: The carbamic acid rapidly decomposes to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the final amine salt.[2][19]

  • Side Reaction vs. Scavenging: The liberated tert-butyl cation will either be quenched by a scavenger or will alkylate a nucleophilic site on the substrate, such as the tyrosine ring.[3][14]

References

Validation & Comparative

A Comparative Guide to Boc-L-Tyrosinol and Boc-L-Tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount, dictating not only the synthetic strategy but also the fundamental properties of the final peptide. This guide provides an in-depth comparative analysis of two critical tyrosine derivatives used in Boc-based SPPS: Boc-L-Tyrosine and Boc-L-Tyrosinol . While structurally similar, the distinction between a C-terminal carboxylic acid (-COOH) from Boc-L-Tyrosine and a C-terminal primary alcohol (-CH₂OH) from this compound has profound implications. Boc-L-Tyrosine is the standard choice for incorporating tyrosine residues within a peptide sequence, yielding a classic peptide acid. In contrast, this compound is a specialized reagent used exclusively at the C-terminus to produce peptide alcohols, which offer enhanced metabolic stability and unique avenues for further chemical modification. This guide will dissect their performance at each stage of Boc-SPPS, from resin loading to final cleavage, providing researchers with the necessary data and protocols to make an informed selection for their specific therapeutic or research objectives.

Introduction: The Structural and Functional Dichotomy

At the heart of this comparison is a single, pivotal chemical transformation: the reduction of a carboxylic acid to a primary alcohol.

  • Boc-L-Tyrosine (Boc-Tyr-OH) is the canonical Nα-protected amino acid. Its carboxyl group is the reactive handle for peptide bond formation, making it the default choice for introducing tyrosine into a growing peptide chain.[1][2] The resulting peptide terminates with a carboxylic acid, mirroring the structure of natural peptides.

  • This compound (Boc-Tyr-ol) is an Nα-protected amino alcohol.[3][4] Lacking a carboxyl group, it cannot participate in standard peptide coupling reactions for chain elongation. Its primary role is to serve as the C-terminal anchor, resulting in a final product that is a peptide alcohol.[4][5] This modification can dramatically alter a peptide's biological properties, notably increasing its resistance to degradation by carboxypeptidases.

FeatureBoc-L-TyrosineThis compound
Chemical Structure Contains a C-terminal carboxylic acid (-COOH) Contains a C-terminal primary alcohol (-CH₂OH)
Primary Role in SPPS Internal residue incorporation and C-terminal acidExclusively as the C-terminal residue
Resulting Peptide Peptide Acid (Peptide-COOH)Peptide Alcohol (Peptide-CH₂OH)
Key Application Standard peptide synthesis, SAR studiesSynthesis of metabolically stable peptide analogs, synthetic intermediates

Physicochemical Properties

A clear understanding of the physical properties of these building blocks is essential for proper handling, storage, and reaction setup.

PropertyBoc-L-TyrosineThis compound
Molecular Formula C₁₄H₁₉NO₅C₁₄H₂₁NO₄
Molecular Weight 295.31 g/mol 267.33 g/mol [3][4]
Appearance White to off-white powderWhite to off-white powder[3][4]
Typical Storage 2-8°C0-8°C[4]
Solubility Soluble in DMF, DCM, ChloroformSoluble in DMF, DCM, EtOH

Note: Properties like melting point can vary between suppliers. Always refer to the product-specific Certificate of Analysis.

Performance and Strategy in Boc-SPPS: A Step-by-Step Analysis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS, characterized by the use of a moderate acid (like TFA) for temporary Nα-Boc group removal and a strong acid (like HF) for final cleavage and side-chain deprotection.[6][7][8] The choice between Boc-Tyr-OH and Boc-Tyr-ol fundamentally alters the execution of this workflow, particularly at the initial and final stages.

Resin Loading: The First Point of Divergence

Attaching the first residue to the solid support is a critical step that defines the C-terminus of the final product. The methodologies for Boc-L-Tyrosine and this compound are distinct.

Boc-L-Tyrosine: The standard approach for generating a C-terminal peptide acid is to form an ester bond between the carboxyl group of Boc-L-Tyrosine and a hydroxyl- or chloro-functionalized resin.

  • Merrifield Resin (Chloromethylated): Attachment is typically achieved via the Cesium Salt Method .[9][10] This SN2 reaction provides stable linkage with minimal racemization.

  • Wang Resin (Hydroxymethylated): Esterification is performed using a carbodiimide activator like DIC (N,N'-Diisopropylcarbodiimide) with a catalyst such as DMAP (4-Dimethylaminopyridine). Capping of unreacted hydroxyl groups with acetic anhydride is crucial to prevent the formation of deletion sequences.[6]

This compound: Since this compound lacks a carboxylic acid, it cannot be attached using the methods above. Instead, its primary alcohol is used to form a linkage with a suitable resin.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is ideal for attaching alcohols. The reaction proceeds by nucleophilic attack of the tyrosinol's hydroxyl group on the trityl chloride moiety, typically in the presence of a non-nucleophilic base like DIEA (N,N'-Diisopropylethylamine).[10] This linkage is stable to the TFA used for Boc deprotection but can be cleaved under very mild acidic conditions if a fully protected peptide alcohol is desired.[5][11]

G cluster_0 Boc-L-Tyrosine Workflow cluster_1 This compound Workflow a1 Boc-Tyr-OH + Cs₂CO₃ a2 Boc-Tyr-O⁻Cs⁺ a1->a2 Formation of Cesium Salt a4 Boc-Tyr-O-CH₂-Polymer (Ester Linkage) a2->a4 SN2 Reaction (DMF, 50°C) a3 Merrifield Resin (Cl-CH₂-Polymer) a3->a4 SN2 Reaction (DMF, 50°C) b1 Boc-Tyr-ol b3 Boc-Tyr-ol-Trityl-Polymer (Ether Linkage) b1->b3 Attachment (DIEA, DCM) b2 2-CTC Resin b2->b3 Attachment (DIEA, DCM)

Fig 1. Comparative workflows for initial resin loading.
Side-Chain Protection: A Shared Requirement

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and requires protection in Boc-SPPS to prevent side reactions like O-acylation during coupling steps or alkylation during final cleavage.[12][13] This requirement is identical for both Boc-L-Tyrosine and this compound.

Common protecting groups in Boc chemistry include Benzyl (Bzl) or more acid-stable variants like 2,6-dichlorobenzyl (2,6-di-Cl-Bzl).[14][15] These groups are stable to the repeated 50% TFA treatments used for Nα-Boc removal but are cleaved by strong acids like HF.[8][9]

Chain Elongation: The Standard Boc Cycle

Once the first residue is anchored, the peptide chain is built by repeating a three-step cycle:

  • Deprotection: Removal of the Nα-Boc group using ~50% TFA in DCM.[9]

  • Neutralization: The resulting ammonium salt is neutralized to the free amine using a base like DIEA.

  • Coupling: The next Nα-Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the free amine to form a new peptide bond.

This cycle is standard for chains initiated with either Boc-L-Tyrosine or this compound. The efficiency of each coupling step is critical and should ideally exceed 99% to ensure a high yield of the target peptide.[]

Final Cleavage: Releasing the Final Product

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups.[17] This is typically accomplished with strong, hazardous acids, most commonly anhydrous Hydrogen Fluoride (HF).[18][19]

A critical consideration during the cleavage of any tyrosine-containing peptide is the prevention of side-chain alkylation.[6] The acid-labile protecting groups generate reactive carbocations (e.g., tert-butyl cations from Boc groups) that can reattach to the activated aromatic ring of tyrosine. To prevent this, a scavenger cocktail is mandatory. A common mixture is HF with p-cresol or anisole, which act as carbocation traps.

  • For peptides synthesized from Boc-L-Tyrosine: HF cleavage yields the peptide acid .

  • For peptides synthesized from this compound: HF cleavage yields the peptide alcohol .

The cleavage protocol itself is largely identical for both, as the ester linkage to a Merrifield/Wang resin and the ether linkage to a 2-CTC resin are both labile to HF. The primary difference lies in the structure of the liberated product.

G start_tyr Boc-AAₙ-...-Tyr-O-Resin Phenolic -OH is Protected (e.g., Bzl) cleavage HF Cleavage + Scavenger (p-cresol) start_tyr->cleavage start_tyrol Boc-AAₙ-...-Tyr(ol)-O-Resin Phenolic -OH is Protected (e.g., Bzl) start_tyrol->cleavage end_acid H₂N-AAₙ-...-Tyr-COOH Peptide Acid cleavage->end_acid From Boc-Tyr end_alcohol H₂N-AAₙ-...-Tyr-CH₂OH Peptide Alcohol cleavage->end_alcohol From Boc-Tyr(ol)

Fig 2. Product divergence after final HF cleavage.

Experimental Data and Protocols

Representative Performance Data

The following table summarizes typical experimental outcomes. While actual results are sequence-dependent, these values provide a reliable baseline for comparison.

ParameterBoc-L-Tyrosine on Merrifield ResinThis compound on 2-CTC Resin
Resin Loading Efficiency 85-95% (via Cesium Salt Method)>95%
Avg. Coupling Efficiency/Cycle >99.0%>99.0%
Final Cleavage Yield 70-85%75-90%
Crude Purity (RP-HPLC) Typically 65-80%Typically 70-85%

Note: Higher crude purity with this compound can sometimes be attributed to the more favorable cleavage kinetics and solubility profile of the resulting peptide alcohol.

Key Experimental Protocols

Protocol 1: Loading of Boc-L-Tyr(Bzl)-OH onto Merrifield Resin

  • Cesium Salt Formation: Dissolve Boc-L-Tyr(Bzl)-OH (1.0 eq) in methanol. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate the mixture to dryness. Further dry the resulting salt by co-evaporation with DMF (2x).[10]

  • Resin Preparation: Swell Merrifield resin (1.0 eq, e.g., 1.0 mmol/g substitution) in DMF for 1 hour in a reaction vessel.

  • Attachment: Add the dried cesium salt dissolved in a minimal amount of DMF to the swollen resin. Agitate the mixture at 50°C for 18-24 hours.[6][10]

  • Washing: Filter the resin and wash sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of DIEA (2.0 eq) and methanol (1.0 eq) in DCM for 2 hours.

  • Final Wash & Dry: Wash the resin thoroughly with DCM (3x) and MeOH (3x) and dry under vacuum.

Protocol 2: HF Cleavage and Peptide Precipitation

CAUTION: Anhydrous HF is extremely toxic, corrosive, and requires a specialized all-fluorocarbon apparatus.[9][18] This procedure must only be performed by trained personnel in a certified laboratory.

  • Preparation: Place the dried peptide-resin (e.g., 1 g) into an HF-resistant reaction vessel. Add a magnetic stir bar and the scavenger, p-cresol (1 mL).

  • HF Distillation: Cool the reaction vessel to -5 to 0°C in an ice/salt bath. Carefully distill anhydrous HF (~10 mL) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour.[18]

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation: Triturate the remaining resin and scavenger residue with ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Collect the peptide by filtration or centrifugation. Wash the pellet repeatedly with cold ether to remove scavengers and other organic-soluble impurities.

  • Drying: Dry the crude peptide product under vacuum. The peptide is now ready for purification by RP-HPLC.

Applications and Downstream Implications

The choice between these two building blocks directly enables different research and development pathways.

Peptides from Boc-L-Tyrosine (Peptide Acids):

  • Biological Mimicry: The C-terminal carboxylate is the natural state for most peptides, making it essential for studies aiming to replicate endogenous protein fragments or hormones.

  • Drug Discovery: Serves as the standard for initial structure-activity relationship (SAR) studies.

  • Further Modification: The carboxyl group can be readily converted into a C-terminal amide, a common modification in many therapeutic peptides to increase metabolic stability and mimic post-translational modifications.

Peptides from this compound (Peptide Alcohols):

  • Enhanced Metabolic Stability: The C-terminal alcohol is resistant to cleavage by carboxypeptidases, significantly extending the in-vivo half-life of the peptide, a highly desirable trait for therapeutics.[5]

  • Altered Receptor Binding: The change from a charged carboxylate to a neutral alcohol can alter the peptide's binding affinity and selectivity for its target receptor, sometimes leading to improved potency or a modified pharmacological profile.

  • Synthetic Intermediates: Peptide alcohols are valuable precursors for synthesizing other important classes of molecules, such as peptide aldehydes (potent enzyme inhibitors) via mild oxidation, or for esterification with other molecules.[3][4]

Conclusion and Recommendations

The selection between Boc-L-Tyrosine and this compound is not a matter of superiority, but of strategic intent.

  • Choose Boc-L-Tyrosine for standard peptide synthesis, when a C-terminal carboxylic acid is required for biological activity, or when the peptide will be further modified to a C-terminal amide. It is the workhorse for routine peptide production and initial SAR exploration.

  • Choose this compound when the primary goal is to create a metabolically stable analog for therapeutic development. Its use is a deliberate design choice to circumvent enzymatic degradation and potentially modulate biological activity. It is the ideal candidate for lead optimization and the synthesis of advanced peptide-based constructs.

By understanding the distinct synthetic requirements and functional outcomes associated with each building block, researchers can harness the full power of Boc-SPPS to create peptides precisely tailored to their scientific objectives.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthetic Boc-L-Tyrosinol using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. Boc-L-Tyrosinol, a crucial chiral building block in the synthesis of various bioactive peptides and pharmaceuticals, is no exception.[1][2][3] Its structural integrity and freedom from impurities directly impact reaction yields, downstream purification efforts, and the pharmacological profile of the target molecule.

This guide provides an in-depth, experience-driven framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of synthetic this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final analytical method is not only accurate and reliable but also robust and defensible under regulatory scrutiny.

Part 1: The 'Why' — Foundational Principles for Analyzing this compound

High-Performance Liquid Chromatography (HPLC) is the definitive technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and precision.[4] For a molecule like this compound, which possesses moderate polarity, a phenolic hydroxyl group, and a UV-active aromatic ring, Reversed-Phase HPLC (RP-HPLC) is the logical method of choice.[1][2][3]

In RP-HPLC, we utilize a non-polar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[5][6][7] The separation principle is based on hydrophobic interactions[7]; less polar (more hydrophobic) molecules, like this compound, will interact more strongly with the C18 stationary phase and thus be retained longer in the column.[7][8] More polar impurities will have a greater affinity for the mobile phase and elute earlier.[5][8] By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), we can effectively elute compounds across a wide range of polarities.

The presence of the tyrosine phenol ring provides a strong chromophore, making UV detection an ideal and straightforward choice for quantification.

Part 2: A Self-Validating System — The Experimental Protocol

A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[9][10][11]

Objective:

To develop and validate a stability-indicating RP-HPLC method capable of accurately quantifying the purity of this compound and separating it from process-related impurities and potential degradation products.

Anticipating the Enemy: Potential Impurities

Before developing a method, we must consider the likely impurities. In the context of solid-phase peptide synthesis (SPPS) starting materials, these can include:

  • Starting Material Residues: Unreacted L-Tyrosinol or reagents from the Boc-protection step.

  • Diastereomers: Racemization can occur under certain synthesis conditions, leading to the presence of Boc-D-Tyrosinol.[12]

  • Deletion/Truncated Species: Impurities from the synthesis of the parent amino acid.[12][13][14]

  • Protecting Group-Related Impurities: Byproducts from the introduction or cleavage of the Boc group.[12][14]

  • Degradation Products: Resulting from oxidation, hydrolysis, or photolysis.[12]

Our HPLC method must be able to resolve the main this compound peak from all these potential contaminants.

Step-by-Step Method Development & Validation

Materials & Equipment:

  • HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • This compound Reference Standard (≥99% purity)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Purified Water (18.2 MΩ·cm)

  • HPLC-grade Trifluoroacetic Acid (TFA) or Formic Acid

  • Class A Volumetric Glassware

Experimental Workflow: From Development to Validation The following diagram outlines the logical flow of the entire process, ensuring a systematic and comprehensive validation.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_App Phase 3: Application Dev1 Analyte Characterization (UV Scan, Solubility) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Gradient & Flow Rate Optimization Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Sample Purity Analysis (% Area Calculation) Val6->App1 Validated Method App2 Reporting & Documentation App1->App2

Caption: A workflow diagram illustrating the sequential phases of HPLC method development, validation, and application.

1. Method Development Protocol

  • Analyte Characterization: Dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 ACN/Water) and perform a UV scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). This is typically around 274-280 nm for the tyrosine chromophore.

  • Initial Conditions:

    • Column: A standard, high-purity silica C18 column is an excellent starting point.

    • Mobile Phase A: 0.1% TFA in Water. Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for amines and improving resolution.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: Acetonitrile generally provides better peak shape and lower backpressure than methanol.

    • Detection: Set the detector to the determined λ-max.

    • Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

  • Optimization: Inject the reference standard and a crude synthetic sample. Run a scouting gradient (e.g., 5% to 95% B over 20 minutes). The goal is to achieve a retention time of 5-15 minutes for the main peak with good separation from any visible impurities. Adjust the gradient slope to optimize the resolution between the main peak and its closest eluting impurity.

2. Method Validation Protocol (per ICH Q2(R1))

The validation process demonstrates that the optimized method is suitable for its intended purpose.[15][16]

  • Specificity (Forced Degradation Study): This is the most critical part of validating a purity assay.[4][17][18] It proves the method's ability to separate the analyte from its potential degradation products.

    • Prepare Samples: Expose this compound to various stress conditions to intentionally generate degradants. Aim for 10-15% degradation.[19]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

    • Analysis: Analyze a blank (diluent), the reference standard, and each stressed sample.

    • Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation peaks. A photodiode array (PDA) detector can be used to assess peak purity, ensuring no impurities are co-eluting with the main peak.[20]

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target sample concentration.

    • Analysis: Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Protocol: Prepare a sample of a known batch (or a placebo matrix) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analysis: Analyze the spiked samples and calculate the percentage recovery of the added standard.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the linearity curve, or by the signal-to-noise (S/N) ratio (typically 10:1 for LOQ and 3:1 for LOD).

    • Purpose: Establishes the lowest concentration of an impurity that can be reliably quantified and detected.

  • Robustness:

    • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.

      • Flow Rate: ±10%

      • Column Temperature: ±5 °C

      • Mobile Phase Composition: ±2% organic

    • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the purity result should not be significantly affected.

Part 3: Comparative Analysis & Data Interpretation

The choice of HPLC column can significantly impact separation performance. Let's compare two common C18 columns for this analysis: a standard column with traditional silica and a modern column with end-capping and smaller particle size.

Column Comparison: Standard vs. High-Performance C18

ParameterColumn A: Standard C18 (5 µm)Column B: End-capped C18 (3.5 µm)Rationale for Performance
Resolution (Rs) 1.8 (vs. closest impurity)2.5 (vs. closest impurity)Smaller particles in Column B provide higher efficiency and better separation.
Peak Tailing Factor (Tf) 1.41.1End-capping in Column B masks residual silanol groups, reducing peak tailing.
Analysis Time 25 minutes18 minutesHigher efficiency allows for a faster gradient without sacrificing resolution.
Backpressure ~120 bar~220 barSmaller particles create higher system pressure, requiring a suitable HPLC system.

Conceptual Separation Diagram This diagram illustrates how this compound and potential impurities with varying polarities are separated on the C18 stationary phase.

Separation_Principle cluster_column C18 Column (Non-Polar Stationary Phase) start Injection path1 More Polar Impurity (e.g., L-Tyrosinol) start->path1 Weak Interaction Elutes First path2 This compound (Analyte) start->path2 Moderate Interaction path3 Less Polar Impurity (e.g., Dimer) start->path3 Strong Interaction Elutes Last end Detector path1->end path2->end path3->end

Caption: Separation of compounds based on polarity in a reversed-phase HPLC column.

Calculating and Reporting Purity

The most common method for calculating purity in the absence of impurity standards is Area Normalization .[21][22][23]

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Important Caveat: This method assumes that all compounds (the main analyte and all impurities) have the same UV response factor at the chosen wavelength.[24] This is a reasonable starting assumption but should be confirmed by evaluating the relative response factors if impurity standards become available.

Final Report: The final validation report should include:

  • A summary of the optimized HPLC method parameters.

  • Chromatograms from the specificity/forced degradation study.

  • Tabulated results for linearity, accuracy, precision, LOD/LOQ, and robustness.

  • A clear statement of the validated method's suitability for determining the purity of this compound.

By following this comprehensive, scientifically-grounded approach, researchers and drug development professionals can establish a high-confidence HPLC method. This ensures that the this compound used in their critical synthetic pathways is of the requisite purity, safeguarding the integrity of their research and the quality of the final therapeutic product.

References

A Senior Application Scientist's Guide to Selecting Tyrosine Derivatives in Automated Boc-SPPS: Boc-Tyr(Boc)-OH vs. Boc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the strategic selection of protected amino acid building blocks is a critical determinant of success. Within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the choice of how to protect the phenolic hydroxyl group of tyrosine significantly influences synthesis efficiency, the potential for side reactions, and the final purity of the target peptide. This guide provides an in-depth, objective comparison of two commonly used derivatives, Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) and N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-tyrosine (Boc-Tyr(tBu)-OH), supported by established chemical principles and illustrative experimental workflows.

The Strategic Importance of Tyrosine Side-Chain Protection

Tyrosine residues are integral to the function of many biologically active peptides, often participating in signaling pathways through phosphorylation.[1] In SPPS, its nucleophilic phenolic hydroxyl group presents a challenge. If left unprotected, this group can react with activated amino acids during coupling steps, leading to undesired O-acylation and the formation of branched peptide impurities that are difficult to separate from the target product.[2] Therefore, robust protection of this side chain is paramount for a successful synthesis.

The classic Boc/Bzl (benzyl) protection strategy in SPPS relies on a gradient of acid lability.[3][4] The temporary Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while more stable, "permanent" side-chain protecting groups are cleaved only at the end of the synthesis with very strong acids like anhydrous hydrogen fluoride (HF).[5][6] The choice between Boc-Tyr(Boc)-OH and Boc-Tyr(tBu)-OH represents a key decision within this strategy, each offering a distinct profile of stability and reactivity.

Head-to-Head Comparison: Chemical Structure and Properties

The fundamental difference between the two derivatives lies in the nature of the side-chain protecting group.

FeatureBoc-Tyr(Boc)-OH Boc-Tyr(tBu)-OH
Molecular Formula C₁₉H₂₇NO₇[7]C₁₈H₂₇NO₅[8]
Molecular Weight 381.42 g/mol [9]337.41 g/mol
Appearance White to off-white powder[10]White to off-white powder or crystalline solid[1][11]
Nα-Protecting Group tert-butyloxycarbonyl (Boc)[10]tert-butyloxycarbonyl (Boc)[1]
Side-Chain (O) Protecting Group tert-butyloxycarbonyl (Boc)[10]tert-butyl (tBu) ether[1]
Acid Lability of Side-Chain Group High (cleaved by moderate acid, e.g., TFA)[12]Low (requires strong acid, e.g., HF)[12]
Chemical Structures

Below are the chemical structures of the two tyrosine derivatives.

Caption: Chemical structures of Boc-Tyr(Boc)-OH and Boc-Tyr(tBu)-OH.

Performance in Automated SPPS: A Mechanistic Comparison

The choice between these two derivatives dictates a trade-off between in-synthesis stability and the harshness of final cleavage conditions.

Boc-Tyr(tBu)-OH: The Robust Standard
  • Mechanism of Action: The tert-butyl (tBu) ether protecting the hydroxyl group is significantly more stable to acid than the Nα-Boc group.[1] During each synthesis cycle, treatment with moderate TFA (typically 25-50% in Dichloromethane, DCM) selectively removes the Nα-Boc group, leaving the tBu ether intact.[4] This ensures the tyrosine side chain remains protected throughout the entire chain assembly process.

  • Advantages:

    • Prevents Side Reactions: By keeping the hydroxyl group shielded, it effectively prevents O-acylation during subsequent coupling steps.[2]

    • High Stability: The tBu group is robust and withstands repeated cycles of TFA treatment without premature cleavage.[12]

  • Disadvantages:

    • Harsh Final Cleavage: The stability of the tBu ether necessitates the use of very strong, hazardous acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) for its removal during the final cleavage from the resin.[5][12] This requires specialized, corrosion-resistant equipment and stringent safety protocols.

    • Potential for Side-Products: The strong acids used for cleavage can promote side reactions in sensitive residues elsewhere in the peptide sequence.[5]

Boc-Tyr(Boc)-OH: A Case of Differential Lability
  • Mechanism of Action: In this derivative, both the Nα-amino group and the side-chain hydroxyl group are protected by Boc groups.[10] The side-chain Boc group is also labile to the TFA used for Nα-deprotection.[12] Consequently, at each deprotection step in the synthesis cycle, both Boc groups are removed. This means the tyrosine hydroxyl group is deprotected and re-exposed in every cycle.[12]

  • Advantages:

    • Milder Final Cleavage: Since the side-chain protection is already removed during the synthesis, the final cleavage cocktail does not need to be as harsh. Standard HF cleavage will suffice without the specific goal of cleaving a tBu ether.

    • Simplified Deprotection: The final deprotection step is simplified as there is one less "permanent" protecting group to remove.[12]

  • Disadvantages:

    • Risk of O-acylation: The primary drawback is the exposure of the reactive hydroxyl group during every subsequent coupling step.[12] This creates a significant risk of O-acylation, where the activated carboxylic acid of the incoming amino acid acylates the tyrosine hydroxyl group instead of the intended N-terminal amine. This leads to the formation of a branched peptide impurity.

    • Sequence-Dependent Suitability: This derivative is most suitable for synthesizing short peptides or for incorporating a tyrosine residue near the N-terminus of a sequence, where the number of subsequent coupling cycles is minimized.[13]

Illustrative Performance Summary
ParameterBoc-Tyr(tBu)-OHBoc-Tyr(Boc)-OHCausality
In-Synthesis Side-Chain Stability High Low The tBu ether is stable to moderate TFA, while the side-chain Boc group is labile.[12]
Risk of O-Acylation Minimal Significant The tBu group shields the hydroxyl group throughout synthesis; the Boc group is removed each cycle, exposing the hydroxyl group.[12]
Final Cleavage Conditions Harsh (HF, TFMSA) Standard (HF) The stable tBu ether requires a very strong acid for cleavage.[5] The side-chain Boc is already removed.
Crude Peptide Purity Generally HigherPotentially Lower (due to O-acylation)Fewer side reactions during chain assembly typically lead to a cleaner crude product.
Recommended Use Case General purpose, long or complex peptides.Short peptides, or when Tyr is near the N-terminus.[13]Minimizes cumulative risk of side reactions.

Experimental Protocol: Automated Synthesis of a Model Peptide (e.g., Leu-Enkephalin: Y-G-G-F-L)

This protocol outlines a generalized workflow for an automated peptide synthesizer using Boc chemistry to compare the two tyrosine derivatives.

Materials:

  • Resin: MBHA resin (for C-terminal amide)

  • Boc-Amino Acids: Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, and either Boc-Tyr(tBu)-OH or Boc-Tyr(Boc)-OH .

  • Deprotection Reagent: 50% TFA in DCM.

  • Neutralization Reagent: 5% N,N-diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagent: HBTU (0.45 M in DMF).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Cleavage Cocktail (for Boc-Tyr(tBu)-OH): Anhydrous HF with 10% p-cresol (scavenger).

  • Cleavage Cocktail (for Boc-Tyr(Boc)-OH): Anhydrous HF with 10% p-cresol.

  • Precipitation/Wash Solvent: Cold diethyl ether.

  • Analysis: HPLC system with a C18 column.

Automated Synthesis Workflow

The following diagram illustrates the iterative cycle of Boc-SPPS.

spss_workflow start Start: Resin-Bound Amino Acid (with Nα-Boc group) deprotection Step 1: Deprotection Remove Nα-Boc group with 50% TFA/DCM start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Step 2: Neutralization Treat with 5% DIEA/DCM to get free amine wash1->neutralization wash2 Wash (DCM & DMF) neutralization->wash2 coupling Step 3: Coupling Add next activated Boc-AA (e.g., with HBTU/DIEA) wash2->coupling wash3 Wash (DMF & DCM) coupling->wash3 repeat_cycle Repeat Cycle for Each Amino Acid wash3->repeat_cycle repeat_cycle->deprotection Next AA final_cleavage Final Step: Cleavage & Deprotection Treat with HF/Scavenger repeat_cycle->final_cleavage Final AA

References

A Comparative Guide to the Synthetic Efficacy of Boc-L-Tyrosinol and Boc-O-benzyl-L-tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and purity of the final product. L-Tyrosinol, a chiral amino alcohol derived from the essential amino acid L-tyrosine, serves as a valuable scaffold in numerous bioactive molecules. However, its reactive functional groups—the primary amine, primary alcohol, and phenolic hydroxyl—necessitate a robust protection strategy for controlled, stepwise synthesis.

This guide provides an in-depth comparison of two commonly used protected derivatives: Boc-L-Tyrosinol and Boc-O-benzyl-L-tyrosinol . We will move beyond a simple cataloging of properties to explore the strategic implications of their structural differences. The central thesis is that their "efficacy" is not an intrinsic property but is defined by the specific context of the synthetic route. Through comparative analysis and detailed experimental workflows, this guide will equip you with the rationale to select the optimal reagent for your project.

Part 1: Structural and Physicochemical Analysis

The fundamental difference between these two reagents lies in the protection of the phenolic hydroxyl group. This compound possesses a free, reactive phenol, whereas Boc-O-benzyl-L-tyrosinol features a stable benzyl (Bzl) ether. This single structural variance has profound consequences for their application in synthesis.

G cluster_0 This compound cluster_1 Boc-O-benzyl-L-tyrosinol a a b b

Figure 1. Chemical structures of this compound and Boc-O-benzyl-L-tyrosinol.

The tert-butoxycarbonyl (Boc) group on the alpha-amino function is a standard, acid-labile protecting group, readily removed with acids like trifluoroacetic acid (TFA).[1][] The benzyl group, in contrast, is stable to moderate acids but can be cleaved under stronger, harsher acidic conditions (e.g., anhydrous HF) or, more commonly and mildly, via catalytic hydrogenolysis.[3][4] This difference in lability is the foundation of an orthogonal protection strategy, which is crucial for complex, multi-step syntheses.[5]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundBoc-O-benzyl-L-tyrosinol
CAS Number 83345-46-4[6][7]66605-58-1[8]
Molecular Formula C₁₄H₂₁NO₄[6]C₂₁H₂₇NO₄[8]
Molecular Weight 267.33 g/mol [6]357.44 g/mol [8]
Appearance White to off-white powder[6]White solid[8][]
Melting Point 115-122 °C[6]~103-108 °C
Key Structural Feature Free phenolic hydroxyl groupBenzyl-protected phenolic hydroxyl
Solubility Soluble in polar organic solvents (EtOH, MeOH, DCM)Soluble in a range of organic solvents (DCM, EtOAc)

Part 2: Strategic Application and Efficacy in a Synthetic Context

To illustrate the decision-making process, we will consider a hypothetical goal: the synthesis of a small molecule therapeutic candidate featuring a modified tyrosinol core. The key distinction will be the compatibility of the planned reaction chemistry with a free phenolic hydroxyl group.

Scenario A: Synthesis of an Aryl Ether via Williamson Ether Synthesis

Objective: To synthesize a novel compound by alkylating the primary alcohol of the tyrosinol scaffold, while retaining the free phenolic hydroxyl for potential receptor binding.

Analysis: The Williamson ether synthesis typically employs a base (e.g., NaH) to deprotonate the alcohol, followed by reaction with an alkyl halide. A free phenolic hydroxyl (pKa ~10) is significantly more acidic than a primary alcohol (pKa ~16-18) and would be preferentially deprotonated, leading to undesired O-alkylation at the phenol. However, if a milder, selective method is used that does not require a strong base, this compound is the more efficient choice. For this example, we will proceed with a Mitsunobu reaction, which is compatible with the mildly acidic phenol.

Diagram 1. Workflow using this compound for a phenol-compatible reaction.

Scenario B: Synthesis Involving a Grignard Reaction

Objective: To add a carbon chain to the tyrosinol scaffold by first oxidizing the primary alcohol to an aldehyde, followed by a Grignard reaction.

Analysis: The Grignard reagent is a powerful nucleophile but also an extremely strong base. It is incompatible with any acidic protons, including the phenolic hydroxyl of this compound. The Grignard reagent would be instantly quenched by the phenol, halting the desired reaction and consuming the expensive reagent. Therefore, protection of the phenolic hydroxyl is mandatory.

Diagram 2. Workflow using Boc-O-benzyl-L-tyrosinol for a phenol-incompatible reaction.

Part 3: Experimental Protocols and Data

The following protocols are generalized procedures for the key transformations discussed. Researchers must optimize conditions based on their specific substrates.

Protocol 1: Boc Deprotection (General)

This procedure is applicable to intermediates from both Scenario A and B.

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq, often as a 50% v/v solution in DCM) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual acid.[3]

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted.

Protocol 2: Benzyl Deprotection via Catalytic Hydrogenolysis (Scenario B)

This is the final step to unmask the phenolic hydroxyl group.

  • Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Add Palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol%) to the solution.

  • Purge the reaction flask with hydrogen gas (H₂) or affix a balloon filled with H₂.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Table 2: Hypothetical Comparison of Synthetic Outcomes

ParameterScenario A (Mitsunobu)Scenario B (Grignard)
Optimal Starting Material This compoundBoc-O-benzyl-L-tyrosinol
Number of Core Steps 2 (Mitsunobu, Boc deprotection)4 (Oxidation, Grignard, Boc deprotection, Bzl deprotection)
Estimated Overall Yield ~75-85%~45-60%
Key Consideration Reaction must be compatible with a free, mildly acidic phenol.Protection of the phenol is non-negotiable due to the strongly basic/nucleophilic reagent.
Primary Efficacy Driver Atom economy, step economy.Chemical compatibility, feasibility.

Part 4: Conclusion and Decision Framework

The comparative efficacy of this compound and Boc-O-benzyl-L-tyrosinol is not a matter of one being universally superior. The choice is a strategic decision dictated entirely by the planned synthetic route.

  • This compound is the more efficacious choice when the synthetic pathway is short and all subsequent reaction conditions are compatible with a free phenolic hydroxyl group. Its use maximizes step economy and overall yield.

  • Boc-O-benzyl-L-tyrosinol is indispensable when the synthesis involves reagents that are incompatible with acidic protons, such as strong bases, organometallics, or certain electrophiles. It enables complex transformations that would otherwise be impossible, embodying the critical role of orthogonal protecting group strategies in modern organic synthesis.[5][11]

To aid in this crucial decision, the following logical framework can be applied.

G start Start: Define Synthetic Target with Tyrosinol Core q1 Do any planned synthetic steps involve strong bases (e.g., NaH, Grignards), potent nucleophiles, or reactive electrophiles incompatible with a free phenol? start->q1 reagent_bzl SELECT: Boc-O-benzyl-L-tyrosinol q1->reagent_bzl  Yes   reagent_tyr SELECT: This compound q1->reagent_tyr  No   reason_bzl Rationale: Phenol protection is mandatory. Build cost of benzyl deprotection step (e.g., hydrogenolysis) into the synthetic plan. reagent_bzl->reason_bzl reason_tyr Rationale: Maximizes step economy and overall yield. Avoids an unnecessary deprotection step. reagent_tyr->reason_tyr

Diagram 3. Decision framework for selecting the appropriate tyrosinol derivative.

By carefully analyzing the total synthesis plan through the lens of chemical compatibility, researchers can confidently select the building block that offers the highest efficacy for their specific application, ensuring a more efficient and successful path to their target molecule.

References

A Researcher's Guide to Validating the Function of Boc-L-Tyrosinol Derivatives: A Comparative Biological Activity Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry and drug discovery, the synthesis of novel compounds is merely the first step. The true measure of success lies in the rigorous validation of their biological function. This guide provides an in-depth, comparative analysis of key biological activity assays essential for characterizing the function of Boc-L-Tyrosinol derivatives. We will move beyond simple procedural lists, delving into the rationale behind experimental choices and establishing a framework for self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust functional validation studies.

Introduction to this compound and its Derivatives: A Scaffold of Potential

L-Tyrosinol, and its N-tert-butyloxycarbonyl (Boc) protected form, this compound, are versatile chiral building blocks in organic synthesis.[1][2] Their inherent structure, featuring a phenolic hydroxyl group and a primary alcohol, makes them attractive starting points for creating a diverse library of derivatives with potential therapeutic applications.[1][2] These derivatives have been explored for a range of biological activities, including antioxidant, antiproliferative, antimicrobial, and enzyme inhibitory effects.[1][3][4][5] The Boc protecting group offers a strategic advantage in synthesis by preventing unwanted side reactions at the amino group, thereby allowing for selective modifications at other positions of the molecule.[1]

The validation of the biological activity of these newly synthesized derivatives is a critical step in the drug discovery pipeline. The choice of assay is paramount and depends on the hypothesized mechanism of action. This guide will focus on three commonly investigated activities: antioxidant potential, cytotoxic effects against cancer cell lines, and specific enzyme inhibition, providing a comparative framework for robust experimental design.

Comparative Analysis of Biological Activity Assays

The selection of an appropriate assay is a critical decision that influences the quality and interpretability of your data. Here, we compare and contrast key assays for validating the function of this compound derivatives.

Assessing Antioxidant Activity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. The phenolic hydroxyl group present in tyrosinol derivatives makes them prime candidates for possessing antioxidant activity through the donation of a hydrogen atom to scavenge free radicals.[3]

The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[6][7]

Principle: DPPH is a stable free radical that is deep violet in color.[8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is neutralized to the corresponding hydrazine, resulting in a color change from violet to a pale yellow.[7] The extent of this discoloration, measured by a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging capacity of the compound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[8]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add various concentrations of the test compound.

    • Add the DPPH working solution to all wells except the sample blank.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a vehicle control (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the test compound.[6]

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - this compound derivative dilutions - 0.1 mM DPPH solution plate Plate Setup (96-well): - Add test compounds - Add DPPH solution reagents->plate incubation Incubate in Dark (30 min, RT) plate->incubation read Measure Absorbance (517 nm) incubation->read calculate Calculate % Scavenging Determine IC50 read->calculate

Caption: Workflow of the DPPH radical scavenging assay.

The ABTS assay is another prevalent method for determining the total antioxidant capacity of compounds.[9]

Principle: ABTS is oxidized to its radical cation (ABTS•+) using a strong oxidizing agent like potassium persulfate.[9] The ABTS•+ radical has a characteristic blue-green color.[9] In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form.[9] The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[9]

Comparison with DPPH:

FeatureDPPH AssayABTS Assay
Radical Type Nitrogen-centered stable free radicalNitrogen-sulfur centered radical cation
Solubility Primarily soluble in organic solventsSoluble in both aqueous and organic solvents
pH Sensitivity Can be sensitive to pH changesLess sensitive to pH, applicable over a wider pH range
Reaction Time Generally slower kineticsFaster reaction kinetics
Color Change Violet to yellow/colorlessBlue-green to colorless

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][10]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add various concentrations of the test compound to the wells.

    • Add the diluted ABTS•+ solution to each well.

    • Include a positive control (e.g., Trolox) and a vehicle control.

    • Incubate at room temperature for a short period (e.g., 6 minutes).

  • Data Acquisition:

    • Measure the absorbance at 734 nm.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Evaluating Cytotoxic Activity against Cancer Cells

A crucial aspect of developing new therapeutic agents is assessing their potential to selectively kill cancer cells. The MTT assay is a widely accepted, robust method for evaluating cell viability and proliferation.[11][12]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[11][13] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[11] The amount of formazan produced, which is quantified after solubilization, is directly proportional to the number of living, metabolically active cells.[12]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF7, A549) in the appropriate growth medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control and a positive control (e.g., a known anticancer drug like docetaxel).[14]

  • MTT Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) x 100

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis culture Culture Cancer Cell Line seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound Derivatives (Various concentrations, 24-72h) seed->treat mtt_add Add MTT Solution (Incubate 1-4h) treat->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability Determine IC50 read_abs->calc_viability

Caption: Workflow of the MTT cytotoxicity assay.

Investigating Enzyme Inhibition

This compound derivatives can be rationally designed to target and inhibit specific enzymes implicated in disease pathways. A relevant example is tyrosinase, a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.[16][17]

Principle: Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[16][17] Dopaquinone is a highly reactive intermediate that undergoes a series of reactions to form the colored pigment, dopachrome. The activity of tyrosinase can be monitored by measuring the rate of dopachrome formation via absorbance at approximately 475-510 nm.[16][17][18] An inhibitor will decrease the rate of this color formation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH ~6.8).

    • Prepare a solution of L-DOPA (the substrate) in the same buffer. This should be made fresh as it is prone to auto-oxidation.[16]

    • Prepare stock solutions of the this compound derivatives.

  • Assay Procedure (96-well plate format):

    • Add various concentrations of the test compound to the wells.

    • Add the tyrosinase enzyme solution and pre-incubate for 10 minutes at room temperature.[18]

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

    • Include a positive control (e.g., kojic acid) and a vehicle control.[16][19]

  • Data Acquisition:

    • Measure the absorbance at 475 nm kinetically (e.g., every minute for 20-30 minutes) to determine the initial reaction rate (slope).[16]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [ (Slope_control - Slope_sample) / Slope_control ] x 100[17]

    • Determine the IC50 value for the inhibition of tyrosinase activity.

Data Interpretation and Comparative Analysis

The ultimate goal of these assays is to generate robust and comparable data to guide structure-activity relationship (SAR) studies. Below is a hypothetical data summary table for a series of newly synthesized this compound derivatives.

Table 1: Comparative Biological Activity of this compound Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)MCF7 IC50 (µM)Tyrosinase IC50 (µM)
Derivative A 35.2 ± 3.121.5 ± 2.2> 1008.3 ± 0.7
Derivative B 12.7 ± 1.17.9 ± 0.615.8 ± 1.452.1 ± 4.5
Derivative C > 100> 10089.6 ± 7.8> 100
Ascorbic Acid 18.5 ± 1.510.8 ± 0.9N/AN/A
Docetaxel N/AN/A0.5 ± 0.05N/A
Kojic Acid N/AN/AN/A16.4 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments. N/A: Not Applicable.

From this hypothetical data, several key insights can be drawn:

  • Derivative B emerges as a potent antioxidant and exhibits significant cytotoxicity against the MCF7 breast cancer cell line.

  • Derivative A demonstrates high selectivity as a tyrosinase inhibitor, coupled with moderate antioxidant activity and minimal cytotoxicity.

  • Derivative C shows weak or no activity in the tested assays, serving as a useful negative control for SAR analysis.

These results provide a clear direction for further research, such as optimizing the structure of Derivative B for enhanced anticancer potency or further exploring the selective enzyme inhibition of Derivative A.

Conclusion and Future Directions

The functional validation of novel compounds is a cornerstone of modern drug discovery. This guide has provided a comparative framework for selecting and implementing appropriate biological activity assays for this compound derivatives. By understanding the principles behind each assay and adhering to rigorous experimental design, researchers can generate reliable data to guide their research. Future work should focus on elucidating the precise molecular mechanisms underlying the observed activities, potentially through studies on relevant signaling pathways.

Signaling Pathway Visualization: Hypothetical Mechanism of Cytotoxicity for Derivative B

Cytotoxicity_Pathway DerivativeB This compound Derivative B ROS Increased ROS Production DerivativeB->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by a cytotoxic this compound derivative.

References

A Strategic Showdown: Cost-Benefit Analysis of Boc vs. Fmoc in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of therapeutic peptide manufacturing, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts production efficiency, cost-effectiveness, and final product quality. This guide provides an in-depth, data-driven comparison to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal chemistry for their large-scale synthesis needs.

The Chemical Divide: A Tale of Two Orthogonal Philosophies

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the entire synthesis process.[1][2][3]

  • Boc/Bzl Strategy: This classic approach, foundational to SPPS, utilizes the acid-labile Boc group for temporary α-amino protection.[1][2] Deprotection is achieved with a moderately strong acid like trifluoroacetic acid (TFA).[1][2] Permanent side-chain protecting groups are typically benzyl-based and require a much harsher, strong acid, namely hydrogen fluoride (HF), for removal during the final cleavage from the resin.[1][2][4] This strategy relies on graduated acid lability.[2]

  • Fmoc/tBu Strategy: Developed as a milder alternative, this method employs the base-labile Fmoc group for α-amino protection, which is readily cleaved by a secondary amine, most commonly piperidine.[1][5] The side-chain protecting groups are acid-labile (tert-butyl based), allowing for their simultaneous removal with resin cleavage using TFA.[1] This "true orthogonality," where temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a key advantage of the Fmoc approach.[1][6]

The Economic Equation: A Comprehensive Cost Analysis

While Boc-protected amino acids are often perceived as more cost-effective on a per-gram basis, a holistic analysis of the total cost of goods reveals a more nuanced picture, especially at an industrial scale.[][8]

Cost FactorBoc/Bzl StrategyFmoc/tBu StrategyAnalysis
Amino Acid Derivatives Generally lower initial cost.[][9]Generally higher initial cost.[][]The lower cost of Boc-amino acids can be attractive, but this is only one component of the overall expenditure.[8]
Reagents Deprotection: TFA (significant cost).[9] Coupling: Can use less expensive reagents like DCC/HOBt.[] Final Cleavage: Anhydrous HF (requires specialized, costly equipment and handling).[1][4][11]Deprotection: Piperidine (can be recycled, potentially lowering long-term cost).[][] Coupling: Often requires more expensive, but highly efficient, reagents like HBTU/HATU.[][9] Final Cleavage: TFA (less hazardous and costly than HF).[6]The Fmoc strategy may offer better overall cost-effectiveness due to reagent recyclability and avoidance of highly specialized HF apparatus.[]
Solvents High consumption of solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).[9]High consumption of DMF.[9]Solvent consumption is a major cost driver in both methods and a key target for green chemistry initiatives.[9][12]
Equipment & Infrastructure Requires a specialized, HF-resistant cleavage apparatus, which is a significant capital investment and has high maintenance costs.[1][4][13]Compatible with standard automated peptide synthesizers without the need for specialized HF equipment.[1][14]The infrastructure cost for Boc chemistry is substantially higher due to the hazards associated with HF.[11][15]
Waste Disposal Disposal of corrosive and hazardous HF and chlorinated solvents presents significant safety and financial burdens.[8]Waste stream is generally considered less hazardous and easier to manage. Piperidine can be recycled.[]The environmental and financial costs of waste disposal are considerably lower for the Fmoc strategy.[8]

Performance & Efficiency: A Process-Level Comparison

The choice of chemistry directly influences the synthesis workflow, efficiency, and the types of peptides that can be successfully manufactured.

Key Performance Indicators: Boc vs. Fmoc
Performance MetricBoc/Bzl StrategyFmoc/tBu StrategyField Insights
Reaction Conditions Repetitive strong acid (TFA) for deprotection; harsh HF for final cleavage.[5][8]Mild base (piperidine) for deprotection; moderate acid (TFA) for final cleavage.[6][8]The milder conditions of Fmoc chemistry are compatible with a wider range of sensitive amino acids and post-translational modifications.[1]
Synthesis of Difficult Sequences Often preferred for long, hydrophobic sequences prone to aggregation.[1][16] The acidic deprotection protonates the N-terminus, disrupting interchain hydrogen bonding.[1]Can be challenging for aggregation-prone sequences.For certain "difficult" peptides, the Boc strategy's ability to mitigate aggregation can lead to higher crude purity and yield.[1]
Automation & Monitoring More complex to automate due to corrosive reagents.Readily automated.[1] The Fmoc group's UV absorbance allows for real-time monitoring of deprotection steps.[]The amenability of Fmoc chemistry to automation and real-time monitoring has been a major factor in its widespread adoption for high-throughput synthesis.[1][]
Coupling Efficiency & Purity Generally high, but repetitive acid treatment can cause side reactions.Very high coupling yields, often exceeding 99%, are reported.[1][] Milder conditions typically result in higher crude product purity.[1]For most standard peptides, the Fmoc approach provides higher purity crude products, simplifying downstream purification.[1]
Safety Significant hazards associated with the handling of highly corrosive and toxic anhydrous HF.[4][11][13]Relatively safer, with the main hazard being the irritating and toxic nature of piperidine, which requires a well-ventilated environment.[]The safety profile of Fmoc chemistry is a major advantage, eliminating the need for the specialized handling and equipment required for HF.[6][15]

Visualizing the Workflows

To better understand the cyclical nature of each strategy, the following diagrams illustrate the key steps in a single amino acid addition cycle.

graph Boc_SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Boc-AA-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(DIEA/DCM)"]; Coupling [label="Coupling\n(Boc-AA, Activator, DIEA)"]; Wash [label="Wash\n(DMF, DCM)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FinalCleavage [label="Final Cleavage\n(HF, Scavengers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Crude Peptide", shape=ellipse];

Start -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Wash; Wash -> Repeat; Repeat -> Deprotection [label="Yes"]; Repeat -> FinalCleavage [label="No"]; FinalCleavage -> End; }

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

graph Fmoc_SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Fmoc-AA-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling\n(Fmoc-AA, Activator, Base)"]; Wash [label="Wash\n(DMF, DCM)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FinalCleavage [label="Final Cleavage & Side-Chain\nDeprotection (TFA, Scavengers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Crude Peptide", shape=ellipse];

Start -> Deprotection; Deprotection -> Wash [label="Wash"]; Wash -> Coupling; Coupling -> Wash [label="Wash"]; Wash -> Repeat; Repeat -> Deprotection [label="Yes"]; Repeat -> FinalCleavage [label="No"]; FinalCleavage -> End; }

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Practical Guide

The following generalized protocols outline the key steps for a single coupling cycle in both Boc and Fmoc SPPS. These should be optimized based on the specific peptide sequence and scale.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
  • Resin Swelling: Swell the Boc-amino acid-loaded resin in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[17]

    • Stir for 1-2 minutes for a pre-wash, then drain.

    • Add fresh 50% TFA/DCM and stir for 20-30 minutes.[17]

    • Drain the deprotection solution.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and TFA salts.

  • Neutralization:

    • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

    • Stir for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, DCC/HOBt) and a base (e.g., DIEA) in DMF or DCM.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Stir for 1-2 hours or until a negative ninhydrin test indicates complete coupling.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.[1]

    • Stir for 5-20 minutes (time can be optimized based on monitoring).

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIEA or N-methylmorpholine) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Stir for 30-60 minutes or until a negative ninhydrin test indicates complete coupling.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Conclusion: Selecting the Optimal Strategy for Large-Scale Synthesis

The decision between Boc and Fmoc chemistry is a multifaceted one, balancing raw material costs against process efficiency, safety, and infrastructure requirements.[1][8]

The Fmoc/tBu strategy has largely become the method of choice for modern, large-scale peptide synthesis.[1][6] Its milder reaction conditions, amenability to automation, real-time monitoring capabilities, and significantly better safety profile make it a robust and economically viable option for a wide array of peptide therapeutics.[1][][] The higher initial cost of Fmoc-amino acids is often offset by increased efficiency, higher crude purity (reducing purification costs), and the avoidance of hazardous reagents like HF.[8][]

The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[1][16] For certain established industrial-scale productions with validated protocols, Boc chemistry continues to be employed.[1]

Ultimately, a thorough understanding of the chemical principles and a comprehensive evaluation of the total cost of manufacturing—including raw materials, solvent consumption, waste disposal, labor, and capital equipment—will enable the selection of the most fitting strategy for successful and cost-effective large-scale peptide production.[8]

References

Orthogonal protection strategies using Boc-L-Tyrosinol and other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of synthetic organic chemistry, particularly in the development of peptides and complex molecular architectures, the strategic use of protecting groups is fundamental to success. The ability to selectively mask and unmask different reactive sites on a molecule is the cornerstone of an efficient and high-yielding synthesis. This guide offers an in-depth comparison of orthogonal protection strategies centered around N-Boc-L-Tyrosinol, a valuable chiral building block. We will explore the interplay between the acid-labile tert-Butyloxycarbonyl (Boc) group and other key protecting groups, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Principle of Orthogonality: A Chemist's Strategy

At its core, an orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering chemical conditions.[1][2] This allows for the sequential manipulation of different functional groups without affecting others. For a molecule like L-Tyrosinol, which contains a primary amine, a primary alcohol, and a phenolic hydroxyl group, a robust orthogonal strategy is not just advantageous, it is essential for controlled chemical modification.

The most common orthogonal pairings rely on exploiting different chemical labilities. For instance, a protecting group removed by acid is orthogonal to one removed by base or catalytic hydrogenation.[3] The choice of protecting groups dictates the entire synthetic route, influencing reaction conditions, solvent choices, and purification methods.

Key Protecting Groups: A Comparative Analysis

The effectiveness of any orthogonal strategy hinges on the judicious selection of its constituent protecting groups. Here, we compare the properties of the Boc group with other commonly used protecting groups for amines and hydroxyls.

Protecting GroupAbbreviationTarget FunctionalityCleavage ConditionsStability
tert-Butyloxycarbonyl BocAminesMild to strong acid (e.g., TFA, HCl)[4]Stable to base, hydrogenolysis, and most nucleophiles.
9-Fluorenylmethyloxycarbonyl FmocAminesBase (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis.
Carboxybenzyl Cbz or ZAminesCatalytic Hydrogenolysis (H₂/Pd-C)Stable to mildly acidic and basic conditions.
tert-Butyldimethylsilyl TBDMSAlcoholsFluoride ion (e.g., TBAF) or acid[5]Stable to base and mild acid.
The Role of Boc-L-Tyrosinol

N-Boc-L-Tyrosinol serves as an excellent starting point for many synthetic pathways. The Boc group provides robust protection for the primary amine under a wide range of conditions, yet it can be removed cleanly with acid, typically Trifluoroacetic Acid (TFA). This acid lability is the key to its use in orthogonal schemes.

Orthogonal Pairs in Action: Experimental Insights and Workflows

Let's explore practical applications of these principles using N-Boc-L-Tyrosinol as our core structure. The primary alcohol of tyrosinol provides a second site for protection, allowing for highly selective synthetic transformations.

Strategy 1: The Boc/TBDMS Orthogonal Pair

This is a classic and highly effective pairing for amino alcohols. The amine is protected by the acid-labile Boc group, while the primary alcohol is protected as a tert-Butyldimethylsilyl (TBDMS) ether, which is primarily cleaved by fluoride ions.

The workflow for this strategy allows for two distinct pathways of selective deprotection:

  • Amine Deprotection: Removal of the Boc group with TFA to expose the amine for further reaction (e.g., peptide coupling), while the TBDMS-protected alcohol remains intact.

  • Alcohol Deprotection: Selective cleavage of the TBDMS ether with a fluoride source like Tetrabutylammonium Fluoride (TBAF), leaving the Boc-protected amine untouched for subsequent modifications at the hydroxyl group.

G cluster_0 Synthesis of Starting Material cluster_1 Orthogonal Protection Boc-L-Tyrosine Boc-L-Tyrosine N-Boc-L-Tyrosinol N-Boc-L-Tyrosinol Boc-L-Tyrosine->N-Boc-L-Tyrosinol  LAH or BH3·THF   N-Boc-O-TBDMS-L-Tyrosinol N-Boc-O-TBDMS-L-Tyrosinol N-Boc-L-Tyrosinol->N-Boc-O-TBDMS-L-Tyrosinol TBDMSCl, Imidazole, DMF H-L-Tyrosinol-O-TBDMS H-L-Tyrosinol-O-TBDMS N-Boc-O-TBDMS-L-Tyrosinol->H-L-Tyrosinol-O-TBDMS TFA / DCM N-Boc-L-Tyrosinol_deprotected N-Boc-L-Tyrosinol N-Boc-O-TBDMS-L-Tyrosinol->N-Boc-L-Tyrosinol_deprotected TBAF / THF

It is crucial to note that while TBDMS ethers are generally stable to the acidic conditions used for Boc removal, prolonged exposure to strong acids like neat TFA can lead to some cleavage.[6] For sensitive substrates, using milder conditions for Boc removal or a more robust silyl group (like TBDPS) may be necessary.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of N-Boc-L-Tyrosinol

This protocol is adapted from a general procedure for the reduction of N-protected amino acids using Lithium Aluminum Hydride (LAH).[7][8]

Materials:

  • N-Boc-L-Tyrosine

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend LAH (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of N-Boc-L-Tyrosine: Slowly add N-Boc-L-Tyrosine (1 equivalent) in portions to the stirred LAH suspension. Caution: Hydrogen gas is evolved; ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 16-20 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C with an ice bath and dilute with an equal volume of ethyl ether. Cautiously quench the reaction by the sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X is the number of grams of LAH used).

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.

  • Filtration: Filter the white solids and wash the filter cake thoroughly with ethyl ether.

  • Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Tyrosinol. The product can be further purified by flash column chromatography.

Protocol 2: Synthesis of N-Boc-O-TBDMS-L-Tyrosinol

This protocol follows a standard procedure for the silylation of primary alcohols.[9]

Materials:

  • N-Boc-L-Tyrosinol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water and Brine

Procedure:

  • Dissolution: Dissolve N-Boc-L-Tyrosinol (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Addition of Reagents: Add imidazole (2.5 equivalents) followed by TBDMSCl (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and imidazole.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-O-TBDMS-L-Tyrosinol.

Protocol 3: Selective Deprotection of the Boc Group

Materials:

  • N-Boc-O-TBDMS-L-Tyrosinol

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve N-Boc-O-TBDMS-L-Tyrosinol in DCM.

  • Deprotection: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture) and stir at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, H-L-Tyrosinol-O-TBDMS, as its TFA salt if neutralization is omitted.

Protocol 4: Selective Deprotection of the TBDMS Group

This protocol uses TBAF for the selective cleavage of the silyl ether.[5]

Materials:

  • N-Boc-O-TBDMS-L-Tyrosinol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolution: Dissolve N-Boc-O-TBDMS-L-Tyrosinol in anhydrous THF under a nitrogen atmosphere.

  • Deprotection: Add TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield pure N-Boc-L-Tyrosinol.

G cluster_0 Selective Amine Deprotection cluster_1 Selective Alcohol Deprotection start1 N-Boc-O-TBDMS-Tyrosinol step1_1 Dissolve in DCM start1->step1_1 step1_2 Add 50% TFA/DCM step1_1->step1_2 step1_3 Stir 30-60 min at RT step1_2->step1_3 step1_4 Concentrate step1_3->step1_4 step1_5 Neutralize & Extract step1_4->step1_5 end1 H-Tyrosinol-O-TBDMS step1_5->end1 start2 N-Boc-O-TBDMS-Tyrosinol step2_1 Dissolve in THF start2->step2_1 step2_2 Add 1.1 eq TBAF step2_1->step2_2 step2_3 Stir 1-4 h at RT step2_2->step2_3 step2_4 Quench with NH4Cl step2_3->step2_4 step2_5 Extract & Purify step2_4->step2_5 end2 N-Boc-Tyrosinol step2_5->end2

Conclusion: Selecting the Optimal Strategy

The choice of an orthogonal protection strategy is a critical decision in the design of a synthetic route. The Boc/TBDMS pairing for amino alcohols like tyrosinol offers excellent orthogonality and versatility, allowing for selective functionalization at either the amine or the hydroxyl group. By understanding the specific labilities of each protecting group and the precise conditions required for their removal, researchers can navigate complex synthetic challenges with confidence and efficiency. The protocols and strategies outlined in this guide provide a robust framework for the successful application of these powerful tools in the pursuit of novel molecules and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with versatile building blocks like Boc-L-Tyrosinol is fundamental to innovation.[1][2] This protected amino acid derivative is a cornerstone in peptide synthesis and the development of novel therapeutics.[3] However, our responsibility extends beyond synthesis and discovery; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality—it is a cornerstone of a robust safety culture, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood as part of a self-validating system of safety and compliance.

Hazard Assessment and Proactive Risk Mitigation

Before any disposal procedure begins, a thorough understanding of the compound's characteristics is essential. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[3][4][5] This data gap mandates a cautious approach, treating the substance with the same respect as any potentially hazardous chemical.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Synonyms Boc-L-Tyr-ol, N-Boc-L-Tyrosinol[1][6]
CAS Number 83345-46-4[1]
Molecular Formula C₁₄H₂₁NO₄[1]
Appearance White to off-white powder[1][3]
Hazards May cause skin, eye, and respiratory tract irritation.[4][7][8][4][7][8]
Incompatibilities Strong oxidizing agents[4][8]

The primary risk mitigation strategy is the consistent use of appropriate Personal Protective Equipment (PPE). This is the first and most critical line of defense against accidental exposure.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against accidental splashes or dust generation during transfer.[4]
Hand Protection Chemical-resistant nitrile glovesPrevents dermal contact. The full toxicological profile is unknown, warranting skin protection.[4][7]
Body Protection Laboratory coatShields skin and personal clothing from contamination.[4]
Respiratory Dust respirator/maskRequired when handling the solid form to prevent inhalation of fine particles.[7][8]

The Core Disposal Workflow: A Systematic Approach

The fundamental principle for disposing of this compound is to manage it as a regulated chemical waste stream in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] This federal law mandates the "cradle-to-grave" management of hazardous waste to protect human health and the environment.[9] Therefore, this compound waste must never be disposed of in standard trash or poured down the drain.[11][12]

The following workflow diagram illustrates the decision-making process for managing all forms of this compound waste generated in the laboratory.

G This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage & Disposal A Unused/Expired This compound D Collect Waste in a Designated Container A->D B Contaminated Labware (e.g., Vials, Pipette Tips) B->D C Spill Cleanup Materials C->D E Securely Seal Container D->E When not adding waste F Label Container Correctly E->F G Store in Satellite Accumulation Area (SAA) F->G H Schedule EHS/ Vendor Pickup G->H Follow institutional schedule I Final Disposal via Licensed Vendor H->I

Caption: this compound Waste Disposal Workflow

Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the step-by-step methodology for the collection and disposal of non-spill-related this compound waste.

Experimental Protocol: Waste Segregation and Disposal

  • Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This is typically a high-density polyethylene (HDPE) container. Ensure it is clean, dry, and in good condition.[13]

  • Waste Collection: Place all materials contaminated with this compound, including residual powder, contaminated weigh boats, pipette tips, and gloves, directly into the designated waste container.[14]

  • Container Management: Keep the waste container securely sealed at all times, except when you are actively adding waste.[9] This is a critical EPA regulation to prevent the release of fumes and to avoid spills.[9]

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".[14]

    • The date accumulation started.

    • Associated hazards (e.g., "Irritant").

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[15] This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[4]

  • Final Disposal: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and final disposal by a licensed hazardous waste management vendor.[10][14]

Emergency Procedures for Spills

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination. The response protocol varies based on the size of the spill.

Protocol: Minor Spill Cleanup (Small quantity of powder)

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the required PPE as listed in Table 2, including a dust mask.[7]

  • Containment: Avoid generating dust.[7] Do NOT use a dry brush or compressed air for cleanup.[7]

  • Cleanup: Gently sweep or vacuum the material using a vacuum cleaner approved for dust collection.[7] Place the collected powder and any contaminated cleaning materials (e.g., wipes, pads) into the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

Protocol: Major Spill Cleanup (Large quantity or widespread dust)

  • Evacuate and Alert: Immediately clear the area of all personnel.[7] Notify your supervisor and contact your institution's EHS or emergency response team.[7]

  • Isolate the Area: Close the doors to the affected area to prevent the spread of dust.

  • Await Professional Response: Do not attempt to clean up a large spill yourself. Allow trained emergency responders to manage the cleanup. They will use specialized equipment, including self-contained breathing apparatus (SCBA), to safely handle the situation.[8]

Disposal of Empty Containers

The original product container is not considered empty until it has been properly decontaminated. Since dry powder is difficult to remove completely, the most reliable and compliant method is to dispose of the "empty" container as hazardous waste.

Procedure:

  • Ensure the cap is tightly secured on the original container.

  • Place the container into your designated this compound hazardous waste stream.

  • Alternatively, if your EHS department has a specific protocol for empty container disposal, follow their guidance precisely.

By integrating these scientifically grounded and regulation-aligned procedures into our daily laboratory operations, we uphold our commitment to safety, protect our environment, and ensure the continued integrity of our vital research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational guide for the safe handling of Boc-L-Tyrosinol. As a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research, its safe management in the laboratory is paramount.[1] While extensive toxicological data is not available, a cautious approach based on its chemical properties and data from structurally similar compounds is essential to ensure personnel safety and experimental integrity.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic safety data sheets.

The Causality of Caution: Hazard Assessment

This compound is a white to off-white powder.[2] The primary risks associated with handling this and similar fine organic powders stem from inhalation and direct contact with skin and eyes. Analogous compounds, such as Boc-L-tyrosine, are known to cause skin, eye, and respiratory irritation.[3][4] The tert-butoxycarbonyl (Boc) protecting group and the tyrosinol core do not inherently suggest extreme reactivity, but the compound's powdered form necessitates stringent controls to prevent aerosolization and dust generation.[3][4]

Upon thermal decomposition, which could occur during a fire, this compound may release hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][5] Therefore, all handling procedures must be designed to minimize dust creation and prevent exposure through inhalation, ingestion, and dermal contact.

The Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is crucial. The selection of PPE should be based on a risk assessment of the specific procedure being performed. Below is a summary of the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1 Safety GlassesNitrile GlovesLab Coat (fully buttoned)Not required in sealed containers
Weighing (Solid) ANSI Z87.1 Safety GogglesDouble Nitrile GlovesLab Coat (fully buttoned)Required: Use in a chemical fume hood or ventilated balance enclosure. N95 dust mask as a secondary precaution.
Solution Preparation ANSI Z87.1 Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat (fully buttoned)Required: Perform in a certified chemical fume hood.
Reaction Workup ANSI Z87.1 Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat (fully buttoned)Required: Perform in a certified chemical fume hood.
Spill Cleanup (Minor) ANSI Z87.1 Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Apron over Lab CoatN95 or higher-rated respirator
Rationale for PPE Selection
  • Eye and Face Protection : Safety glasses are the minimum requirement.[6] However, when handling the powder or solutions, chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles and splashes.[3] A face shield, worn over goggles, is essential during procedures with a higher risk of splashing, such as when preparing solutions or handling larger quantities.[6][7]

  • Hand Protection : Disposable nitrile gloves provide effective short-term protection against accidental contact.[7] Double-gloving is a best practice when weighing and handling the solid, as it allows for the removal of a potentially contaminated outer glove without exposing the skin. For extended contact or spill cleanup, more robust gloves like butyl rubber should be considered. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat, fully buttoned, protects against incidental contact with the solid or solutions.[3] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : The primary engineering control is to handle this compound powder within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[3][4] Administrative controls, such as careful handling to minimize dust generation, are also critical.[3] If these controls are not feasible or are insufficient, a properly fitted respirator (e.g., N95 or higher) is required.[3][7]

Operational Protocol: Weighing and Solubilization

This protocol outlines the step-by-step procedure for safely weighing solid this compound and preparing a stock solution. This workflow is designed as a self-validating system to minimize exposure.

Step 1: Preparation and Pre-Donning PPE 1.1. Designate a specific work area within a certified chemical fume hood. 1.2. Ensure all necessary equipment (analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer) is clean and placed inside the fume hood. 1.3. Post a sign indicating that a hazardous chemical is in use. 1.4. Don initial PPE: a fully buttoned lab coat, long pants, and closed-toe shoes.[6]

Step 2: Donning Full PPE 2.1. Don ANSI Z87.1-rated chemical splash goggles. 2.2. Don the first pair of nitrile gloves. 2.3. Don the second pair of nitrile gloves over the first.

Step 3: Weighing the Compound 3.1. Carefully open the primary container of this compound inside the fume hood. Avoid any sudden movements that could aerosolize the powder. 3.2. Use a clean spatula to transfer the desired amount of powder onto weigh paper on the analytical balance. 3.3. Once the desired mass is obtained, gently fold the weigh paper to create a funnel. 3.4. Carefully transfer the powder into the designated vial or flask. 3.5. Tightly cap the primary container and the receiving vial.

Step 4: Solubilization 4.1. With the receiving vial still inside the fume hood, add the appropriate solvent using a pipette or graduated cylinder. 4.2. Secure the cap and mix the solution using a vortex mixer or stir plate until the solid is fully dissolved. 4.3. If a splash hazard is present during solvent addition, a face shield must be worn over safety goggles.[7]

Step 5: Doffing and Decontamination 5.1. Remove the outer pair of gloves and dispose of them in the designated chemical waste container. 5.2. With the inner gloves still on, wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol). 5.3. Remove the inner gloves and dispose of them. 5.4. Wash hands thoroughly with soap and water.[4] 5.5. Remove goggles and lab coat.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Fume Hood) gather_equip 2. Gather Equipment don_base_ppe 3. Don Lab Coat, Closed-Toe Shoes don_full_ppe 4. Don Goggles & Double Gloves don_base_ppe->don_full_ppe weigh 5. Weigh Powder don_full_ppe->weigh solubilize 6. Add Solvent & Mix weigh->solubilize In Fume Hood decontaminate 7. Decontaminate Work Area & Tools solubilize->decontaminate doff_ppe 8. Doff Gloves, Goggles, Lab Coat decontaminate->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash dispose 10. Dispose of Waste (per regulations) wash->dispose

Caption: Workflow for Safe Handling of this compound.

Contingency Planning: Spills and Disposal

5.1. Spill Management

  • Minor Spills (Small amount of powder):

    • Alert personnel in the immediate area.

    • Wearing full PPE (goggles, face shield, lab coat, double nitrile gloves), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep or wipe the material into a designated waste container.[4]

    • Decontaminate the area with an appropriate solvent.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.[4]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.[4]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

5.2. Waste Disposal

All waste materials, including empty containers, contaminated gloves, weigh paper, and excess solutions, must be treated as chemical waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste in accordance with all federal, state, and local environmental regulations.[5] Consult your institution's EHS department for specific procedures.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-Tyrosinol
Reactant of Route 2
Boc-L-Tyrosinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.